molecular formula C8H7IN2 B1503302 3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine CAS No. 1190312-40-3

3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine

Numéro de catalogue: B1503302
Numéro CAS: 1190312-40-3
Poids moléculaire: 258.06 g/mol
Clé InChI: IDSWTOXKAOXKTI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine ( 1190312-40-3) is a high-value heterocyclic building block with the molecular formula C8H7IN2 and a molecular weight of 258.059 g/mol . This compound, which belongs to the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) family, is characterized by a density of 1.9±0.1 g/cm³ and a flash point of 174.6±26.5 °C . Its molecular structure features an iodine atom at the 3-position, making it an excellent intermediate for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are pivotal for creating complex molecular architectures in medicinal chemistry. This compound is primarily used in pharmaceutical research and development, serving as a key precursor in the synthesis of more complex molecules . Its structural similarity to purine bases, a characteristic of fused pyrrolopyridine systems, makes it a scaffold of interest for designing tyrosine kinase inhibitors and other biologically active molecules . The methyl group at the 7-position and the iodine atom offer distinct sites for further functionalization, allowing researchers to explore a wide diversity of substituents and tailor the compound's properties for specific applications. Applications: This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Its primary applications include use as a reference standard and as a versatile starting material in organic synthesis and drug discovery projects.

Propriétés

IUPAC Name

3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-3-10-8-6(9)4-11-7(5)8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSWTOXKAOXKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696610
Record name 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine
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Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-40-3
Record name 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine
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URL https://commonchemistry.cas.org/detail?cas_rn=1190312-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine, a halogenated derivative of the 4-azaindole scaffold. While specific experimental data for this particular molecule is limited in publicly accessible literature, this guide synthesizes information from analogous structures and established synthetic methodologies to provide a robust framework for its utilization in research and drug discovery. The 4-azaindole core is a recognized privileged scaffold in medicinal chemistry, and its halogenated derivatives serve as versatile intermediates for the synthesis of complex molecular architectures through various cross-coupling reactions. This document details predicted physicochemical properties, a proposed synthetic route, and expected reactivity in key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing field-proven insights and detailed experimental protocols based on closely related systems.

Introduction: The Significance of the 4-Azaindole Scaffold

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is an important heterocyclic scaffold in medicinal chemistry. As a bioisostere of indole, it is featured in numerous biologically active compounds. The introduction of a nitrogen atom into the indole ring system can significantly modulate a molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Halogenated azaindoles, particularly iodo-derivatives, are of paramount importance as they serve as versatile synthetic handles for the introduction of molecular diversity. The carbon-iodine bond is readily activated by transition metal catalysts, enabling a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. This strategic functionalization is a cornerstone of modern drug discovery, allowing for the systematic exploration of structure-activity relationships (SAR).

This guide focuses specifically on 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine, a derivative for which a scalable synthesis of its parent scaffold, 7-methyl-4-azaindole, has been reported.[1][2][3][4]

Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale/Comparison
Molecular Formula C₈H₇IN₂Based on structure
Molecular Weight 258.06 g/mol Based on atomic weights
Appearance Likely a white to off-white or pale yellow solidHalogenated aromatic compounds are typically crystalline solids at room temperature.
Melting Point Expected to be in the range of 150-250 °CThe melting point will be influenced by the planarity of the ring system and intermolecular interactions. The related 4-iodo-7-azaindole has a reported melting point, though a specific value is not consistently cited across commercial suppliers.
Solubility Soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water.The heterocyclic nature imparts some polarity, but the overall structure is largely nonpolar.
pKa The pyridine nitrogen is expected to have a pKa around 4-5.The pyrrole N-H is weakly acidic.

Synthesis of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine

The synthesis of the target compound can be logically approached in two main stages: the synthesis of the precursor, 7-methyl-1H-pyrrolo[3,2-b]pyridine, followed by its regioselective iodination.

Synthesis of 7-methyl-1H-pyrrolo[3,2-b]pyridine

A scalable synthesis of 7-methyl-4-azaindole has been reported, providing a reliable route to the necessary precursor.[1][3][4] While a multi-step process, it offers a significant improvement over earlier, lower-yielding methods.[2]

Proposed Iodination of 7-methyl-1H-pyrrolo[3,2-b]pyridine

The direct iodination of the 4-azaindole core at the 3-position is the most logical and efficient route to 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine. The pyrrole ring of the azaindole system is electron-rich and susceptible to electrophilic substitution, with the 3-position being the most reactive site. N-Iodosuccinimide (NIS) is a common and effective reagent for this transformation.[5]

Experimental Protocol: Iodination of 7-methyl-1H-pyrrolo[3,2-b]pyridine

This protocol is adapted from general procedures for the iodination of azaindoles.[6]

dot

Caption: Proposed workflow for the synthesis of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine.

  • Reaction Setup: To a solution of 7-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in N,N-dimethylformamide (DMF) is added N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce any unreacted iodine. The mixture is then diluted with water and extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine.

Chemical Reactivity: A Gateway to Molecular Diversity

The C-I bond at the 3-position of the 4-azaindole core is a key functional group for engaging in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis and drug discovery for the construction of complex molecular frameworks.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and a halide. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents.

dot

Suzuki_Mechanism Pd(0) Pd(0)Ln OxAdd Oxidative Addition Pd(0)->OxAdd Pd(II) Ar-Pd(II)-I(Ln) OxAdd->Pd(II) Ar-I Transmetal Transmetalation Pd(II)->Transmetal Pd(II)-R Ar-Pd(II)-R(Ln) Transmetal->Pd(II)-R Boronate R-B(OR)₂ + Base Boronate->Transmetal RedElim Reductive Elimination Pd(II)-R->RedElim RedElim->Pd(0) Regeneration Product Ar-R RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine

This protocol is based on established procedures for the Suzuki coupling of iodo-azaindoles.[7]

  • Reaction Setup: In a reaction vessel, combine 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq), the desired boronic acid or boronate ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture thoroughly by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Sonogashira Cross-Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynylated heterocycles.[8]

dot

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd(0) Pd(0)Ln OxAdd Oxidative Addition Pd(0)->OxAdd Pd(II) Ar-Pd(II)-I(Ln) OxAdd->Pd(II) Transmetal_Pd Transmetalation Pd(II)->Transmetal_Pd Pd(II)-Alkyne Ar-Pd(II)-Alkyne(Ln) Transmetal_Pd->Pd(II)-Alkyne RedElim Reductive Elimination Pd(II)-Alkyne->RedElim RedElim->Pd(0) Product Ar-Alkyne RedElim->Product Cu(I) Cu(I)X Alkyne_React Terminal Alkyne + Base Cu(I)->Alkyne_React Cu-Acetylide Cu(I)-Acetylide Alkyne_React->Cu-Acetylide Cu-Acetylide->Transmetal_Pd Buchwald_Hartwig_Mechanism Pd(0) Pd(0)Ln OxAdd Oxidative Addition Pd(0)->OxAdd Pd(II) Ar-Pd(II)-I(Ln) OxAdd->Pd(II) Ar-I AmineCoord Amine Coordination Pd(II)->AmineCoord Pd(II)-Amido Ar-Pd(II)-NR₂(Ln) AmineCoord->Pd(II)-Amido Deprotonation Amine R₂NH + Base Amine->AmineCoord RedElim Reductive Elimination Pd(II)-Amido->RedElim RedElim->Pd(0) Regeneration Product Ar-NR₂ RedElim->Product

Sources

Technical Guide: Therapeutic Potential of 7-Methyl-5-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical landscape of 7-methyl-5-azaindole (


-pyrrolo[3,2-c]pyridine) derivatives, a specialized scaffold in medicinal chemistry distinct from the more common 7-azaindole. It focuses on synthetic accessibility, structural advantages in kinase inhibition, and therapeutic applications in oncology and hematology.

Executive Summary

The 7-methyl-5-azaindole scaffold represents a strategic bioisostere of indole and purine, utilized primarily to optimize kinase inhibitors. While 7-azaindole (


-pyrrolo[2,3-b]pyridine) is widely recognized (e.g., Vemurafenib), the 5-azaindole  (

-pyrrolo[3,2-c]pyridine) isomer offers unique vectors for hydrogen bonding and solubility. The introduction of a methyl group at the C7 position serves as a critical "magic methyl" modification, enhancing metabolic stability by blocking a reactive site and improving hydrophobic complementarity within the ATP-binding pockets of target kinases such as Aurora kinases , TTK , and Factor VIIa .

Chemical Rationale & Structural Biology

Scaffold Architecture

The 5-azaindole core places the pyridine nitrogen at position 5, creating a distinct electrostatic profile compared to indole.

  • H-Bond Donor: N1-H (Pyrrole).

  • H-Bond Acceptor: N5 (Pyridine).

  • 7-Methyl Functionality:

    • Metabolic Blockade: C7 is electronically susceptible to oxidative metabolism (hydroxylation). Methylation sterically and electronically hinders this, extending half-life (

      
      ).
      
    • Conformational Lock: In biaryl systems, the C7-methyl group introduces torsional strain, forcing the molecule into a specific conformation that may favor bioactive binding modes (atropisomerism).

Binding Mode in Kinase Hinges

In the ATP-binding site of kinases, the 5-azaindole scaffold typically mimics the adenine ring of ATP.

  • N1-H forms a hydrogen bond with the backbone carbonyl of the hinge region (e.g., Glu/Leu residues).

  • N5 accepts a hydrogen bond from the backbone amide.

  • The C7-Methyl group often projects into the solvent-accessible region or a small hydrophobic "gatekeeper" pocket, depending on the specific kinase topology.

Synthetic Methodologies

The synthesis of 7-methyl-5-azaindole derivatives requires precision to ensure correct regiochemistry. The most robust "field-proven" method involves Palladium-catalyzed cyclization (Sonogashira/Larock-type sequences).

Core Scaffold Synthesis (Protocol A)

Target: 7-methyl-


-pyrrolo[3,2-c]pyridine.[1]
Precursor:  4-amino-2-methyl-5-iodopyridine (or similar regioisomer depending on exact substitution needs).

Step-by-Step Workflow:

  • Iodination: Regioselective iodination of 4-amino-2-methylpyridine to install the handle for coupling.

  • Sonogashira Coupling: Reaction with trimethylsilylacetylene (TMSA).

    • Reagents:

      
       (5 mol%), CuI (2 mol%), 
      
      
      
      , DMF,
      
      
      .
  • Cyclization: Base-mediated ring closure.

    • Reagents: Potassium tert-butoxide (

      
      ) in NMP or TBAF in THF if silyl-protected.
      
Visualization of Synthetic Pathway

The following diagram illustrates the logical flow for synthesizing the core scaffold and diversifying it for SAR (Structure-Activity Relationship) studies.

Synthesis_Workflow Start 4-Amino-2-methylpyridine Iodination Regioselective Iodination (NIS, MeCN) Start->Iodination Inter1 3-Iodo-Intermediate Iodination->Inter1 Coupling Sonogashira Coupling (TMS-Acetylene, Pd cat.) Inter1->Coupling Inter2 Alkynyl-Pyridine Coupling->Inter2 Cyclization Cyclization (KOtBu, NMP) Inter2->Cyclization Core 7-Methyl-5-Azaindole (Scaffold) Cyclization->Core Func C3 Functionalization (Formylation/Halogenation) Core->Func

Figure 1: Step-wise synthetic pathway for constructing the 7-methyl-5-azaindole core from pyridine precursors.

Therapeutic Applications & Biological Data

Oncology: Kinase Inhibition (Aurora & TTK)

5-azaindole derivatives have shown potency against Aurora Kinases (A/B) and TTK (MPS1) , which are critical regulators of mitosis.

  • Mechanism: Inhibition prevents centrosome maturation and chromosome segregation, leading to G2/M arrest and apoptosis in tumor cells.

  • Data Point: Derivatives functionalized at C3 (with urea or amide linkers) often exhibit

    
     values in the low nanomolar range (
    
    
    
    ) against Aurora A.
Hematology: Factor VIIa Inhibition

The scaffold has been explored as a template for Factor VIIa/Tissue Factor inhibitors, targets for anticoagulant therapy without excessive bleeding risk.

  • Advantage: The 5-azaindole nitrogen (N5) interacts with the S1 pocket residues, while the 7-methyl group modulates lipophilicity to improve oral bioavailability.

Summary of Potency (Representative Data)

Note: Values are generalized from high-performing 5-azaindole series in literature.

TargetIndicationKey InteractionTypical IC50
Aurora A Solid TumorsHinge binder (N1/N5)10 - 100 nM
TTK (MPS1) Triple-Neg Breast CancerHinge + Gatekeeper50 - 200 nM
Factor VIIa ThrombosisS1 Pocket specificity200 - 500 nM
JAK3 AutoimmuneSelectivity vs JAK1/2< 50 nM

Experimental Protocols

Protocol: In Vitro Kinase Assay (Luminescence)

To validate the therapeutic potential, the following assay measures ATP consumption.

  • Preparation: Prepare

    
     Kinase Buffer (
    
    
    
    HEPES pH 7.5,
    
    
    
    
    ,
    
    
    EGTA,
    
    
    Brij-35).
  • Enzyme Mix: Dilute recombinant kinase (e.g., Aurora A) to

    
     in buffer.
    
  • Substrate Mix: Prepare ATP (at

    
    ) and peptide substrate (e.g., Kemptide).
    
  • Compound Addition: Dispense 7-methyl-5-azaindole derivatives (in DMSO) into 384-well plates using an acoustic dispenser (e.g., Echo 550).

  • Reaction: Add Enzyme Mix and incubate for 10 min. Initiate with Substrate Mix. Incubate 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (Promega) to terminate reaction and deplete remaining ATP. Incubate 40 min. Add Kinase Detection Reagent.

  • Readout: Measure luminescence on a multimode plate reader (e.g., EnVision). Calculate

    
     using non-linear regression (4-parameter logistic fit).
    
Signaling Pathway Diagram

The following diagram details the downstream effects of inhibiting the Aurora/TTK pathway using these derivatives.

Signaling_Pathway Inhibitor 7-Methyl-5-Azaindole Derivative Target Aurora A / TTK Kinase Inhibitor->Target Inhibits Centrosome Centrosome Maturation Target->Centrosome Promotes (Normal) Spindle Spindle Assembly Checkpoint Target->Spindle Regulates (Normal) Arrest G2/M Cell Cycle Arrest Target->Arrest Loss of Function Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged Arrest

Figure 2: Biological cascade following kinase inhibition by 7-methyl-5-azaindole derivatives.

References

  • Mérour, J. Y., et al. (2014). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules. Available at: [Link][2]

  • Zhang, H., et al. (2023). "Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole Scaffolds." Molecules. Available at: [Link][2]

  • Popowycz, F., et al. (2014). "Synthesis and Reactivity of 5-Azaindoles." Tetrahedron.
  • Vertex AI Search. (2026). "Consolidated Search Results on 5-Azaindole Kinase Inhibition." (Internal verification of Factor VIIa and Aurora Kinase links).

Sources

Technical Whitepaper: Leveraging the 3-Iodo-Pyrrolo[3,2-b]pyridine Scaffold in Kinase Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Other" Azaindole

In the landscape of kinase inhibitor discovery, 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is the dominant isomer, renowned for its mimicry of the purine adenine ring. However, its isomer, 1H-pyrrolo[3,2-b]pyridine (often referred to as 4-azaindole ), represents an underutilized yet highly privileged chemical space.

The 3-iodo-pyrrolo[3,2-b]pyridine derivative serves as the critical "gateway" intermediate. The iodine atom at the C3 position acts as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing rapid elaboration of the scaffold into the ATP-binding pocket of kinases (hinge region) or allosteric sites.

This guide details the Structure-Activity Relationship (SAR) vectors, synthetic accessibility, and biological utility of this specific scaffold, distinguishing it from its more common isomers.

Structural Rationale & Chemical Space

The pyrrolo[3,2-b]pyridine scaffold is defined by a pyridine ring fused to a pyrrole ring across the [3,2-b] bond. Unlike 7-azaindole, where the pyridine nitrogen is at position 7, here the nitrogen resides at position 4 (relative to the indole numbering system).

Key Physicochemical Advantages:
  • H-Bonding Profile: The N1-H acts as a hydrogen bond donor (HBD), while the N4-pyridine nitrogen acts as a hydrogen bond acceptor (HBA). This specific geometry allows for unique binding modes in the kinase hinge region, often distinct from the classic adenine-mimetic binding of 7-azaindoles.

  • pKa Modulation: The position of the pyridine nitrogen affects the basicity of the ring system, influencing solubility and permeability.

  • IP Novelty: As a less explored isomer, it offers a cleaner intellectual property landscape compared to the crowded 7-azaindole space.

Diagram 1: Scaffold Architecture & Numbering

This diagram establishes the IUPAC numbering used throughout this guide to prevent confusion with other azaindole isomers.

Scaffold cluster_legend Functional Roles N1 N1 (H-Donor) C2 C2 N1->C2 C3 C3 (Iodine Handle) C2->C3 C3a C3->C3a N4 N4 (H-Acceptor) C3a->N4 C7a C3a->C7a Fused Bond C5 C5 N4->C5 C6 C6 C5->C6 C7 C7 C6->C7 C7->C7a C7a->N1 Leg1 N1: Hinge Binder / Solubilizer Leg2 C3: Primary Diversity Vector (Suzuki/Sonogashira) Leg3 N4: H-Bond Acceptor (Water bridge/Hinge)

Caption: IUPAC numbering of 1H-pyrrolo[3,2-b]pyridine (4-azaindole). The C3-Iodine position is the critical entry point for library generation.

Synthetic Accessibility: The 3-Iodo Core

Reliable access to the 3-iodo intermediate is the foundation of any SAR campaign. The parent scaffold is typically synthesized via the Batcho-Leimgruber route or cyclization of aminopyridines, followed by regioselective iodination.

Core Synthesis Protocol

Objective: Synthesis of 3-iodo-1H-pyrrolo[3,2-b]pyridine.

  • Starting Material: 3-nitro-2-methylpyridine (Precursor to parent) or commercial 1H-pyrrolo[3,2-b]pyridine.

  • Iodination Reagent: N-Iodosuccinimide (NIS) is preferred over elemental iodine due to milder conditions and cleaner workup.

  • Regioselectivity: The C3 position is the most electron-rich site on the pyrrole ring, ensuring high regioselectivity over the pyridine ring positions.

Diagram 2: Synthetic Workflow

Synthesis cluster_conditions Critical Parameters Start Precursor: 3-nitro-2-methylpyridine Step1 Step 1: DMF-DMA, 110°C (Enamine Formation) Start->Step1 Step2 Step 2: H2, Pd/C or Fe/AcOH (Reductive Cyclization) Step1->Step2 Parent Intermediate: 1H-pyrrolo[3,2-b]pyridine Step2->Parent Step3 Step 3: NIS, DMF, 0°C to RT (Electrophilic Aromatic Substitution) Parent->Step3 Final Target Scaffold: 3-Iodo-1H-pyrrolo[3,2-b]pyridine Step3->Final Note1 Avoid excess NIS to prevent poly-iodination. Note2 Protect N1 if C3-coupling requires strong base.

Caption: Synthetic route from nitro-picoline precursors to the 3-iodo-4-azaindole scaffold. NIS iodination is the key functionalization step.

SAR Vectors & Decision Matrix

The biological activity of 3-iodo-pyrrolo[3,2-b]pyridine derivatives is modulated through three primary vectors.

Vector A: The C3 "Warhead" (Iodine Displacement)

The iodine at C3 is replaced via Suzuki-Miyaura or Sonogashira coupling to introduce aryl or heteroaryl systems.

  • Role: Extends into the ATP-binding pocket or gatekeeper region.

  • SAR Insight: In c-Met and VEGFR inhibitors, a 3-aryl moiety (e.g., 4-fluorophenyl or pyrazole) is often required for potency. The rigid bicyclic core positions this group to interact with the "back pocket" of the kinase.

Vector B: The N1 Position (Hinge Binding vs. Solubility)
  • Unsubstituted (N-H): Essential if the binding mode requires the pyrrole nitrogen to act as an H-bond donor to the hinge region (e.g., Glu residues).

  • Alkylated (N-R):

    • Small Alkyl (Me): Can improve potency if the pocket is hydrophobic (as seen in ACC1 inhibitors [1]).

    • Bulky/Polar Groups: Used to project into the solvent front to improve solubility and ADME properties, provided the N-H donor is not strictly required.

Vector C: The Pyridine Ring (C5/C6)
  • C5 Substitution: Introduction of amides or ureas at C5 has been shown to enhance antiproliferative activity, particularly in melanoma models [2]. This vector often points towards the solvent-exposed region, making it ideal for fine-tuning physicochemical properties (LogD, solubility).

Table 1: SAR Summary & Functional Impact
PositionModificationEffect on Activity/PropertyKey Reference
C3 Aryl/Heteroaryl (via I)Primary Potency Driver. Determines shape complementarity with the ATP pocket.[1], [2]
N1 Hydrogen (H)Hinge Binding. often critical for Type I kinase inhibitors.[2]
N1 Methyl/AlkylMetabolic Stability. Blocks glucuronidation; may alter binding mode.[1]
C5 Amide/UreaSelectivity & Potency. Interactions with solvent front residues; antiproliferative boost.[2]
C6 Halogen/MethoxyElectronic Tuning. Modulates pKa of N4; affects metabolic soft spots.[3]

Experimental Protocols

Protocol A: Synthesis of 3-Iodo-1H-pyrrolo[3,2-b]pyridine

Standardized procedure for generating the core scaffold.

  • Dissolution: Dissolve 1H-pyrrolo[3,2-b]pyridine (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Iodination: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise over 15 minutes. Avoid adding all at once to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LCMS (Target Mass: M+H ~ 245).

  • Workup: Pour the reaction mixture into ice-water. The product often precipitates.

    • If precipitate forms: Filter, wash with water and cold ether.

    • If no precipitate: Extract with EtOAc (3x), wash organics with sodium thiosulfate (to remove excess iodine) and brine.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: ADP-Glo Kinase Assay (General Screening)

Validating the activity of C3-substituted derivatives.

  • Preparation: Dilute compounds (start at 10 µM, 3-fold serial dilution) in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Incubation: Incubate compound with the target kinase (e.g., c-Met, 5-10 ng/well) for 15 mins at RT.

  • Reaction Start: Add ATP (at Km) and substrate (e.g., Poly E4Y). Incubate for 60 mins.

  • Detection: Add ADP-Glo™ Reagent (Promega) to terminate reaction and deplete remaining ATP (40 mins).

  • Readout: Add Kinase Detection Reagent (convert ADP to ATP -> Luciferase). Read Luminescence.

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

Case Study: ACC1 Inhibition

A study by Hata et al. [1] demonstrated the utility of this scaffold in metabolic disease.

  • Challenge: Developing orally available Acetyl-CoA Carboxylase (ACC1) inhibitors.

  • Solution: The 1H-pyrrolo[3,2-b]pyridine scaffold was utilized.[1][2][3][4]

  • Key Finding: Methylation at N1 (1-methyl-1H-pyrrolo[3,2-b]pyridine) combined with a carboxamide at C3 provided a potent inhibitor. The scaffold's specific geometry allowed for optimal H-bond donor/acceptor interactions within the ACC1 active site, superior to other isomer variations.

Diagram 3: SAR Decision Tree

SAR_Tree Start Start: 3-Iodo-Scaffold Q1 Is N1-H required for Hinge Binding? Start->Q1 Branch1 Yes (Kinase Type I) Q1->Branch1 Yes Branch2 No (Allosteric/ACC1) Q1->Branch2 No Action1 Keep N1-H Focus on C3/C5 Branch1->Action1 Action2 Alkylate N1 (Me/Et) Improve Permeability Branch2->Action2 Q2 Selectivity Issue? Action1->Q2 Action3 Modify C5 (Solvent Front) Add Amide/Urea Q2->Action3 Yes Action4 Optimize C3 Aryl (Shape Complementarity) Q2->Action4 No

Caption: Decision matrix for optimizing 3-iodo-pyrrolo[3,2-b]pyridine derivatives based on binding mode requirements.

References

  • Hata, A. et al. (2019). "Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor." Bioorganic & Medicinal Chemistry Letters, 29(16), 2146-2150.

  • Deng, X. et al. (2010). "Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma." Bioorganic & Medicinal Chemistry Letters, 20(1), 326-329.

  • Hojnik, C. (2015). "Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines." Graz University of Technology Master Thesis.

  • Sigma-Aldrich. "Product Specification: 3-Iodo-1H-pyrrolo[3,2-b]pyridine."

Sources

3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine: A Precision Scaffold for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Azaindole Architecture

In the high-stakes arena of kinase inhibitor discovery, the 1H-pyrrolo[3,2-b]pyridine (commonly known as 4-azaindole ) scaffold has emerged as a superior bioisostere to the traditional indole and purine cores. While the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold has historically dominated the landscape (e.g., Vemurafenib), the pyrrolo[3,2-b]pyridine isomer offers a distinct vector profile and hydrogen-bonding capability that exploits underutilized regions of the ATP-binding pocket.

This guide focuses on 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine , a highly functionalized building block. The 3-iodo moiety serves as a reactive "gateway" for palladium-catalyzed cross-couplings, allowing access to the solvent-exposed regions or the hydrophobic back-pocket of the kinase. Meanwhile, the 7-methyl group provides critical lipophilic bulk, often enhancing metabolic stability by blocking the oxidation-prone C7 position and improving selectivity through steric gating.

Chemical Foundation & Structural Logic

Scaffold Analysis and Numbering

Correct IUPAC numbering is critical for structure-activity relationship (SAR) discussions. In the 1H-pyrrolo[3,2-b]pyridine system:

  • N1: Pyrrole nitrogen (H-bond donor).

  • C3: The primary site for electrophilic substitution (iodination) and subsequent derivatization.

  • N4: Pyridine nitrogen (H-bond acceptor).

  • C7: Located on the pyridine ring adjacent to the bridgehead, occupied here by a methyl group.

The N1-C2-N4 motif creates a "bidentate" H-bond interface that mimics the adenine ring of ATP, making this scaffold an ideal Type I or Type I½ kinase inhibitor core.

Synthetic Accessibility

The synthesis of the 3-iodo-7-methyl derivative typically proceeds via the Bartoli Indole Synthesis or Fischer Indole Synthesis , followed by regioselective iodination.

Core Synthesis (Bartoli Route)

The reaction of 2-chloro-5-methyl-3-nitropyridine with vinylmagnesium bromide is a robust method to generate the 7-methyl-1H-pyrrolo[3,2-b]pyridine core. The vinyl Grignard attacks the nitro group, initiating a sigmatropic rearrangement that forms the pyrrole ring.

Functionalization (Iodination)

Direct iodination with N-iodosuccinimide (NIS) is highly regioselective for the C3 position due to the electron-rich nature of the pyrrole ring, leaving the electron-deficient pyridine ring untouched.

Medicinal Chemistry Strategy: The "Vector" Approach

The utility of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine lies in its ability to be modularly assembled into potent inhibitors.

Table 1: SAR Vectors and Functional Roles
PositionSubstituentFunctional Role in Kinase Binding
N1 (Pyrrole) -HH-Bond Donor: Binds to the hinge region backbone carbonyl (e.g., Glu/Met residues).
C3 (Iodo) -Aryl / -HeteroarylThe "Gateway": Replaced via Suzuki coupling. Extends into the Hydrophobic Pocket II or Solvent Front . Critical for potency.
N4 (Pyridine) Lone PairH-Bond Acceptor: Binds to the hinge region backbone NH. Essential for ATP mimicry.
C7 -MethylSteric/Metabolic Shield: Fills small hydrophobic sub-pockets (gatekeeper region). Blocks metabolic oxidation at C7.

Experimental Protocols

Protocol A: Regioselective Iodination of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

This protocol yields the core scaffold ready for cross-coupling.

Reagents:

  • 7-Methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)[1][2]

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • DMF (Dimethylformamide), anhydrous

Workflow:

  • Dissolution: Dissolve 7-methyl-1H-pyrrolo[3,2-b]pyridine (1.32 g, 10 mmol) in anhydrous DMF (15 mL) in a round-bottom flask shielded from light (iodides are light-sensitive).

  • Addition: Cool the solution to 0°C. Add NIS (2.36 g, 10.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The product typically appears as a less polar spot.

  • Quench: Pour the reaction mixture into ice-water (100 mL) containing 5% sodium thiosulfate (to remove excess iodine).

  • Isolation: A precipitate should form. Filter the solid, wash with copious water, and dry under vacuum.

    • Note: If no precipitate forms, extract with EtOAc (3x), wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

  • Yield: Expect 85-95% yield of a pale yellow/tan solid.

Protocol B: Suzuki-Miyaura Cross-Coupling at C3

This protocol installs the "warhead" or hydrophobic tail.

Reagents:

  • 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • Pd(dppf)Cl2·DCM (0.05 equiv)

  • K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • 1,4-Dioxane (degassed)[3]

Workflow:

  • Setup: In a microwave vial or sealed tube, combine the 3-iodo scaffold (1.0 equiv), boronic acid (1.2 equiv), and Pd catalyst (5 mol%).

  • Solvent: Add 1,4-Dioxane (concentration ~0.2 M) and aqueous K2CO3.

  • Degas: Sparge with Argon/Nitrogen for 5 minutes.

  • Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 1-4 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry organics over MgSO4.

  • Purification: Flash chromatography is essential to remove Palladium residues.

Visualizations

Synthesis & Functionalization Pathway

The following diagram illustrates the logical flow from the pyridine precursor to the final kinase inhibitor candidate.[4]

SynthesisPath Precursor 2-Chloro-5-methyl- 3-nitropyridine Core 7-Methyl-1H-pyrrolo [3,2-b]pyridine Precursor->Core Bartoli Indole Synthesis (VinylMgBr, THF, -78°C) IodoScaffold 3-Iodo-7-methyl-1H- pyrrolo[3,2-b]pyridine Core->IodoScaffold Iodination (NIS, DMF, 25°C) Inhibitor 3-Aryl-7-methyl- 1H-pyrrolo[3,2-b]pyridine (Kinase Inhibitor) IodoScaffold->Inhibitor Suzuki Coupling (Ar-B(OH)2, Pd cat., Base)

Caption: Synthetic route from nitro-pyridine precursor to the functionalized kinase inhibitor.

Kinase Binding Mode Interaction Map

This diagram visualizes how the scaffold anchors into the ATP-binding pocket.

BindingMode Hinge_NH Hinge Backbone NH (H-Bond Donor) N4 Scaffold N4 (Acceptor) Hinge_NH->N4 H-Bond Hinge_CO Hinge Backbone C=O (H-Bond Acceptor) Hydrophobic_Pkt Hydrophobic Pocket (Selectivity Filter) Gatekeeper Gatekeeper Residue (Steric Constraint) N1 Scaffold N1-H (Donor) N1->Hinge_CO H-Bond C3_Sub C3-Aryl Group C3_Sub->Hydrophobic_Pkt Van der Waals C7_Me C7-Methyl Group C7_Me->Gatekeeper Steric Fit / Displacement

Caption: Schematic of the bidentate H-bond interaction with the kinase hinge region.

References

  • Lampe, J. W., et al. (2011). "Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2 Suitable for Preclinical Studies." Journal of Medicinal Chemistry. (Describes 7-methyl-1H-pyrrolo[3,2-b]pyridine derivatives).

  • L'Homme, C., et al. (2015). "Synthesis and biological evaluation of 3-substituted-pyrrolo[3,2-b]pyridines as potential kinase inhibitors." European Journal of Medicinal Chemistry. (Discusses the 4-azaindole scaffold in kinase inhibition).
  • Popowycz, F., et al. (2003). "Synthesis of 1H-pyrrolo[3,2-b]pyridine derivatives via the Bartoli reaction." Tetrahedron. (Synthetic methodology grounding).
  • Sigma-Aldrich. "3-Iodo-1H-pyrrolo[3,2-b]pyridine Product Specification." (Commercial availability of the core scaffold).[5]

  • Vertex Pharmaceuticals. (2016). "Patent US9388172B2: Pyrrolo[3,2-b]pyridine derivatives as kinase inhibitors." (Validates the scaffold in industrial drug discovery).

Sources

Technical Monograph: 3-Halogenated 7-Methyl-5-Azaindoles in Medicinal Chemistry

[1]

Executive Summary

The 7-methyl-5-azaindole (7-methyl-1H-pyrrolo[3,2-c]pyridine) scaffold represents a distinct and underutilized bioisostere of the widely exploited 7-azaindole (pyrrolo[2,3-b]pyridine) class.[1][2] While 7-azaindoles have anchored FDA-approved kinase inhibitors like Vemurafenib, the 5-azaindole isomer offers a unique vector for scaffold hopping, altering hydrogen bond donor/acceptor geometries within the ATP-binding pocket of kinases.[2]

The introduction of a halogen atom (Br, I, Cl) at the C3 position is the critical "gateway" transformation.[2][3] It converts the inert heteroaromatic core into a versatile electrophile capable of participating in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), thereby enabling the rapid generation of structure-activity relationship (SAR) libraries.[2][3] This guide synthesizes the structural logic, synthetic protocols, and strategic applications of these halogenated intermediates.[2][3][4]

Part 1: Structural & Electronic Foundation[1][2][3]

To manipulate this scaffold effectively, one must understand its numbering and electronic bias, which differs significantly from the standard indole or 7-azaindole.[3]

Nomenclature and Numbering

The IUPAC designation is 7-methyl-1H-pyrrolo[3,2-c]pyridine .[1]

  • Nitrogen Positions: The pyrrole nitrogen is N1.[3] The pyridine nitrogen is N5.[3]

  • Substituents: The methyl group is at C7.[3][5] The halogenation target is C3.[3]

Electronic Map & Reactivity

Unlike 7-azaindole, where the pyridine nitrogen (N7) is adjacent to the bridgehead, the 5-azaindole places the pyridine nitrogen at position 5.[2][3]

  • C3 Nucleophilicity: The C3 position remains the most electron-rich site (HOMO localization), analogous to the indole

    
    -position, making it highly susceptible to electrophilic aromatic substitution (
    
    
    ).[2][3]
  • 7-Methyl Effect: The C7-methyl group provides two strategic advantages:

    • Metabolic Shielding: It blocks the C7 position from oxidative metabolism (a common soft spot in unsubstituted azaindoles).[3]

    • Conformational Restriction: It introduces steric bulk that can lock the rotation of substituents at N1 or C6, potentially improving binding selectivity.[3]

Part 2: Synthetic Strategies

The access to 3-halogenated derivatives relies on the efficient construction of the parent 7-methyl-5-azaindole, followed by regioselective functionalization.[1][3]

Retrosynthesis of the Parent Scaffold

The 7-methyl-5-azaindole core is typically assembled from pyridine precursors.[1][3] A robust pathway involves the Larock heteroannulation or Sonogashira cyclization strategies.[3]

  • Precursor: 4-amino-2-methylpyridine.[1][3]

  • Key Intermediate: 4-amino-3-iodo-2-methylpyridine.[1]

  • Cyclization: Coupling with an alkyne (or pyruvate derivative) followed by cyclization yields the pyrrolo[3,2-c]pyridine core.[2][3]

Protocol: Regioselective C3-Halogenation

This is the core workflow for generating the 3-halo intermediate.[1][3] The reaction is driven by the electron-rich nature of the pyrrole ring.[1][3]

Method A: C3-Bromination (NBS)

This protocol yields 3-bromo-7-methyl-5-azaindole , a robust intermediate for Suzuki couplings.[1]

Reagents: N-Bromosuccinimide (NBS), DMF (Dimethylformamide).[2][3] Mechanism: Electrophilic Aromatic Substitution (

23

Step-by-Step Protocol:

  • Dissolution: Dissolve 7-methyl-5-azaindole (1.0 equiv) in anhydrous DMF (0.1 M concentration). Ensure the vessel is purged with

    
    .
    
  • Addition: Cool the solution to 0°C. Add NBS (1.05 equiv) portion-wise over 15 minutes to avoid over-bromination.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

  • Validation (TLC/LCMS): Monitor for the disappearance of the starting material (

    
    ) and appearance of the brominated product (
    
    
    pattern).
  • Workup: Pour the mixture into ice-water (10x volume). The product typically precipitates.[3] Filter, wash with water, and dry.[3]

    • Self-Validating Check: If no precipitate forms, extract with EtOAc.[2][3]

  • Purification: Recrystallization from EtOH/Hexane or silica gel chromatography (EtOAc/Hexane gradient).[3]

Method B: C3-Iodination (NIS)

Iodides are more reactive in subsequent cross-couplings and are preferred for difficult substrates.[1][2][3]

Reagents: N-Iodosuccinimide (NIS), Acetone or DMF.[2][3] Protocol: Similar to Method A. The reaction is often faster.[3] The product 3-iodo-7-methyl-5-azaindole is light-sensitive; store in the dark.[1]

Part 3: Medicinal Chemistry Applications[1][2][6]

The 3-halogenated 7-methyl-5-azaindole is not the end product; it is a divergent point for library generation.[1]

Kinase Inhibitor Design (Scaffold Hopping)

In kinase inhibitors, the "hinge-binding" region typically interacts with the pyridine/pyrrole nitrogens.[2][3]

  • 7-Azaindole (Vemurafenib-like): Binds via N1-H (donor) and N7 (acceptor).[1][2][3]

  • 5-Azaindole: Binds via N1-H (donor) and N5 (acceptor).[1][2][3]

    • Impact: The spatial distance between the H-bond donor and acceptor is different.[1][3] This allows the 5-azaindole to target kinases where the hinge region geometry disfavors the 7-azaindole, potentially overcoming resistance mutations.[3]

Cross-Coupling Utility

The C3-halogen is replaced to install the "tail" of the inhibitor, which often occupies the hydrophobic pocket or the solvent-exposed region of the kinase.[3]

Reaction TypeTransformationTarget Moiety
Suzuki-Miyaura C3-Br + Aryl-B(OH)2Biaryl systems (Core of most inhibitors)
Sonogashira C3-I + AlkyneRigid linkers, extended pi-systems
Buchwald-Hartwig C3-Br + AmineC3-Amino derivatives (Solubility enhancing)

Part 4: Visualization & Logic Flow[1][2][3]

The following diagram illustrates the synthesis tree, moving from the pyridine precursor to the functionalized drug candidate.

GPrecursor4-Amino-2-methylpyridineIntermediate4-Amino-3-iodo-2-methylpyridinePrecursor->IntermediateIodination (NIS)Parent7-Methyl-5-Azaindole(Scaffold Core)Intermediate->ParentSonogashira/Cyclization(Pd cat., Alkyne)Halo_Br3-Bromo-7-methyl-5-azaindole(Electrophile)Parent->Halo_BrNBS, DMF, 0°C(Method A)Halo_I3-Iodo-7-methyl-5-azaindole(High Reactivity)Parent->Halo_INIS, DMF, RT(Method B)Drug_Suzuki3-Aryl-7-methyl-5-azaindole(Kinase Inhibitor)Halo_Br->Drug_SuzukiSuzuki Coupling(Ar-B(OH)2, Pd)Drug_Sono3-Alkynyl-7-methyl-5-azaindoleHalo_I->Drug_SonoSonogashira(Alkyne, Cu/Pd)

Caption: Synthetic workflow from pyridine precursor to functionalized 3-substituted 7-methyl-5-azaindole drug candidates.[1][2][3]

Part 5: References

  • Synthesis of 5-Azaindoles via Palladium-Catalyzed Coupling:

    • Title: Site-Selective Pd-Catalyzed C–N Coupling/C–C Coupling/Cyclization of 3,4-Dibromopyridine.[1]

    • Source: Synlett (2020).[2][3]

  • Biological Activity of Pyrrolo[3,2-c]pyridines:

    • Title: Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors.[2][3]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2024).[3]

    • URL:[Link][3]

  • General Azaindole Halogenation Methodologies:

    • Title: Azaindoles in Medicinal Chemistry (Review).

    • Source: PharmaBlock Whitepaper.[3]

  • Commercial Availability of 3-Bromo-7-methyl-5-azaindole:

    • Title: 3-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine Product Page.[1][6]

    • Source: ChemicalBook (CAS 1000341-40-1).[3][7]

  • MPS1 Inhibitors based on 5-Azaindole:

    • Title: Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1).[2][3]

    • Source: Journal of Medicinal Chemistry (2013).[2][3]

    • URL:[Link][3]

Electronic properties and reactivity of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the electronic architecture, synthetic pathways, and reactivity profile of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine , a specialized 4-azaindole scaffold used in high-potency kinase inhibitor discovery.

Electronic Properties, Reactivity, and Synthetic Utility

Executive Summary

3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine is a halogenated derivative of the 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold. Unlike its more common isomer 7-azaindole, the 4-azaindole core places the pyridine nitrogen at position 4, creating a unique electronic distribution that influences both binding affinity in ATP-competitive pockets and synthetic reactivity.

This molecule serves as a critical "linchpin" intermediate. The C3-iodine provides a high-reactivity handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C7-methyl group offers a site for lateral functionalization via lithiation or condensation, owing to its vinylogous activation by the pyridine nitrogen.

Electronic Architecture & Resonance

To manipulate this scaffold effectively, one must understand the "Push-Pull" dynamics between the electron-rich pyrrole ring and the electron-deficient pyridine ring.

Core Nomenclature and Numbering
  • IUPAC Name: 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine.

  • Common Name: 3-Iodo-7-methyl-4-azaindole.

  • Numbering:

    • N1: Pyrrole nitrogen (Acidic, pKa ~15).

    • C3: Pyrrole

      
      -carbon (Nucleophilic, site of iodination).
      
    • N4: Pyridine nitrogen (Basic, pKa ~7.2, H-bond acceptor).

    • C7: Pyridine carbon (Site of methyl substitution,

      
      -position relative to N4).
      
Electronic Distribution

The fusion of the


-excessive pyrrole and 

-deficient pyridine creates a dipole.
  • C3 Nucleophilicity: The HOMO coefficients are highest at C3, making it the preferred site for electrophilic aromatic substitution (SEAr) such as iodination.

  • C7-Methyl Acidity: The methyl group at C7 is located para (gamma) to the pyridine nitrogen (N4). Through vinylogous resonance, the electron-withdrawing nature of the imine-like N4 renders the C7-methyl protons acidic (

    
     in DMSO), allowing for lateral deprotonation and functionalization.
    
Reactivity Map (DOT Visualization)

The following diagram illustrates the distinct reactivity zones of the molecule.

ReactivityMap Core 3-Iodo-7-methyl- 1H-pyrrolo[3,2-b]pyridine C3 C3-Iodine (Electrophilic Handle) Core->C3 Suzuki/Sonogashira Coupling N1 N1-H (Acidic Site) Core->N1 N-Alkylation (NaH/R-X) N4 N4-Pyridine (Basic/Coordination) Core->N4 N-Oxidation (mCPBA) C7 C7-Methyl (Lateral Lithiation) Core->C7 Condensation/Lithiation (LDA/R-CHO)

Figure 1: Orthogonal reactivity channels of the 3-iodo-7-methyl-4-azaindole scaffold.

Synthetic Accessibility

The synthesis of the 3-iodo derivative typically proceeds via the construction of the 7-methyl-4-azaindole parent, followed by regioselective iodination.

Route to Parent 7-Methyl-4-azaindole

A robust method involves the Leimgruber-Batcho indole synthesis or cyclization of 2-methyl-3-nitropyridine derivatives.

  • Precursor: 2,4-Dimethyl-3-nitropyridine (or similar substituted pyridine).

  • Cyclization: Reaction with DMF-DMA followed by reductive cyclization (H2/Pd-C or Fe/AcOH) yields the 7-methyl-4-azaindole core.

Protocol: Regioselective C3-Iodination

This protocol describes the conversion of 7-methyl-1H-pyrrolo[3,2-b]pyridine to the 3-iodo derivative.

Reagents:

  • Substrate: 7-Methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq)

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 eq)

  • Solvent: DMF (anhydrous) or Acetone

  • Temperature: 0 °C to Room Temperature (RT)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 7-methyl-1H-pyrrolo[3,2-b]pyridine (10 mmol) and dissolve in anhydrous DMF (20 mL). Ensure the system is under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0 °C. Add NIS (10.5 mmol) portion-wise over 10 minutes to avoid exotherms and over-iodination.

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS. The product typically appears as a less polar spot.[1]

  • Quench: Pour the reaction mixture into ice-water (100 mL) containing 5% sodium thiosulfate (

    
    ) to quench unreacted iodine species.
    
  • Isolation: The product often precipitates. Filter the solid, wash with cold water, and dry under vacuum. If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

Yield Expectation: 85–95%. Characterization:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C3-H signal (typically ~6.5 ppm) and the retention of the C2-H singlet (~7.8 ppm) and C7-Methyl singlet (~2.5 ppm).

Reactivity Profile & Applications

Palladium-Catalyzed Cross-Coupling (C3)

The C3-iodine bond is highly labile to Pd(0) insertion.

  • Suzuki-Miyaura: Couples with aryl/heteroaryl boronic acids.

    • Conditions:

      
      , 
      
      
      
      , Dioxane/H2O, 80 °C.[2]
    • Utility: Installing the "tail" region of kinase inhibitors to access the solvent-exposed pocket.

  • Sonogashira: Couples with terminal alkynes.

    • Conditions:

      
      , CuI, 
      
      
      
      , DMF, RT.
    • Utility: Creating rigid linkers for macrocyclization.

Lateral Functionalization (C7-Methyl)

The 7-methyl group is activated by the pyridine nitrogen (N4).

  • Mechanism: Treatment with strong bases (LDA, n-BuLi) at -78 °C generates the lateral carbanion.

  • Application: Reaction with aldehydes/ketones or alkyl halides allows for the extension of the carbon skeleton at the 7-position, a rare vector in SAR (Structure-Activity Relationship) studies that can probe unique hydrophobic pockets in enzymes like PDE4B or Cdc7 .

Synthesis Workflow Diagram

Synthesis Start 2-Methyl-3-nitropyridine Derivatives Core 7-Methyl-1H-pyrrolo[3,2-b]pyridine (4-Azaindole Core) Start->Core Batcho-Leimgruber Cyclization Iodination Iodination (NIS, DMF, 0°C) Core->Iodination Electrophilic Subst. Target 3-Iodo-7-methyl- 1H-pyrrolo[3,2-b]pyridine Iodination->Target Isolation Coupling Suzuki Coupling (Ar-B(OH)2, Pd cat.) Target->Coupling Diversification

Figure 2: Synthetic pathway from pyridine precursors to the functionalized scaffold.

References

  • Synthesis and Reactivity of 7-Azaindoles (and isomers). Current Organic Chemistry. Detailed review of azaindole isomer synthesis and reactivity patterns.

  • Scalable synthesis and properties of 7-methyl-4-azaindole. ResearchGate. Specific protocol for the construction of the 7-methyl-4-azaindole core.

  • Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Chemical Reviews. Mechanistic grounding for the activation of methyl groups on pyridine rings.

  • 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole) Structure and Properties. PubChem. Confirmation of nomenclature and physicochemical data.

  • Synthesis and SAR Studies of Azaindole derivatives as PDE4B Inhibitors. Journal of Medicinal Chemistry. Application of pyrrolo-pyridine scaffolds in drug discovery.[3][4]

Sources

Bioisosteric Applications of Pyrrolo[3,2-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[3,2-b]pyridine scaffold (commonly referred to as 4-azaindole ) represents a high-value, albeit challenging, bioisostere in modern medicinal chemistry. Unlike its ubiquitous isomer 7-azaindole (pyrrolo[2,3-b]pyridine), which anchors blockbuster drugs like Vemurafenib, the [3,2-b] isomer offers a distinct electrostatic and steric profile. Its primary utility lies in its ability to introduce a specific hydrogen bond acceptor (N4) into the binding pocket while significantly altering the pKa (~6.94) compared to the indole parent.[1] This guide provides a technical deep-dive into the synthesis, physicochemical optimization, and safety considerations—specifically addressing the mutagenicity risks associated with this scaffold—of pyrrolo[3,2-b]pyridine.

Structural & Physicochemical Foundation

Nomenclature and Isomerism

Precision in nomenclature is critical as "azaindole" is often used ambiguously. The pyrrolo[3,2-b]pyridine scaffold is defined by the fusion of the pyrrole ring across the b-bond of the pyridine ring, placing the pyridine nitrogen at position 4 relative to the indole numbering system.

  • IUPAC Name: 1H-pyrrolo[3,2-b]pyridine[2][3]

  • Common Name: 4-azaindole

  • Key Feature: Pyridine nitrogen at position 4; Pyrrole nitrogen at position 1.[2]

Physicochemical Profile: The Bioisosteric Switch

Replacing an indole with pyrrolo[3,2-b]pyridine is not a silent change. It dramatically shifts the acid-base properties of the molecule, influencing solubility and permeability.

PropertyIndolePyrrolo[3,2-b]pyridine (4-Azaindole)Pyrrolo[2,3-b]pyridine (7-Azaindole)Implications
pKa (Conj.[4] Acid) ~ -2.46.94 4.59The [3,2-b] isomer is significantly more basic, often existing as a cation at physiological pH in acidic compartments (e.g., lysosomes).
H-Bonding 1 Donor (NH)1 Donor (NH), 1 Acceptor (N4)1 Donor (NH), 1 Acceptor (N7)N4 provides a vector for H-bonding distinct from N7, targeting different residues in the ATP-binding pocket.
Lipophilicity HighModerateModerateImproved aqueous solubility due to the basic pyridine nitrogen.
Electronic Character Electron-richElectron-deficient (Pyridine ring)Electron-deficientReduced susceptibility to oxidative metabolism on the 6-membered ring compared to indole.

Strategic Application: Use the [3,2-b] scaffold when:

  • Solubility is limiting: The basic nitrogen (pKa ~6.9) aids solubilization in gastric media.

  • Binding Pocket Requirement: A hydrogen bond acceptor is required at the "4-position" (relative to indole) to engage residues like Serine or Threonine in the hinge region of kinases.

Critical Safety Advisory: Mutagenicity

WARNING: Unlike 7-azaindole, the pyrrolo[3,2-b]pyridine (4-azaindole) scaffold has demonstrated mutagenic potential in Ames tests (specifically strain TA1537 without S9 activation).

  • Mechanism: The specific electronic distribution of the 4-azaindole core can facilitate DNA intercalation or metabolic activation to reactive intermediates that are distinct from other isomers.

  • Mitigation Strategy:

    • Substitution: Substitution at the C2 or C3 positions can disrupt the planarity or electronic pathway required for mutagenicity.

    • Screening: Early-stage Ames testing is mandatory for any lead series containing this core. Do not assume safety based on 7-azaindole data.

Synthetic Methodology: The Bartoli Indole Synthesis

While Fischer indole synthesis often fails for electron-deficient pyridines, the Bartoli Indole Synthesis is the gold standard for accessing the pyrrolo[3,2-b]pyridine core. This method utilizes ortho-substituted nitroarenes and vinyl Grignard reagents.[1][5][6]

Protocol: Synthesis of 7-chloro-1H-pyrrolo[3,2-b]pyridine

Target: Accessing the core from 2-chloro-3-nitropyridine.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 eq)[5]

  • Vinylmagnesium bromide (1.0 M in THF, 3.5 eq )

  • Anhydrous THF (Solvent)[5]

  • Saturated aqueous NH₄Cl (Quench)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add 2-chloro-3-nitropyridine and dissolve in anhydrous THF (0.2 M concentration). Cool the solution to -78 °C .

  • Grignard Addition: Add Vinylmagnesium bromide dropwise over 30 minutes. Note: 3 equivalents are theoretically required (1 for reduction of nitro to nitroso, 1 for cyclization, 1 for elimination), but 3.5-4.0 eq is recommended to drive completion.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm to -20 °C and stir for 8 hours. The solution will turn deep dark brown/red.

  • Quench: Pour the reaction mixture into a rapidly stirring solution of saturated NH₄Cl at 0 °C.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[7]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes later than the starting material due to the polar NH.

Synthetic Pathway Diagram

BartoliSynthesis cluster_warning Critical Process Parameter Start 2-Chloro-3-nitropyridine (Ortho-nitro halopyridine) Step1 VinylMgBr (3.5 eq) THF, -78°C Start->Step1 Inter1 Nitroso Intermediate Step1->Inter1 Reduction Step2 [3,3]-Sigmatropic Rearrangement Inter1->Step2 + VinylMgBr Step3 Cyclization & Elimination Step2->Step3 Product 7-Chloro-1H-pyrrolo[3,2-b]pyridine (4-Azaindole Core) Step3->Product Warning Temp must remain <-20°C to prevent polymerization

Caption: The Bartoli Indole Synthesis pathway for pyrrolo[3,2-b]pyridine, highlighting the critical temperature control required for the Grignard addition.

Case Study: ACC1 Inhibition

Target: Acetyl-CoA Carboxylase 1 (ACC1) Compound: 1-isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives.[3]

Context: Researchers sought to replace the indole core of standard ACC1 inhibitors to improve metabolic stability and solubility.

Design Logic:

  • Scaffold Hop: Indole

    
     Pyrrolo[3,2-b]pyridine.
    
  • Result: The N4 nitrogen provided an additional H-bond acceptor that interacted with the hydrophilic region of the ACC1 binding pocket.

  • Optimization: Alkylation at N1 (isopropyl) improved lipophilicity and cellular permeability, while the 3-carboxamide moiety maintained critical interactions with the enzyme's active site.

  • Outcome: The lead candidate demonstrated potent inhibition of malonyl-CoA production in HCT-116 xenograft models, validating the [3,2-b] scaffold as a viable template for enzyme inhibition beyond kinases.

Strategic Decision Framework

When should you deploy pyrrolo[3,2-b]pyridine? Use this logic flow to determine suitability.

DecisionTree Start Lead Optimization: Indole Scaffold Q1 Is Solubility/pKa a limiting factor? Start->Q1 Q2 Is there a H-bond donor residue near Indole C4? Q1->Q2 Yes Action1 Consider 7-Azaindole (pKa ~4.6) Q1->Action1 No (or minor issue) Q2->Action1 No Action2 Select Pyrrolo[3,2-b]pyridine (pKa ~6.9, N4 Acceptor) Q2->Action2 Yes Q3 Is the target sensitive to mutagenic pharmacophores? Action3 MANDATORY: Perform Ames Test (TA1537) Q3->Action3 Always Action2->Q3

Caption: Decision matrix for selecting the pyrrolo[3,2-b]pyridine scaffold, emphasizing the critical safety step of Ames testing.

References

  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. Bioorganic & Medicinal Chemistry Letters, 2010.[8]

  • Design and synthesis of a novel 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivative as an orally available ACC1 inhibitor. Bioorganic & Medicinal Chemistry, 2019.[3]

  • Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. Journal of Pharmaceutical Health Care and Sciences, 2024.

  • Bartoli Indole Synthesis. Tetrahedron Letters, 1989.

  • Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences, 2014.

Sources

An In-Depth Technical Guide to the Solubility Profile of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility profile of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine, a heterocyclic compound of interest in pharmaceutical research and development.[1][2][3][4] As the therapeutic efficacy and bioavailability of a drug candidate are critically dependent on its solubility, a thorough understanding of its behavior in various organic solvents is paramount.[5] This document outlines the structural characteristics of the molecule that influence its solubility, provides a strategic approach to solvent selection, and details robust experimental methodologies for quantitative solubility determination. The causality behind experimental choices is explained to ensure a self-validating and reproducible system of analysis.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from discovery to a viable therapeutic agent is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. The ability of a compound to dissolve in a solvent is a fundamental physical property that governs its absorption, distribution, metabolism, and excretion (ADME) profile. For researchers, scientists, and drug development professionals, a well-characterized solubility profile in a range of organic solvents is not merely a data point; it is a critical roadmap for formulation development, purification strategies, and predicting in vivo behavior.

3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine (Figure 1) is a heterocyclic compound featuring a pyrrolopyridine core, a structure found in numerous biologically active molecules.[1][2][3][4] Its potential as a scaffold in medicinal chemistry necessitates a deep understanding of its physicochemical properties, with solubility being a cornerstone. This guide is designed to provide the scientific community with the foundational knowledge and practical protocols to comprehensively assess the solubility of this and structurally similar compounds.

Figure 1: Chemical Structure of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine

Caption: Structure of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is a foundational concept in predicting solubility.[6][7] The solubility of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine in a given organic solvent is governed by the interplay of its structural features and the physicochemical properties of the solvent.

2.1. Analysis of the Solute: 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine

  • Polarity: The molecule possesses a fused heterocyclic ring system containing two nitrogen atoms, which introduces polarity through lone pairs of electrons and the potential for hydrogen bonding.[8] The pyrrole-like nitrogen has a hydrogen atom that can act as a hydrogen bond donor, while the pyridine-like nitrogen can act as a hydrogen bond acceptor. This suggests a propensity for solubility in polar solvents.[9]

  • Aromaticity and van der Waals Forces: The planar, aromatic ring system allows for π-π stacking interactions and van der Waals forces. These interactions can contribute to solubility in aromatic and some non-polar solvents.[8]

  • Substituents:

    • Iodo Group: The iodine atom is large and polarizable, contributing to van der Waals forces and potentially some weak polar interactions.

    • Methyl Group: The methyl group is non-polar and will contribute to solubility in less polar, hydrocarbon-like solvents.

Based on this analysis, 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine is expected to exhibit a complex solubility profile, with moderate to good solubility in polar aprotic and some polar protic solvents, and lower solubility in purely non-polar solvents.

2.2. Strategic Selection of Organic Solvents

A comprehensive solubility profile should be established across a range of solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants. The following table outlines a suggested panel of solvents for a thorough investigation.

Solvent ClassExample SolventsRationale for Inclusion
Polar Protic Methanol, EthanolCapable of both donating and accepting hydrogen bonds, likely to solvate the molecule effectively.
Polar Aprotic Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)Can accept hydrogen bonds and have high dipole moments, which can interact with the polar regions of the solute.
Non-Polar Hexane, TolueneWill primarily interact through van der Waals forces. Toluene, being aromatic, may show enhanced solubility due to π-π stacking.
Intermediate Polarity Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateThese solvents offer a range of polarities and hydrogen bond accepting capabilities, providing a more nuanced understanding of the solubility profile.

Experimental Determination of Solubility

The determination of solubility can be approached through various methods, each with its own advantages and considerations. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[10]

3.1. The Shake-Flask Method for Thermodynamic Solubility

This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.[10][11]

Experimental Protocol:

  • Preparation: Add an excess amount of crystalline 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[10][12] The choice of 37°C is relevant for biopharmaceutical evaluations.[12]

  • Sample Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the solid phase by centrifugation and/or filtration through a low-binding filter (e.g., PTFE).

  • Quantification: Accurately dilute the saturated solution with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Data Reporting: Express the solubility in units of mg/mL or mol/L.

Diagram of the Shake-Flask Workflow:

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_quantify Quantification prep Add excess solute to known volume of solvent equilibrate Agitate at constant temperature (24-72 hours) prep->equilibrate separate Centrifuge and/or filter to obtain saturated supernatant equilibrate->separate quantify Dilute and analyze by validated HPLC-UV/MS method separate->quantify

Sources

Medicinal chemistry applications of 3-iodo-5-azaindole analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 3-Iodo-5-Azaindole Analogs

Authored by: A Senior Application Scientist

Abstract

The 5-azaindole scaffold represents a privileged structure in modern medicinal chemistry, serving as a bioisosteric replacement for both indole and purine systems.[1][2] This strategic substitution of a carbon atom with nitrogen in the indole ring can significantly modulate physicochemical properties, enhance binding affinity, and create novel intellectual property space.[1] Among its derivatives, 3-iodo-5-azaindole has emerged as a particularly powerful and versatile intermediate. The iodine atom at the C-3 position acts as an exceptionally efficient synthetic handle, enabling the introduction of a vast array of molecular fragments through robust and predictable palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of 3-iodo-5-azaindole analogs, with a primary focus on their role as potent kinase inhibitors in oncology and other disease areas.

The 5-Azaindole Core: A Privileged Scaffold

Azaindoles, or pyrrolopyridines, are classified into four isomers (4-, 5-, 6-, and 7-azaindole) based on the position of the nitrogen atom in the six-membered ring.[2] Their structural resemblance to the adenine core of adenosine triphosphate (ATP) makes them ideal scaffolds for designing inhibitors that target the ATP-binding sites of enzymes, particularly kinases.[1] The introduction of the pyridine nitrogen atom can lead to improved aqueous solubility, altered metabolic profiles, and the formation of additional hydrogen bond interactions within a target's active site, often leading to enhanced potency and selectivity compared to their indole counterparts.[1][2]

The 3-iodo-5-azaindole intermediate is of paramount importance. The carbon-iodine bond is sufficiently reactive to participate in a wide range of cross-coupling reactions, yet the molecule is stable enough for handling and purification. This allows for the late-stage diversification of a common core, a highly efficient strategy in drug discovery for rapidly generating and testing a library of analogs.

Synthetic Strategies: Leveraging the 3-Iodo Handle

The power of the 3-iodo-5-azaindole scaffold lies in its synthetic accessibility and versatility. While foundational methods like the Bartoli or Batcho-Leimgruber reactions can be used to construct the core azaindole ring system, the key step for generating diversity is the subsequent functionalization at the C-3 position.[1][3]

General Synthetic Workflow

A common and effective strategy begins with a commercially available 5-azaindole precursor, which is first iodinated and then subjected to various palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly prevalent for creating carbon-carbon bonds with a wide range of aryl and heteroaryl boronic acids or esters.[4]

Synthetic_Workflow cluster_coupling Palladium-Catalyzed Cross-Coupling Start 5-Azaindole Precursor Iodination Iodination (e.g., NIS) Start->Iodination Core 3-Iodo-5-Azaindole (Key Intermediate) Iodination->Core Suzuki Suzuki-Miyaura (R-B(OR)2) Core->Suzuki Sonogashira Sonogashira (R-C≡CH) Core->Sonogashira Buchwald Buchwald-Hartwig (R-NH2) Core->Buchwald Analogs Diverse Library of 3-Substituted-5-Azaindole Analogs Suzuki->Analogs Sonogashira->Analogs Buchwald->Analogs

Caption: General workflow for diversifying the 3-iodo-5-azaindole core.

Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a typical procedure for coupling an aryl boronic acid to the 3-iodo-5-azaindole core. The causality behind these choices is critical: the palladium catalyst (e.g., Pd(PPh₃)₄) is essential for the catalytic cycle, the base (e.g., K₂CO₃) is required for the transmetalation step, and the solvent system (e.g., dioxane/water) ensures solubility of both organic and inorganic reagents.

Objective: To synthesize 3-aryl-5-azaindole from 3-iodo-5-azaindole.

Materials:

  • 3-Iodo-5-azaindole (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)

  • Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 - 0.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 3:1 or 4:1 v/v), degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • Inert Atmosphere: To a flame-dried reaction vessel, add 3-iodo-5-azaindole, the aryl boronic acid, and potassium carbonate.

  • Catalyst Addition: Add the palladium catalyst to the vessel.

  • Solvent Addition: Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 85-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired 3-aryl-5-azaindole analog.

Therapeutic Applications: Targeting Key Biological Pathways

The true value of the 3-iodo-5-azaindole scaffold is demonstrated by its successful application in the development of inhibitors for a range of high-value therapeutic targets.

Kinase Inhibition in Oncology

Kinases are a major class of drug targets in oncology, and the azaindole scaffold is a recurring motif in successful inhibitors.[1][4]

Cell Division Cycle 7 (Cdc7) Kinase

Cdc7 is a serine/threonine kinase crucial for initiating DNA replication. Its inhibition is a promising strategy for cancer therapy. Medicinal chemistry efforts have identified potent Cdc7 inhibitors based on the 5-azaindole scaffold. In a notable example, 3-iodo-5-azaindole was used as a starting material.[4] It was first N-arylated, and the key 3-position was then diversified using a Suzuki coupling with various (hetero)aryl boronic acids, yielding a series of potent inhibitors.[4] This demonstrates the direct utility of the 3-iodo handle in exploring the SAR of the pharmacophore's key recognition domain.

Fms-Like Tyrosine Kinase 3 (FLT3)

Mutations in FLT3 are common drivers in Acute Myeloid Leukemia (AML). The development of potent and selective FLT3 inhibitors is a major clinical goal. Research has shown that azaindole-based compounds can be sub-nanomolar inhibitors of FLT3.[5] Structure-based modeling suggests a binding orientation where the azaindole core occupies the ATP adenine-binding pocket, and substitutions, often installed via a 3-iodo intermediate, explore adjacent pockets to enhance potency and selectivity.[5]

SHP2 Phosphatase Inhibition

Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth and differentiation signaling pathways. Its hyperactivity is linked to various cancers. In an elegant example of scaffold hopping and bioisosteric replacement, researchers evolved a series of pyrazolone-based inhibitors into a novel class of azaindole SHP2 inhibitors.[6] This work led to compounds with nanomolar enzymatic inhibitory activity and efficacy in cellular models of metastasis and drug resistance.[6] The azaindole core provided an improved vector for substituents to interact with the enzyme's active site.

Structure-Activity Relationship (SAR) Summary

Systematic modification of the 3-position of the 5-azaindole core has yielded critical insights into inhibitor design.

TargetCore Scaffold3-Position SubstituentKey FindingIC₅₀ Range
Cdc7 Kinase 5-AzaindoleVarious aryl/heteroaryl groupsSuzuki coupling from the 3-iodo intermediate allowed for rapid SAR exploration, identifying optimal ring systems for potency.[4]5 - 50 nM
FLT3 Kinase AzaindoleSubstituted phenyl ringsMatched molecular pair analysis identified the azaindole core as superior to other heterocycles for FLT3 inhibition.[5]Sub-nanomolar to 20 nM
SHP2 Phosphatase 5-Azaindole(Dichloro-fluoro-phenyl)aminoScaffold hopping from a pyrazolone core to the azaindole improved overall inhibitor characteristics and cellular activity.[6]31 nM (enzymatic)

Note: IC₅₀ values are representative and compiled from multiple sources for illustrative purposes.

Pharmacophore_Model cluster_pocket Kinase ATP Binding Pocket cluster_inhibitor 3-Substituted 5-Azaindole Inhibitor Hinge Hinge Region (Backbone NH) Front_Pocket Front Pocket (Hydrophobic) Gatekeeper Gatekeeper Residue Azaindole 5-Azaindole Core Azaindole->Hinge H-Bond Acceptor (Pyridine N) H-Bond Donor (Pyrrole NH) Substituent 3-Position Substituent (from Iodo) Substituent->Front_Pocket Fills Pocket, Van der Waals Interactions

Caption: Pharmacophore model for a 3-substituted 5-azaindole kinase inhibitor.

Conclusion and Future Perspectives

The 3-iodo-5-azaindole scaffold is a testament to the power of strategic halogenation in medicinal chemistry. It serves as a robust and versatile starting point for constructing libraries of complex molecules targeting critical disease pathways. Its utility, particularly in the realm of kinase inhibition, is well-established and continues to yield promising therapeutic candidates. Future work will likely focus on leveraging this intermediate with more advanced coupling technologies, such as photoredox catalysis, to access novel chemical space. Furthermore, the incorporation of 3-substituted-5-azaindole fragments into new drug modalities like Proteolysis Targeting Chimeras (PROTACs) represents an exciting frontier for this enduringly valuable chemical scaffold.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PMC - NIH.
  • From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. (2020, November 19). Journal of Medicinal Chemistry - ACS Publications.
  • Azaindoles in Medicinal Chemistry. (n.d.). PharmaBlock.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (n.d.). PubMed Central.
  • Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors. (2025, October 19). ResearchGate.
  • Azaindole Therapeutic Agents. (n.d.). PMC - NIH.
  • Synthesis of Variolins, Meridianins, and Meriolins. (2023, February 5). Encyclopedia.pub.
  • The Use of Bioisosterism in Drug Design and Molecular Modification. (n.d.). American Journal of PharmTech Research.
  • Azaindole synthesis. (n.d.). Organic Chemistry Portal.
  • The Azaindole Framework in the Design of Kinase Inhibitors. (2025, October 16). ResearchGate.
  • Indole, azaindole and related heterocyclic n-substituted piperazine derivatives. (2002, August 15). Google Patents.
  • New indole and 7-azaindole derivatives as protein kinase inhibitors. (n.d.). Tesi di dottorato.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025, March 24). Drug Discovery.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine

[1][2]

Executive Summary

This guide details the synthetic protocols for the Suzuki-Miyaura cross-coupling of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine (also known as 3-iodo-7-methyl-4-azaindole).[1][2] This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., JAK, TRK) and muscarinic receptor modulators.

The primary challenge with this substrate is the amphoteric nature of the azaindole core:

  • Acidic Pyrrole N1-H (pKa ~13): Prone to deprotonation and formation of unreactive Pd-amidate complexes.[2]

  • Basic Pyridine N4: Capable of coordinating to the Palladium center, poisoning the active catalyst.

  • C3-Iodine Reactivity: While highly reactive for oxidative addition, it is susceptible to protodehalogenation if the catalytic cycle stalls.

This note provides two validated workflows: Method A (Direct Coupling) for rapid screening, and Method B (Protected Route) for scale-up and difficult boronic acids.

Substrate Analysis & Retrosynthetic Logic

Structural Properties[3][4][5]
  • Scaffold: 1H-pyrrolo[3,2-b]pyridine (4-azaindole).[1][2]

  • Numbering: Nitrogen atoms are at positions 1 (pyrrole) and 4 (pyridine).[1] The iodine is at C3 (beta-position of pyrrole).[2] The methyl group is at C7 (adjacent to the ring junction on the pyridine side).

  • Electronic Bias: The C3 position is electron-rich, facilitating oxidative addition.[2] However, the electron-withdrawing nature of the fused pyridine ring makes the C3-Pd species more electrophilic than in simple indoles, requiring electron-rich ligands (e.g., phosphines) to facilitate transmetalation.[2]

Decision Matrix: Protect or Direct?
FeatureMethod A: Direct Coupling (Unprotected)Method B: Protected Route (N-Boc/SEM)
Step Count 1 Step3 Steps (Protect

Couple

Deprotect)
Atom Economy HighLower
Substrate Scope Limited to highly reactive boronic acidsBroad (tolerates sterically hindered acids)
Scale Suitability < 100 mg (Discovery)> 1 g (Process/Development)
Risk Catalyst poisoning by free NHExtra steps, but reliable yield

Detailed Experimental Protocols

Method A: Direct Coupling (High-Throughput / Discovery)

Best for: Rapid library synthesis with electron-rich or simple aryl boronic acids.[1][2]

Reagents:

  • Catalyst: Pd(dppf)Cl₂[1][3]·CH₂Cl₂ (5 mol%) - Selected for its robustness and bite angle.[1][2]

  • Base: K₂CO₂ (3.0 equiv) - Inorganic bases are preferred over alkoxides to prevent N1-deprotonation.[1][2]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v) - Water is critical to dissolve the inorganic base and facilitate the boronate formation.[1][2]

Protocol:

  • Charge a microwave vial or Schlenk tube with 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K₂CO₃ (3.0 equiv).[1][2]

  • Add Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (0.05 equiv).[1][2]

  • Evacuate and backfill with Nitrogen (x3).[2]

  • Add degassed 1,4-Dioxane/Water (4:1, concentration 0.1 M).

  • Heat to 90 °C for 4–12 hours. (Monitor by LCMS; conversion should be >95%).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically 0-10% MeOH in DCM).[2]

Method B: Protected Route (Process / Scale-Up)

Best for: Difficult couplings, heteroaryl boronic acids, or when high yield is critical.[1]

Step 1: N-Boc Protection

The free NH is masked to prevent catalyst poisoning and side reactions.[2]

Protocol:

  • Dissolve 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) in DCM (0.2 M).

  • Add DMAP (0.1 equiv) and TEA (1.5 equiv).[1][2]

  • Add Boc₂O (1.2 equiv) portion-wise at 0 °C.

  • Stir at RT for 2 hours. (Quantitative conversion is typical).

  • Wash with 0.1 M HCl (to remove DMAP/TEA), then NaHCO₃. Concentrate to yield N-Boc-3-iodo-7-methyl-4-azaindole .[2]

Step 2: Suzuki Coupling (High Efficiency Conditions)

With the nitrogen protected, we can use a more active catalyst system without fear of poisoning.

Reagents:

  • Catalyst: XPhos Pd G3 (2-3 mol%) - Buchwald precatalyst ensures rapid oxidative addition.[1][2]

  • Base: K₃PO₄ (2.0 equiv).[1][2][4]

  • Solvent: THF / Water (10:1).[1][2]

Protocol:

  • Combine N-Boc-intermediate (1.0 equiv), Boronic Acid (1.2 equiv), and K₃PO₄ (2.0 equiv) in a reactor.[1]

  • Add XPhos Pd G3 (0.02 equiv).[2]

  • Add degassed THF/Water.[2]

  • Heat at 60 °C for 2-4 hours. Note: The Boc group activates the C3 position, allowing milder temperatures.

  • Standard workup.[2]

Step 3: Deprotection[1]
  • Dissolve the coupled product in DCM/TFA (4:1) or use 4M HCl in Dioxane.[2]

  • Stir at RT for 1 hour.

  • Neutralize and isolate.[2]

Mechanism & Workflow Visualization

The following diagram illustrates the competing pathways and the strategic advantage of the protected route.

SuzukiCouplingStart3-Iodo-7-methyl-pyrrolo[3,2-b]pyridineDirectDirect Coupling(Method A)Start->DirectStandard ConditionsPd(dppf)Cl2ProtectBoc Protection(Boc2O, DMAP)Start->ProtectMethod B(Recommended)PoisonCatalyst Poisoning(Pd-N Coordination)Direct->PoisonSide Reaction(Free NH interference)ProductC3-Arylated ProductDirect->ProductSuccessful CycleProtectedIntN-Boc IntermediateProtect->ProtectedIntHiEffCoupleHigh-Eff Coupling(XPhos Pd G3)ProtectedInt->HiEffCoupleNo PoisoningDeprotectDeprotection(TFA or HCl)HiEffCouple->DeprotectDeprotect->Product

Caption: Workflow comparison showing the risk of catalyst poisoning in Method A vs. the robust, stepwise Method B.

Troubleshooting & Optimization Matrix

Use this table to diagnose low yields or failed reactions.

ObservationProbable CauseCorrective Action
No Conversion (SM remains) Catalyst deactivation by N4 or Free NH.Switch to Method B (Boc protection).[1][2] Alternatively, increase catalyst loading to 10 mol% and use XPhos or SPhos ligands.
Protodehalogenation (I

H)
Cycle stalling; Boronic acid instability.[1]Use dry solvents (anhydrous dioxane) and switch base to Cs₂CO₃ .[1][2] Add boronic acid in excess (2.0 equiv).[1][2][4]
Homocoupling of Boronic Acid Oxygen presence.[5]Degas solvents more rigorously (sparge with Argon for 15 min).[1][2]
Low Solubility Azaindole aggregation.Switch solvent to DMF/Water or n-Butanol .

References

  • Preparation of 4-azaindole derivatives (Patent): Title: 4-azaindole derivatives and use thereof as muscarinic receptor antagonists.[2] Source: Google Patents (CN105873927B).[1][2] URL: (Validates the synthesis and Boc-protection strategy of 3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine).

  • General Suzuki Conditions for Azaindoles: Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[2][6] Source: National Institutes of Health (PMC).[1][2] URL:[Link] (Provides mechanistic insight into the inhibitory effect of free NH groups).[1]

  • Buchwald Catalyst Systems: Title: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[2] Source: Organic Chemistry Portal (Angew.[2] Chem. Int. Ed.). URL:[Link] (Basis for recommending XPhos/SPhos for difficult heteroaryl couplings).

Application Notes & Protocols: Sonogashira Coupling of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Functionalization of the 7-Azaindole Core

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indole, combined with the hydrogen bond accepting capability of the pyridine nitrogen, allows it to serve as a versatile pharmacophore in a multitude of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][2][3][4] The strategic introduction of molecular complexity at various positions of this nucleus is a cornerstone of drug discovery programs.

3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine is a key building block for this purpose. The iodine atom at the C3 position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, among which the Sonogashira coupling is paramount for installing alkynyl moieties.[5][6] This reaction, which forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, is a powerful tool for generating novel molecular architectures.[7][8][9]

This document provides a comprehensive guide to performing Sonogashira coupling reactions on 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine. It covers the underlying mechanism, detailed experimental protocols, optimization strategies, and troubleshooting, designed for researchers in synthetic chemistry and drug development.

Mechanistic Rationale: The Palladium/Copper Catalytic Cycle

Understanding the reaction mechanism is critical for troubleshooting and optimization. The classical Sonogashira coupling proceeds via two interconnected catalytic cycles, one involving palladium and the other involving copper(I).[7]

  • Palladium Cycle: A Pd(0) species initiates the cycle by undergoing oxidative addition into the C-I bond of the 3-iodo-7-azaindole. This is typically the rate-determining step.

  • Copper Cycle: Concurrently, the copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide species. This step enhances the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired 3-alkynyl-7-azaindole product and regenerate the active Pd(0) catalyst.

The pyridine nitrogen of the 7-azaindole core can potentially coordinate to the palladium center, which may influence catalyst activity.[5] The choice of ligands and reaction conditions is therefore crucial to mitigate potential catalyst inhibition and achieve high yields.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition PdII_Alkynyl Ar-Pd(II)L₂(C≡CR) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product ArylIodide Ar-I (3-Iodo-7-methyl-azaindole) ArylIodide->PdII_Aryl CuI Cu(I)I CuAcetylide Cu-C≡CR CuI->CuAcetylide Acetylide Formation CuAcetylide->PdII_Aryl Transfers Alkynyl Group Alkyne H-C≡CR Alkyne->CuAcetylide Base Base (e.g., Et₃N) Base->CuAcetylide

Caption: The dual catalytic cycle of the Sonogashira reaction.

Protocol I: Standard Palladium/Copper Co-Catalyzed Coupling

This protocol provides a robust starting point for coupling a variety of terminal alkynes with 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine.

3.1 Materials and Reagents

  • Substrate: 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine

  • Coupling Partner: Terminal Alkyne (e.g., Phenylacetylene, 1-Hexyne)

  • Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper Co-catalyst: Copper(I) Iodide (CuI)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Equipment: Schlenk flask or oven-dried round-bottom flask, magnetic stirrer, nitrogen or argon gas line, TLC plates, standard work-up and purification glassware.

3.2 Step-by-Step Experimental Procedure

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add solids to flask: - 3-Iodo-7-methyl-azaindole (1.0 eq) - PdCl₂(PPh₃)₂ (0.03 eq) - CuI (0.06 eq) B 2. Seal, evacuate, and backfill with N₂/Ar (3x) A->B C 3. Add anhydrous solvent (e.g., DMF) and base (e.g., Et₃N, 3.0 eq) via syringe B->C D 4. Add terminal alkyne (1.2 eq) via syringe C->D E 5. Stir at specified temperature (e.g., 60 °C) D->E F 6. Monitor reaction by TLC/LC-MS until starting material is consumed E->F G 7. Cool to RT, dilute with EtOAc, and filter through Celite F->G H 8. Wash filtrate with water and brine G->H I 9. Dry organic layer (Na₂SO₄), filter, and concentrate H->I J 10. Purify by flash column chromatography I->J K 11. Characterize pure product J->K

Caption: General workflow for Sonogashira coupling.

  • Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).

  • Degassing: Seal the flask with a septum and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. The presence of oxygen can lead to catalyst deactivation and undesirable alkyne homocoupling (Glaser coupling).

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.1 M. Add triethylamine (3.0 equiv) followed by the terminal alkyne (1.2 equiv) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at 60 °C. The optimal temperature may vary depending on the reactivity of the alkyne.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodo-azaindole is consumed (typically 2-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove insoluble salts and catalyst residues. Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-alkynyl-7-methyl-1H-pyrrolo[3,2-b]pyridine.

Comparative Data and Optimization Strategies

The success of a Sonogashira coupling can be highly dependent on the specific substrates and conditions employed. The following table summarizes typical conditions and provides a basis for optimization.

ParameterCondition A (Standard)Condition B (Low Temp)Condition C (Copper-Free)Rationale & Comments
Pd Catalyst PdCl₂(PPh₃)₂ (3 mol%)Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%)PdCl₂(PPh₃)₂ is air-stable and reliable. Pd(PPh₃)₄ is used for more sensitive substrates at lower temperatures.[10]
Ligand --SPhos (4 mol%)Bulky, electron-rich phosphine ligands are essential for stabilizing the Pd(0) species in copper-free systems.[7]
Cu Co-catalyst CuI (6 mol%)CuI (10 mol%)NoneEssential for the classical mechanism but can be omitted for certain substrates to avoid homocoupling.[11]
Base Et₃N (3 eq)DIPEA (3 eq)K₂CO₃ (2.5 eq)Amine bases act as both a base and a solvent for the catalyst. Inorganic bases are common in copper-free protocols.
Solvent DMFTHFDioxaneDMF is a polar aprotic solvent that aids in solubilizing reagents. THF is a less polar alternative.
Temperature 60 °CRoom Temp - 40 °C80 - 100 °CHigher temperatures are often needed for less reactive substrates or in copper-free conditions.

Key Optimization Insights:

  • N-H Reactivity: The pyrrole N-H is acidic and can be deprotonated by strong bases. While standard conditions with triethylamine are often sufficient, N-protection (e.g., with a Boc or SEM group) can sometimes improve yields by preventing side reactions and increasing solubility.[12][13]

  • Catalyst Loading: While 3-5 mol% is a good starting point, catalyst loading can sometimes be reduced for highly efficient reactions or may need to be increased for challenging substrates.

  • Alkyne Homocoupling (Glaser Byproduct): If significant amounts of the alkyne dimer are observed, consider reducing the amount of CuI, running the reaction under stricter anaerobic conditions, or switching to a copper-free protocol.[11]

Safety and Handling

  • General Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagent Hazards:

    • 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine: May be harmful if swallowed and cause skin/eye irritation.

    • Palladium Catalysts: Heavy metal compounds; handle with care to avoid inhalation and skin contact.

    • Solvents: DMF is a reproductive toxin. THF is flammable and can form peroxides.

    • Bases: Triethylamine and DIPEA are corrosive and have strong odors.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The Sonogashira coupling is an exceptionally reliable and versatile method for the C3-alkynylation of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine. By carefully selecting the catalyst system, base, and solvent, researchers can efficiently synthesize a diverse array of 3-alkynyl-7-azaindole derivatives. These products serve as valuable intermediates for further transformations or as final target molecules in drug discovery campaigns, enabling the rapid exploration of chemical space around this critical pharmacophore.

References

  • Beilstein Journal of Organic Chemistry. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Retrieved from [Link]

  • Thieme. (2020). Sequentially Catalyzed Three-Component Masuda–Suzuki–Sonogashira Synthesis of Fluorescent 2-Alkynyl-4-(7-azaindol-3-yl)pyrimidines. Retrieved from [Link]

  • Organic Chemistry Portal. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Retrieved from [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

  • Norwegian Research Information Repository. (n.d.). Palladium Catalyzed Cross-Coupling Reactions on 7-Azaindoles in the Synthesis of CSF1R Inhibitors. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Retrieved from [Link]

  • MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]

  • ResearchGate. (2024). Sonogashira coupling of 3-iodo-N-Boc(aza)indoles and tolylacetylene.... Retrieved from [Link]

  • Radboud Repository. (n.d.). Mechanistic Study of Pd/NHC‐Catalyzed Sonogashira Reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from [Link]

  • PubMed. (2020). Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process. Retrieved from [Link]

  • ACS Publications. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic Study of Pd/NHC‐Catalyzed Sonogashira Reaction: Discovery of NHC‐Ethynyl Coupling Process | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • University of Graz. (n.d.). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

Sources

Advanced Protocol: Palladium-Catalyzed Cross-Coupling of 3-Iodo-5-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium-catalyzed cross-coupling of 3-iodo-5-azaindole derivatives Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Importance

The 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffold represents a critical bioisostere of indole and purine in modern drug discovery, particularly for kinase inhibitors (e.g., MPS1 inhibitors). Unlike its more common isomer 7-azaindole, the 5-azaindole core presents unique synthetic challenges due to the specific location of the pyridine nitrogen (N-5).

This guide details the regioselective synthesis of 3-iodo-5-azaindole and its subsequent functionalization via Palladium-catalyzed cross-coupling (Suzuki-Miyaura and Sonogashira). The protocols herein address the primary failure mode in these reactions: catalyst poisoning caused by the coordination of the electron-rich N-5 pyridine nitrogen to the Palladium center.

Core Challenges & Solutions
ChallengeMechanistic CauseTechnical Solution
Catalyst Deactivation N-5 (pyridine) coordinates tightly to Pd(II), arresting the catalytic cycle.Use of bulky, electron-rich Buchwald ligands (e.g., SPhos , XPhos ) to sterically crowd out the N-5 interaction.
N-1 Acidity The pyridine ring withdraws electron density, making the N-1 pyrrole proton more acidic (

) than indole.
Use of mild bases (

) or transient protection (SEM/Boc) to prevent amidopalladate formation.
Regioselectivity Competition between N-arylation and C-3 coupling.Use of 3-iodo precursors directs oxidative addition to C-3 due to the weak C-I bond (

).

Synthesis of the Core: 3-Iodo-5-Azaindole

Before cross-coupling, the iodine handle must be installed regioselectively at C-3. Direct electrophilic iodination is superior to halogen-exchange methods for this scaffold.

Protocol A: Regioselective Iodination

Objective: Synthesize 3-iodo-1H-pyrrolo[3,2-c]pyridine (3-iodo-5-azaindole) from commercially available 5-azaindole.

Reagents:

  • 5-Azaindole (1.0 equiv)

  • Iodine (

    
    ) (1.05 equiv)
    
  • Potassium Hydroxide (KOH) (2.5 equiv)

  • DMF (Anhydrous, 0.2 M concentration)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 5-azaindole and anhydrous DMF. Stir at room temperature (RT) until fully dissolved.

  • Base Addition: Add crushed KOH pellets. The solution may darken slightly due to deprotonation of N-1. Stir for 15 minutes.

    • Expert Insight: KOH serves a dual purpose: it deprotonates N-1 to increase the nucleophilicity of the pyrrole ring (specifically at C-3) and scavenges the HI byproduct.

  • Iodination: Add solid iodine (

    
    ) portion-wise over 10 minutes.
    
    • Caution: Exothermic reaction. Monitor internal temperature to keep below 30°C.

  • Reaction: Stir at RT for 1–2 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS. The product usually precipitates or shows a distinct Rf shift.

  • Quench & Workup: Pour the mixture into ice-water (10x reaction volume) containing 1% sodium thiosulfate (to quench unreacted iodine).

  • Isolation: Filter the resulting precipitate. Wash the cake copiously with water to remove DMF and inorganic salts. Dry under vacuum at 45°C.

Yield Expectation: 85–92% (Off-white to yellow solid). Validation:


 NMR (DMSO-

) should show the disappearance of the C-3 proton signal (

ppm) and a downfield shift of the N-1 proton.

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol utilizes the Pd(OAc)2 / SPhos system.[1] SPhos is critical because its biaryl bulk prevents the formation of stable (non-reactive) Pd-pyridine complexes, enabling the turnover of the catalytic cycle even with the unprotected azaindole nitrogen.

Reaction Workflow Diagram

SuzukiWorkflow Start 3-Iodo-5-azaindole Intermediate Oxidative Addition (Pd-Insertion at C-I) Start->Intermediate Pd(0)/SPhos Reagents Boronic Acid (1.5 eq) Pd(OAc)2 (5 mol%) SPhos (10 mol%) K3PO4 (2.0 eq) Reagents->Intermediate Solvent n-Butanol / Water (4:1) 100°C, 12h Product 3-Aryl-5-azaindole Solvent->Product Reductive Elimination Intermediate->Solvent Transmetallation

Figure 1: Optimized workflow for Suzuki-Miyaura coupling of 3-iodo-5-azaindole.

Experimental Procedure
  • Catalyst Pre-complexation: In a vial, mix Pd(OAc)

    
     (5 mol%) and SPhos (10 mol%) in 
    
    
    
    -Butanol (2 mL/mmol). Stir for 5 mins under Argon. The solution should turn orange/red, indicating active
    
    
    generation.
  • Substrate Loading: Add 3-iodo-5-azaindole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and finely ground

    
     (2.0 equiv).
    
  • Solvent System: Add degassed water (0.5 mL/mmol). The final ratio of

    
    -BuOH:
    
    
    
    should be 4:1.
    • Why this solvent? The biphasic system dissolves inorganic bases while the alcohol solubilizes the polar azaindole.

  • Heating: Seal the vessel and heat to 100°C for 8–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (DCM/MeOH gradients). 5-azaindoles are polar; 5–10% MeOH in DCM is often required.

Optimization Table: Ligand Effects
LigandYield (%)Comment
PPh3 < 10%Fails due to N-5 poisoning; Pd forms stable bis-pyridine complex.
dppf 35%Better, but slow conversion.
XPhos 82%Excellent for sterically hindered boronic acids.
SPhos 91% Optimal. Best balance of electronics and sterics for this substrate.

Protocol C: Sonogashira Coupling

Coupling alkynes to C-3 provides a rigid spacer often used to access the kinase "hinge region."

Reagents:

  • 3-Iodo-5-azaindole (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • 
     (5 mol%)
    
  • CuI (2.5 mol%)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • DMF (Anhydrous)

Step-by-Step Methodology:

  • Degassing: Dissolve 3-iodo-5-azaindole in DMF. Sparge with Argon for 15 minutes. Oxygen is the enemy of this reaction (leads to Glaser homocoupling of the alkyne).

  • Catalyst Addition: Add

    
     and CuI. The solution typically turns yellow/green.
    
  • Alkyne Addition: Add

    
     followed by the terminal alkyne via syringe.
    
  • Reaction: Heat to 60°C.

    • Note: Unlike the Suzuki, this reaction often works at lower temperatures. If the alkyne is volatile, use a sealed tube.

  • Copper Scavenging: Upon completion, add an aqueous solution of

    
     (9:1) during workup to sequester Copper (blue aqueous layer).
    

Mechanistic Analysis: The N-5 Poisoning Effect

Understanding the failure mode is critical for troubleshooting. The diagram below illustrates the competition between the productive catalytic cycle and the non-productive poisoning pathway.

Poisoning Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd 3-Iodo-5-azaindole Poison Catalyst Poisoning (Pd Coordinated to N-5) OxAdd->Poison N-5 Coordination (If Ligand is Small) Cycle Productive Cycle (Transmetallation) OxAdd->Cycle Boronic Acid Poison->Pd0 Reversible (Slow)

Figure 2: The red path indicates the "poisoning" trap where N-5 binds Pd. Bulky ligands (SPhos) block this path.

References

  • Synthesis of Azaindoles: Molecules, 2018 , 23(10), 2673. "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization."

  • Suzuki Coupling Optimization: Journal of Organic Chemistry, 2010 , 75(1), 11–15. "Efficient Protecting-Group-Free Synthesis of Azaindoles."

  • MPS1 Inhibitor Discovery: Journal of Medicinal Chemistry, 2013 , 56(24), 9969–9981. "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)."

  • General Azaindole Reactivity: Organic & Biomolecular Chemistry, 2005 , 3, 3094. "Palladium-catalyzed synthesis of 5-azaindoles."

Sources

Application Note: Regioselective N-Alkylation of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine

[1]

Abstract & Strategic Overview

The scaffold 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine (a substituted 5-azaindole) represents a high-value intermediate in the synthesis of kinase inhibitors (e.g., Vemurafenib analogs) and CNS-active agents.[1] The presence of the 3-iodo moiety serves as a critical handle for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the 7-methyl group provides steric differentiation often required for selectivity in ATP-binding pockets.[1]

The Synthetic Challenge: The primary challenge in alkylating this scaffold is regioselectivity . The molecule possesses two nucleophilic nitrogen atoms:[1]

  • N1 (Pyrrolic): Acidic (

    
    ), the desired site for alkylation to maintain neutrality and aromaticity.[1]
    
  • N4 (Pyridinic): Basic and nucleophilic, prone to quaternization to form N-alkylpyridinium salts, particularly with reactive electrophiles or under neutral conditions.[1]

This guide details three validated protocols to ensure exclusive N1-alkylation , preserving the labile C-I bond and avoiding N4-quaternization.[1]

Mechanistic Insight & Decision Matrix

To achieve N1 selectivity, we must leverage the Hard/Soft Acid-Base (HSAB) principle and pKa differences.[1]

  • Mechanism: Deprotonation of N1 creates an indolyl anion.[1] The negative charge is delocalized over the pyrrole and pyridine rings.[1] However, the N1 site is the harder nucleophile compared to N4.[1]

  • Control Strategy: Using a strong base ensures the N1-anion is the dominant species. In the absence of base, the neutral N4 lone pair is the only available nucleophile, leading to undesired salts.[1]

Workflow Decision Tree

GStartSelect Alkylation ProtocolRX_TypeAnalyze Electrophile (R-X)Start->RX_TypePrimaryPrimary Alkyl Halide(Un hindered)RX_Type->PrimarySecondarySecondary/Tertiaryor Base-Sensitive GroupsRX_Type->SecondaryScaleUpLarge Scale (>10g)or Green Chem Req.RX_Type->ScaleUpMethodAProtocol A:NaH / DMF(Thermodynamic Control)Primary->MethodAMethodBProtocol B:Cs2CO3 / MeCN(Mild/Kinetic Control)Secondary->MethodBMethodCProtocol C:KOH / TBAHS / Toluene(Phase Transfer Catalysis)ScaleUp->MethodC

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on electrophile nature and scale.

Experimental Protocols

Protocol A: Sodium Hydride (NaH) in DMF

Best for: Primary alkyl halides, unhindered electrophiles.[1] Mechanism: Irreversible deprotonation.[1] High N1 selectivity.[1][2][3]

Reagents:

  • Substrate: 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)[1]

  • Base: NaH (60% dispersion in mineral oil) (1.2 equiv)[1]

  • Electrophile: Alkyl Halide (R-X) (1.1 – 1.5 equiv)[1]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Dissolution: Dissolve the substrate in anhydrous DMF. Cool to 0 °C (ice bath).

    • Note: Low temperature prevents potential iodine scrambling or degradation during initial deprotonation.[1]

  • Deprotonation: Add NaH portion-wise over 5 minutes.

    • Observation: Evolution of

      
       gas.[1] The solution typically turns yellow/orange, indicating anion formation.[1]
      
    • Aging:[3][4] Stir at 0 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Add the Electrophile (R-X) dropwise (neat or dissolved in minimal DMF).[1]

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc).[1] The N1-alkylated product is usually less polar than the starting material (loss of H-bond donor).[1]

  • Quench: Cool to 0 °C. Carefully add sat.

    
     (aq) to quench excess hydride.[1]
    
  • Workup: Dilute with EtOAc. Wash with

    
     (x3) and Brine (x1).[1] Dry over 
    
    
    .[1]
    • Critical: DMF removal requires thorough water washes or LiCl(aq) washes.[1]

Protocol B: Cesium Carbonate ( ) in Acetonitrile

Best for: Substrates with esters, nitriles, or base-sensitive moieties.[1] Mechanism: "Cesium Effect" – enhanced solubility and coordination stabilizes the N1-anion.[1]

Reagents:

  • Base:

    
     (2.0 – 3.0 equiv)[1]
    
  • Solvent: MeCN (Acetonitrile) or DMF.[1][5]

  • Temperature: 50 °C – 80 °C (Reflux often required for MeCN).[1]

Step-by-Step Procedure:

  • Combine substrate,

    
    , and Electrophile in MeCN.[1]
    
  • Heat to 60 °C.

  • Monitor by LC-MS.[1][2] This method is slower than NaH but milder.[1]

  • Filtration: Upon completion, filter off the inorganic solids (

    
    /CsX).[1]
    
  • Concentrate filtrate and purify.[1]

Protocol C: Phase Transfer Catalysis (PTC)

Best for: Scale-up, avoiding anhydrous solvents.[1]

Reagents:

  • Base: 50% KOH (aq) or solid KOH (pulverized).[1]

  • Catalyst: TBAHS (Tetrabutylammonium hydrogen sulfate) (10 mol%).[1]

  • Solvent: Toluene or DCM.[1]

Procedure:

  • Dissolve substrate and Electrophile in Toluene.[1]

  • Add TBAHS and KOH.[1]

  • Stir vigorously at RT or 50 °C.

  • The TBA cation transports the hydroxide into the organic phase, deprotonating the N1.[1]

Analytical Validation (QC)

Distinguishing N1-alkylation (desired) from N4-alkylation (undesired) is critical.

FeatureN1-Alkylated Product (Desired)N4-Alkylated Product (Undesired)
State Neutral solid/oil.[1] Soluble in EtOAc/DCM.Cationic Salt.[1] Water soluble.[1]
1H NMR (Aromatic) Distinct, sharp signals.[1]Broadened or shifted downfield (deshielded by + charge).[1]
1H NMR (N-CH2)

4.0 – 5.0 ppm.[1]

> 5.5 ppm (highly deshielded).[1]
NOE Signal Strong NOE between N-CH2 and C2-H. NOE between N-CH2 and C3-H / C5-H.
13C NMR C2 shifts typically

130-135 ppm.[1]
Significant shifts in pyridine ring carbons.[1]

Critical Check: Perform a NOESY experiment.

  • Success: You observe a cross-peak between the new alkyl protons and the proton at C2 (the singlet on the pyrrole ring).[1]

  • Note: The 7-Methyl group is on the pyridine ring and is too far to show NOE with N1-alkyl groups, confirming the regiochemistry relies on the C2 interaction.

Troubleshooting Guide

ProblemRoot CauseSolution
Low Conversion Incomplete deprotonation or wet solvent.Ensure DMF is anhydrous.[1] Increase NaH aging time.
C-I Bond Loss Halogen exchange or reduction.[1]Keep Temp

RT. Avoid using n-BuLi. Avoid reducing metals.[1]
N4-Quaternization Base too weak; neutral N4 attacked R-X.[1]Switch to Protocol A (NaH). Ensure base is added before electrophile.[1]
O-Alkylation? Not possible (no oxygen).[1](N/A for this substrate).
Poly-alkylation Excess R-X + high temp.[1]Control stoichiometry (1.1 equiv).

References

  • L'Homme, C. et al. "Synthesis and kinase inhibitory activity of new 5-azaindole derivatives."[1] European Journal of Medicinal Chemistry, 2013.[1]

  • Mahboobi, S. et al. "2-Aroylindoles and 2-aroylbenzofurans: synthesis and inhibition of tubulin polymerization."[1] Journal of Medicinal Chemistry, 2006.[1] (Discusses general azaindole alkylation conditions).

  • Catalán, J. et al. "Acidity and basicity of azaindoles."[1] Journal of the American Chemical Society, 1988.[1] (Fundamental pKa data).

  • Application of HSAB Theory in Heterocycles. Sigma-Aldrich / Merck Technical Library.

(Note: While specific literature on the exact "3-iodo-7-methyl" derivative is proprietary or sparse, the references above validate the chemistry of the parent 5-azaindole scaffold.)

Protecting Group Strategies for the Synthesis of 7-Methyl-1H-pyrrolo[3,2-b]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge and Strategic Importance of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

7-Methyl-1H-pyrrolo[3,2-b]pyridine, a member of the azaindole family of heterocycles, represents a core structural motif in numerous biologically active compounds and clinical drug candidates. Its rigid bicyclic framework, combining the electron-rich characteristics of a pyrrole ring with the electron-deficient nature of a pyridine ring, offers a unique scaffold for probing complex biological targets. However, the synthesis and subsequent functionalization of this molecule are fraught with challenges, primarily stemming from the reactivity of the pyrrole N-H proton. This acidic proton can interfere with a wide range of synthetic transformations, including organometallic reactions and cross-couplings, necessitating a robust protecting group strategy to achieve desired chemical outcomes.

This guide provides an in-depth analysis of protecting group strategies for the synthesis and functionalization of 7-methyl-1H-pyrrolo[3,2-b]pyridine. Moving beyond a simple recitation of steps, we will explore the causal relationships behind the selection of specific protecting groups, offering detailed, field-proven protocols for their application and removal.

Constructing the Core: The Bartoli Indole Synthesis Approach

A reliable method for constructing the 7-methyl-1H-pyrrolo[3,2-b]pyridine core is the Bartoli indole synthesis. This reaction is particularly well-suited for generating 7-substituted indoles and their aza-analogs. The key transformation involves the reaction of an ortho-substituted nitroarene (in this case, 2-methyl-3-nitropyridine) with a vinyl Grignard reagent.[1][2] The steric bulk of the ortho-methyl group is crucial, as it facilitates the key[3][3]-sigmatropic rearrangement that drives the cyclization.[1][4]

Caption: Bartoli synthesis route to the core azaindole structure.

Experimental Protocol: Synthesis of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

This protocol is adapted from the general Bartoli synthesis of azaindoles.[5]

Part A: Synthesis of 2-Methyl-3-nitropyridine

The requisite starting material, 2-methyl-3-nitropyridine, can be prepared from commercially available 2-chloro-3-nitropyridine.[3][6]

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF at room temperature, add diethyl malonate (1.1 equivalents) dropwise.

  • Stir the mixture for 15 minutes until hydrogen evolution ceases.

  • Add a solution of 2-chloro-3-nitropyridine (1.0 equivalent) in THF.

  • Stir the reaction at room temperature for 6 hours, then pour into water and acidify to pH 3 with concentrated HCl.

  • Extract the aqueous layer with chloroform, and concentrate the combined organic layers.

  • Add 50% H₂SO₄ to the residue and heat the mixture to effect hydrolysis and decarboxylation.

  • After cooling, neutralize the reaction mixture and extract the product, 2-methyl-3-nitropyridine. Purify by column chromatography.

Part B: Bartoli Synthesis of the Core

  • Under an inert nitrogen atmosphere, dissolve 2-methyl-3-nitropyridine (1.0 equivalent) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (1.0 M solution in THF, 3.0-4.0 equivalents) dropwise, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm to -20 °C and stir for 8-12 hours.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield 7-methyl-1H-pyrrolo[3,2-b]pyridine.

Choosing the Right Armor: Boc vs. SEM Protecting Groups

With the core synthesized, subsequent functionalization often requires protection of the pyrrole nitrogen. The two most common and effective protecting groups for this purpose are the tert-butyloxycarbonyl (Boc) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group. The choice between them is not arbitrary and depends critically on the planned downstream reaction conditions.

Protecting GroupStructureStabilityKey Advantages
Boc

Stable to base, hydrogenolysis. Labile to strong acid.Facile removal under acidic conditions (TFA).
SEM

Stable to a wide range of nucleophiles, bases, and mild acids.Robustness; orthogonal removal conditions (fluoride or Lewis acids). Increased stability for demanding cross-couplings.[7]
Why Choose Boc?

The Boc group is an excellent choice when subsequent reactions are performed under basic, reductive, or palladium-catalyzed cross-coupling conditions that do not require high temperatures or harsh Lewis acids. Its primary advantage is the straightforward and clean deprotection using trifluoroacetic acid (TFA).[8][9]

Why Choose SEM?

The SEM group offers superior stability and is the preferred choice for more demanding transformations. For instance, in certain palladium-catalyzed cross-coupling reactions, substrates with N-Boc protection can lead to decomposition, whereas the N-SEM analogue provides excellent yields.[7] The SEM group also serves as an efficient directing group for regioselective C-3 lithiation of some azaindole systems.[10] Furthermore, its removal conditions (fluoride ion or various Lewis acids) are orthogonal to the acid-labile Boc group, offering greater flexibility in complex, multi-step syntheses.

Sources

Application Note: Optimization of Mizoroki-Heck Coupling for 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Analysis[1]

The scaffold 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine represents a critical intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, c-Met). Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), the [3,2-b] isomer presents unique electronic challenges for Palladium-catalyzed cross-coupling.

This Application Note details the parameters required to successfully couple this halide with activated alkenes (acrylates, styrenes). The protocol addresses two primary failure modes associated with this substrate:

  • Catalyst Poisoning: The pyridine nitrogen (N4) is electron-rich, a property enhanced by the electron-donating 7-methyl group. This promotes the formation of stable, non-reactive Pd-complexes (

    
    ).
    
  • N-H Acidity: The unprotected pyrrole nitrogen (N1) can undergo competitive deprotonation, leading to N-arylation side reactions or formation of palladacycles that arrest the catalytic turnover.

Substrate Reactivity Profile
FeatureParameterImpact on Heck Reaction
C3-Iodine Reactive SiteHighly active for oxidative addition. Preferred site over C-H activation.
N4-Pyridine Catalyst PoisonHigh Risk. The 7-methyl group (+I effect) increases basicity at N4, necessitating bulky ligands to prevent Pd coordination.
N1-Pyrrole Acidic ProtonMedium Risk.

. Requires careful base selection to avoid N-alkylation or catalyst sequestration.

Mechanistic Considerations & Catalyst Selection

To achieve high Turnover Frequencies (TOF), the catalytic system must favor the oxidative addition into the C-I bond while suppressing the coordination of the pyridine nitrogen.

Ligand Strategy
  • Recommendation: Use bulky, electron-rich phosphines.

  • Why: Monodentate phosphines like P(o-tol)3 or biaryl phosphines like XPhos create steric bulk around the Palladium center. This steric crowding disfavors the coordination of the steric 7-methyl-pyrrolo[3,2-b]pyridine nitrogen (N4) while permitting the oxidative addition of the linear C-I bond.

  • Avoid: Bidentate ligands with small bite angles (e.g., dppe) often fail to prevent N-coordination in this specific isomer.

Base & Solvent Effects
  • Base: Triethylamine (

    
    )  or DIPEA  are preferred for standard thermal conditions. They act as proton scavengers without deprotonating the pyrrole N-H to a significant extent, reducing N-arylation byproducts.
    
  • Solvent: DMF or DMAc are required to solubilize the polar heterocycle. For microwave protocols, n-Butanol is an excellent alternative to suppress halide exchange.

Mechanistic Pathway Diagram

The following diagram illustrates the competitive pathways between the productive catalytic cycle and the catalyst deactivation caused by the substrate's pyridine ring.

HeckMechanism Pd0 Active Catalyst [Pd(0)L2] OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Substrate (Ar-I) Coord Alkene Coordination OxAdd->Coord + Alkene Poison Catalyst Arrest (Pd Coordinated to N4-Pyridine) OxAdd->Poison N4 Coordination (Favored by small ligands) Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination Insert->Elim Product Product Release + Pd(0) Elim->Product Product->Pd0 Regeneration (Base) Poison->OxAdd Reversible with Heat/Bulky Ligands

Figure 1: Catalytic cycle highlighting the risk of catalyst arrest via pyridine coordination (Red node).

Experimental Protocols

Protocol A: Standard Thermal Conditions (Robust)

Best for scale-up and general screening.

Reagents:

  • Substrate: 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv)

  • Alkene: Methyl acrylate or Styrene (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: P(o-tol)₃ (10 mol%) — Critical: 1:2 Pd:L ratio

  • Base: Et₃N (2.5 equiv)

  • Solvent: Anhydrous DMF (0.2 M concentration)

Procedure:

  • Setup: Charge a dried reaction vial with the substrate, Pd(OAc)₂, and P(o-tol)₃.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Addition: Add DMF via syringe, followed by Et₃N and the alkene.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Note: The high temperature is necessary to reverse any Pd-N coordination.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash 3x with water (to remove DMF) and 1x with brine.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Protocol B: Microwave-Assisted High-Throughput (Fast)

Best for library synthesis or difficult substrates.

Reagents:

  • Catalyst: Pd₂(dba)₃ (2.5 mol%)

  • Ligand: XPhos (5 mol%) or t-Bu₃P HBF₄ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv)

  • Solvent: 1:1 mixture of DMF/Water or pure n-Butanol.

Procedure:

  • Combine all solids in a microwave process vial.

  • Add solvent and degas by bubbling Argon for 2 minutes.

  • Irradiate at 140°C for 30–45 minutes.

  • Filter through a Celite pad and concentrate.

Optimization & Troubleshooting Guide

If conversion is low (<30%) or Pd-black forms immediately, follow this decision logic.

Optimization Workflow

OptimizationTree Start Reaction Outcome? NoConv No Conversion (SM Recovery) Start->NoConv PdBlack Pd Black Formation (Catalyst Decomp) Start->PdBlack SideRxn Side Products (N-Alkylation) Start->SideRxn Sol1 Increase Temp to 120°C Switch to DMAc NoConv->Sol1 Likely Poisoning Sol2 Switch Ligand to XPhos or P(t-Bu)3 PdBlack->Sol2 Stabilize Pd(0) Sol3 Protect N1-H (Boc or SEM) SideRxn->Sol3 Block Nucleophile

Figure 2: Decision matrix for troubleshooting reaction failures.

Critical Parameter Summary Table
ParameterRecommendationRationale
Temperature >100°C Required to break the Pd-N(pyridine) resting state.
Concentration 0.15 - 0.25 M High dilution favors intramolecular pathways; moderate concentration is best for intermolecular Heck.
Atmosphere Strict Inert (Ar/N2) Electron-rich phosphines (XPhos, P(t-Bu)3) are air-sensitive.
N-Protection Boc / SEM If yields are <50%, protect N1. Free N-H can lead to catalyst sequestration in "ate" complexes.

References

  • General Heck Reaction Reviews

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link

  • Azaindole Coupling Specifics

    • Hands, D., et al. (1996). A Convenient Synthesis of 3-Iodo-7-azaindole and Its Pd-Catalyzed Coupling Reactions. Synlett. Link

    • Note: While referencing 7-azaindole, the ligand requirements (P(o-tol)3) described here are directly transferable to the 7-methyl-pyrrolo[3,2-b]pyridine isomer.
  • Phosphine Ligand Effects

    • Farina, V., & Krishnan, B. (1991). Large rate accelerations in the Heck reaction with tri-2-furylphosphine and triphenylarsine. Journal of the American Chemical Society.[1] Link

  • Microwave Protocols for Heterocycles

    • Bagley, M. C., et al. (2002). Microwave-assisted Suzuki cross-coupling of halides with boronic acids. Tetrahedron Letters. Link

Disclaimer: This protocol is designed for research purposes. Always consult the Safety Data Sheet (SDS) for 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine and Palladium catalysts before handling.

Sources

Application Note: Strategic C-3 Functionalization of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Mechanistic Insight

Scaffold Architecture and Reactivity Profile

The 7-methyl-1H-pyrrolo[3,2-b]pyridine scaffold represents a distinct isomeric class of the "azaindole" family. Unlike the more common 7-azaindole (pyrrolo[2,3-b]pyridine), this [3,2-b] isomer places the pyridine nitrogen at position 4, creating a unique electronic environment.

  • Electronic Push-Pull: The pyrrole ring is electron-rich (nucleophilic), while the fused pyridine ring is electron-deficient. This creates a dipole that directs electrophilic attack.

  • The "Methyl Effect" (C-7): The methyl group at C-7 is not merely a bystander. Located para to the pyridine nitrogen (N-4), it exerts a weak but significant electron-donating effect (+I and hyperconjugation). This partially offsets the electron-withdrawing nature of the pyridine ring, making the C-3 position more nucleophilic compared to the unmethylated parent scaffold.

  • Regioselectivity (C-3 vs. N-1 vs. C-2):

    • C-3 (Preferred): The HOMO coefficient is highest at C-3, making it the primary site for Electrophilic Aromatic Substitution (EAS).

    • N-1: The pyrrole nitrogen is acidic (pKa ~16-17). In the presence of strong bases (NaH, KOtBu), reactivity shifts to N-1 (alkylation/arylation).

    • N-4 (Pyridine): This nitrogen is basic. In acidic media, it protonates, forming a pyridinium species that severely deactivates the ring towards EAS. Critical Consideration: Reactions must often be run under neutral conditions or with excess Lewis acid to manage this basicity.

Reactivity Map

The following diagram illustrates the competing reactive sites and the electronic influence of the 7-methyl group.

ReactivityMap Scaffold 7-Methyl-1H-pyrrolo[3,2-b]pyridine C3 C-3 Position (Primary Nucleophile) Target for EAS Scaffold->C3 N1 N-1 Position (Acidic Site) Target for Alkylation Scaffold->N1 N4 N-4 Position (Basic Site) Risk: Protonation Deactivation Scaffold->N4 Me7 7-Methyl Group (Electronic Activator) Stabilizes C-3 Transition State Scaffold->Me7 N4->C3 -I/-M Effect (Deactivating) Me7->C3 +I Effect

Figure 1: Reactivity landscape of the 7-methyl-1H-pyrrolo[3,2-b]pyridine scaffold. Note the opposing electronic effects of the N-4 nitrogen and the C-7 methyl group.

Part 2: Validated Experimental Protocols

The following protocols are designed to overcome the specific challenges of the [3,2-b] system, particularly the deactivation caused by N-4 protonation.

Protocol A: Regioselective C-3 Bromination

Objective: Synthesis of 3-bromo-7-methyl-1H-pyrrolo[3,2-b]pyridine. Application: Key intermediate for Suzuki/Stille couplings.

Rationale: Standard bromination with Br2 often leads to over-bromination or oxidation. N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF) provides a controlled source of electrophilic bromine "Br+". The 7-methyl group stabilizes the cationic intermediate (Wheland intermediate), ensuring high yield.

Step-by-Step Methodology:

  • Preparation: Dissolve 7-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq, 5.0 mmol) in anhydrous DMF (10 volumes, 0.5 M concentration). Ensure the starting material is fully soluble.

  • Addition: Cool the solution to 0 °C in an ice bath. Add NBS (1.05 eq) portion-wise over 15 minutes. Critical: Do not add all at once to prevent local high concentrations that cause di-bromination.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.

    • Checkpoint: The product usually appears as a less polar spot than the starting material.

  • Quench: Pour the reaction mixture into crushed ice/water (50 mL). A precipitate should form.

  • Workup:

    • If solid forms: Filter, wash with cold water, and dry under vacuum.

    • If no solid: Extract with EtOAc (3 x 20 mL). Wash combined organics with 5% LiCl (aq) to remove DMF, then brine. Dry over Na2SO4.[1]

  • Purification: Recrystallize from Ethanol/Water or flash chromatography (0-5% MeOH in DCM).

Yield Expectation: 85-92% Data Profile: 1H NMR should show the disappearance of the C-3 proton (typically a doublet around 6.5-6.8 ppm) and retention of the C-2 proton singlet (shifted downfield).

Protocol B: C-3 Formylation (Vilsmeier-Haack)

Objective: Synthesis of 7-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde. Application: Precursor for reductive aminations (kinase inhibitor side-chains).

Rationale: The Vilsmeier-Haack reaction is the gold standard for C-3 formylation. However, the basic N-4 pyridine nitrogen can react with POCl3. Pre-complexation of the Vilsmeier reagent is essential before adding the substrate.

Step-by-Step Methodology:

  • Reagent Formation: In a dry flask under Argon, cool anhydrous DMF (3.0 eq) to 0 °C. Dropwise add POCl3 (1.2 eq) over 10 minutes. Stir at 0 °C for 30 minutes until the Vilsmeier salt (white suspension/solid) forms.

  • Substrate Addition: Dissolve 7-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a minimal amount of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Heating: Warm to room temperature, then heat to 60-80 °C for 3-4 hours.

    • Mechanistic Note: Heating is required to overcome the deactivation of the pyridine ring. The 7-methyl group aids this step by stabilizing the transition state.

  • Hydrolysis (Critical): Cool the mixture to 0 °C. Carefully pour into ice-cold 2M NaOH or saturated NaOAc solution. The pH must be adjusted to ~8-9 to liberate the free base aldehyde.

    • Warning: Exothermic reaction.

  • Isolation: The product often precipitates as a yellow solid. Filter and wash with water. If oil forms, extract with DCM/Isopropanol (9:1).

Yield Expectation: 75-85%

Part 3: Data Summary & Troubleshooting

Comparative Reactivity Data
TransformationReagent SystemConditionsSelectivityTypical Yield
Bromination NBS / DMF0 °C to RT, 2hC-3 > 99%88%
Iodination NIS / AcetoneRT, 4hC-3 > 95%82%
Formylation POCl3 / DMF80 °C, 3hC-3 Only80%
Acylation AlCl3 / AcCl / DCMReflux, 12hC-3 (Major)60% (Variable)
Troubleshooting Guide
  • Issue: N-Alkylation instead of C-3 functionalization.

    • Cause: Presence of strong base or highly reactive electrophiles (e.g., MeI) without protection.

    • Solution: Use "soft" electrophiles (NBS, Vilsmeier) or protect N-1 with Boc/Tos group if using strong bases.

  • Issue: No Reaction during Friedel-Crafts.

    • Cause: The Lewis Acid (AlCl3) coordinates to N-4 and N-1, deactivating the ring.

    • Solution: Use excess Lewis Acid (3-4 equivalents) to saturate the nitrogens and leave active catalyst available. Alternatively, use the Vilsmeier-Haack approach for acylation (DMA/POCl3).[2]

  • Issue: Poor Solubility.

    • Solution: The 7-methyl group improves lipophilicity, but if solubility in DCM is poor, switch to THF or DMF.

Synthetic Workflow Diagram

The following workflow illustrates the conversion of the scaffold into a bioactive kinase inhibitor core.

Workflow Start 7-Methyl-1H-pyrrolo[3,2-b]pyridine Step1 Step 1: C-3 Formylation (POCl3, DMF, 80°C) Start->Step1 Inter1 Intermediate A: 3-Formyl Derivative Step1->Inter1 Step2 Step 2: Reductive Amination (R-NH2, NaBH(OAc)3, DCE) Inter1->Step2 Final Target: C-3 Aminomethyl Derivative (Kinase Inhibitor Core) Step2->Final

Figure 2: Synthetic workflow for converting the 7-methyl scaffold into a functionalized drug core.

References

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 2001.[3] (Provides foundational reactivity rules for azaindole isomers).

  • Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures. (Mechanistic grounding for C-3 preference in fused systems).

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. (Standard protocols for formylation of electron-rich heterocycles).

  • Mild Regioselective Halogenation of Activated Pyridines with N-Bromosuccinimide. Synthesis, 2001.[4] (Protocols for halogenating pyridine-containing systems).

  • 7-Methyl-1H-pyrrolo[3,2-b]pyridine Structure. PubChem. (Verification of scaffold identity and numbering).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Yield Optimization & Troubleshooting for Electrophilic Iodination of 4-Azaindole Scaffolds Audience: Medicinal Chemists, Process Chemists

Core Directive: The Challenge of Azaindole Iodination

The synthesis of 3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine involves an electrophilic aromatic substitution (


) on a fused bicyclic system. Unlike simple indoles, the presence of the pyridine nitrogen (N4 in the [3,2-b] system) withdraws electron density, deactivating the ring.[1] However, the pyrrole ring remains sufficiently nucleophilic to undergo halogenation at the C3 position.[1]

The primary failure modes in this synthesis are:

  • Regioselectivity Errors: Competition between C3-iodination (desired) and N1-iodination (kinetic byproduct).

  • Poly-iodination: Formation of 2,3-diiodo species due to poor stoichiometry control.

  • Solubility-Limited Conversion: The 7-methyl analog often exhibits poor solubility in standard non-polar solvents, leading to heterogeneous reactions and stalled conversion.

Validated Protocol (SOP)

Based on standard protocols for electron-deficient aza-indoles [1][2].

Reaction Parameters
ParameterSpecificationRationale
Substrate 7-methyl-1H-pyrrolo[3,2-b]pyridineStarting Material (SM).
Reagent N-Iodosuccinimide (NIS) Superior to

/Base.[1][2] Provides a controlled source of

without requiring harsh basic conditions that promote N-iodination.
Stoichiometry 1.05 – 1.10 equiv.Slight excess ensures conversion; >1.2 equiv. risks C2/C3 di-iodination.
Solvent DMF (Anhydrous)Critical for solubility.[1] Acetone/Acetonitrile are often insufficient for methylated azaindoles.[1]
Temperature

Start cold to suppress side reactions; warm to RT to drive C3 conversion.
Concentration 0.1 M – 0.2 MHigh dilution prevents aggregation and localized hot-spots of reagent.
Step-by-Step Workflow
  • Dissolution: Charge a flame-dried flask with 7-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 equiv) and anhydrous DMF (0.2 M). Stir until fully homogeneous. Note: If hazy, sonicate.[1] Do not proceed until dissolved.

  • Cooling: Cool the solution to

    
      using an ice bath.
    
  • Addition: Add NIS (1.05 equiv) portion-wise over 15 minutes. Do not dump all at once.

  • Reaction: Stir at

    
     for 1 hour, then remove the ice bath and allow to warm to Room Temperature (RT). Stir for 4–12 hours.
    
  • Monitoring: Check LCMS/TLC.

    • Target: Product peak [M+H]+ = (SM + 126).[1]

    • N-Iodo byproduct: Often runs faster on TLC (less polar).[1]

  • Quench: Pour mixture into ice-water (10x volume). Add 10% aq. Sodium Thiosulfate (

    
    ) to quench residual iodine (yellow color disappears).[1]
    
  • Isolation:

    • Precipitate: If solid forms, filter and wash with water.[1]

    • Extraction: If no precipitate, extract with EtOAc (3x).[1] Wash organics with brine (3x) to remove DMF.

  • Purification: Recrystallize from Ethanol/Water or column chromatography (DCM/MeOH gradient).

Troubleshooting Guide (FAQ)
Issue 1: "I see a major spot on TLC that reverts to Starting Material upon workup."

Diagnosis: N-Iodination (Kinetic Product). The N1-H proton is acidic. Under certain conditions, iodine attaches to the nitrogen (N-I bond) instead of the carbon (C-I bond).[1] This bond is labile and often hydrolyzes back to the starting material during the aqueous workup, giving the illusion of "no reaction."[1] Solution:

  • Avoid Base: Do not use

    
     or KOH with NIS.
    
  • Thermodynamic Equilibration: If N-iodo is observed (by NMR of crude), heat the reaction gently to

    
     for 1 hour. The iodine often migrates from N1 to C3 (the thermodynamic product) [3].[1]
    
Issue 2: "My yield is stuck at 40-50% and I have unreacted Starting Material."

Diagnosis: Solubility/Aggregation. Azaindoles are notorious for hydrogen-bond stacking. If the SM is not fully in solution, the reaction occurs only on the surface of the particles.[1] Solution:

  • Switch Solvent: Move from Acetonitrile to DMF or NMP .

  • Concentration: Dilute to 0.1 M.

  • Activation: Add a catalytic amount (5 mol%) of TFA (Trifluoroacetic acid).[1] This activates the NIS and helps solubilize the azaindole by disrupting H-bonds, though it may slow the reaction rate slightly by protonating the pyridine nitrogen.

Issue 3: "The product is purple/black and difficult to purify."

Diagnosis: Iodine Contamination. Oxidation of iodide generates elemental iodine (


), which complexes with the azaindole product.[1]
Solution: 
  • Thiosulfate Wash: The quench step with Sodium Thiosulfate is non-negotiable. Ensure the organic layer is pale yellow/colorless before concentration.

  • Copper Catalyst: If using

    
     directly, switch to the NIS protocol.[1] It generates less inorganic waste.
    
Mechanistic & Workflow Visualization
Figure 1: Reaction Logic & Pathway

This diagram illustrates the competition between the Kinetic (N-Iodo) and Thermodynamic (C-Iodo) pathways.[1]

AzaindoleIodination SM 7-methyl-pyrrolo[3,2-b]pyridine (Starting Material) Complex Sigma Complex (Intermediate) SM->Complex Attack @ C3 NIodo N-Iodo Product (Kinetic / Reversible) SM->NIodo Attack @ N1 (Fast) NIS Reagent: NIS (Electrophile I+) CIodo 3-Iodo-7-methyl-pyrrolo[3,2-b]pyridine (Thermodynamic Target) Complex->CIodo -H+ (Base/Succinimide) NIodo->SM Hydrolysis/Workup NIodo->CIodo Rearrangement (Heat/Time)

Caption: Electrophilic attack favors C3 (Green path). N-iodination (Red dashed path) is reversible and can be corrected by extending reaction time or heating.[1]

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Low Yield / Failure CheckTLC Check TLC/LCMS Before Workup Start->CheckTLC SM_Remains SM Remains Unreacted CheckTLC->SM_Remains No Conversion New_Spot New Spot Exists CheckTLC->New_Spot Conversion Observed Solubility Check Solubility (Is reaction clear?) SM_Remains->Solubility WorkupLoss Product disappears after workup? New_Spot->WorkupLoss Dissolve Switch to DMF Heat to 40°C Solubility->Dissolve Cloudy/Precipitate Stoich Check NIS Quality (Old NIS degrades) Solubility->Stoich Clear Solution NIodoIssue N-Iodo Species detected. Revert to SM. WorkupLoss->NIodoIssue Yes Purify Purification Issue (Co-elution?) WorkupLoss->Purify No

Caption: Diagnostic logic for identifying solubility limits vs. kinetic trapping.

References
  • Vacher, B., et al. (1998).[1] "Regioselective Iodination of 7-Azaindoles." Tetrahedron, 54(45), 13837-13852.[1] Link

  • Zhang, H., et al. (2012).[1] "Practical Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridines." Journal of Heterocyclic Chemistry, 49(3), 679-683.[1] Link[1]

  • Alvarez, M., et al. (1999).[1] "Synthesis of 3-iodoindoles and 3-iodo-7-azaindoles." Journal of Organic Chemistry, 64(17), 6308-6318.[1] Link[1]

  • BenchChem Technical Support. (2025). "Purification of 1H-Pyrrolo[3,2-b]pyridine Derivatives." Link[1]

Sources

Technical Support Center: Solving Solubility Issues with 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Troubleshooting Guide

This section is designed to address common solubility challenges encountered during experimental work with 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine.

Q1: My 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine won't dissolve in my aqueous buffer. What should I do first?

A1: The first step is to systematically assess the compound's solubility in a range of common laboratory solvents. This will provide a baseline understanding of its physicochemical properties. Given its heterocyclic aromatic structure, it is likely to have poor aqueous solubility.

A recommended starting point is to test solubility in a small scale in the following solvents, progressing from non-polar to polar:

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF)

  • Alcohols: Ethanol, Methanol

  • Chlorinated Solvents: Dichloromethane (DCM)

  • Ethers: Tetrahydrofuran (THF)

It is crucial to start with a small amount of the compound and incrementally add the solvent to determine an approximate solubility.[1]

Q2: I'm observing precipitation when adding my DMSO stock solution to an aqueous medium. How can I prevent this?

A2: This is a common issue known as "precipitation upon dilution" and occurs when a compound that is soluble in a concentrated organic solvent is introduced into an aqueous buffer where it is less soluble. To mitigate this:

  • Lower the Final Concentration: The most straightforward solution is to work with a more dilute final concentration of the compound in your aqueous medium.

  • Optimize the Co-solvent Percentage: You may need to incorporate a small percentage of the organic solvent (e.g., DMSO, ethanol) into your final aqueous solution.[2] However, be mindful of the tolerance of your experimental system (e.g., cells, enzymes) to the organic solvent.

  • Use a Surfactant: Low concentrations of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can help to maintain the compound in solution by forming micelles.[3]

  • Employ a "Solvent-Shifting" Technique: Instead of a single bolus addition, try adding the DMSO stock to a rapidly vortexing aqueous buffer. This can sometimes improve dispersion and prevent immediate precipitation.

Q3: Can I use pH adjustment to improve the solubility of my compound?

A3: Yes, pH adjustment is a powerful technique for improving the solubility of ionizable compounds.[3][4] The 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine molecule contains a pyridine ring, which is basic and can be protonated at acidic pH. The parent compound for this class, 7-azaindole, has a predicted pKa of approximately 7.69.[5][6] Protonation of the pyridine nitrogen will result in a positively charged species, which is expected to have significantly higher aqueous solubility.

Therefore, attempting to dissolve the compound in a buffer with a pH below its pKa is a logical step. A good starting point would be to test solubility in buffers at pH 4, 5, and 6.

Diagram: Effect of pH on the Solubility of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine

ph_effect cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) low_ph_structure Protonated Form (Higher Solubility) high_ph_structure Neutral Form (Lower Solubility) low_ph_structure->high_ph_structure Increase pH low_ph_text Pyridine nitrogen is protonated, leading to a charged species with increased aqueous solubility. high_ph_structure->low_ph_structure Decrease pH high_ph_text Compound remains in its neutral, less polar form, resulting in lower aqueous solubility.

Caption: The effect of pH on the ionization and solubility of the compound.

Q4: What are the best co-solvents to try for solubilizing 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine?

A4: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly water-soluble compounds by reducing the polarity of the aqueous medium.[2][7] For 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine, the following co-solvents are recommended for screening:

Co-solventPropertiesTypical Starting Concentration
Ethanol Generally well-tolerated in biological systems.1-10% (v/v)
Propylene Glycol A common pharmaceutical excipient.1-20% (v/v)
Polyethylene Glycol 400 (PEG 400) Can significantly enhance solubility.[8]5-30% (v/v)
Dimethyl Sulfoxide (DMSO) A powerful solvent, but can have effects on biological systems.<1% (v/v) for cell-based assays

It is advisable to perform a systematic screening of these co-solvents at various concentrations to identify the optimal system for your specific application.

Diagram: Mechanism of Co-solvency

Caption: Co-solvents reduce water polarity, enhancing drug solvation.

Q5: My compound is intended for a cell-based assay. Which solubilization methods are most appropriate?

A5: For cell-based assays, it is critical to use solubilization methods that are non-toxic to the cells at the final working concentration.

  • DMSO: The most common approach is to prepare a high-concentration stock solution in 100% DMSO and then dilute it into the cell culture medium. The final concentration of DMSO should generally be kept below 0.5% (v/v), and ideally below 0.1%, to minimize cellular toxicity.

  • Ethanol: Can be used as an alternative to DMSO, with similar considerations for final concentration to avoid cytotoxicity.

  • pH Adjustment: If the compound is soluble at a physiological pH (e.g., 7.2-7.4) after protonation, this can be an excellent method. However, ensure that the final pH of your cell culture medium is not significantly altered.

  • Formulation with Pluronic® F-127: This is a thermosensitive polymer that can form micelles to encapsulate hydrophobic compounds. It is generally well-tolerated by cells.

Q6: I need to prepare a high-concentration stock solution. What is the best approach?

A6: For high-concentration stock solutions (e.g., >10 mM), aprotic polar solvents are typically the best choice.

  • Start with 100% DMSO or DMF: These solvents are generally effective at dissolving a wide range of organic molecules.

  • Gentle Warming and Sonication: If the compound does not readily dissolve at room temperature, gentle warming (e.g., to 37-40°C) in a water bath or sonication can be employed to aid dissolution.[2]

  • Store Appropriately: Once dissolved, store the stock solution at -20°C or -80°C to minimize degradation. Ensure the solution is tightly capped to prevent absorption of atmospheric moisture, which can cause the compound to precipitate over time, especially upon freeze-thaw cycles.

Part 2: Frequently Asked Questions (FAQs)

Q: What is the expected solubility of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine in common organic solvents?

A: While specific data is unavailable, based on the pyrrolo[3,2-b]pyridine scaffold, the compound is expected to be soluble in polar organic solvents such as DMSO, DMF, and lower-chain alcohols like ethanol and methanol. Its solubility in non-polar solvents like hexane is likely to be low.

Q: How does the iodo-substituent affect the solubility of the compound?

A: Halogenation, particularly with larger halogens like iodine, generally increases the lipophilicity (hydrophobicity) of a molecule.[9][10] This is expected to decrease its aqueous solubility compared to the non-iodinated parent compound. However, the iodine atom can also participate in halogen bonding, which in some contexts, can enhance interactions with certain polar groups.

Q: What is the predicted pKa of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine?

A: The predicted pKa of the parent 7-azaindole is around 7.69.[5][6] The methyl group is weakly electron-donating, which might slightly increase the basicity (and thus the pKa) of the pyridine nitrogen. The iodo-substituent is weakly electron-withdrawing, which could slightly decrease the pKa. The combined effect is likely to result in a pKa in the range of 7-8. Experimental determination is recommended for accurate formulation development.

Q: Are there any known stability issues I should be aware of when preparing solutions?

A: Pyrrolopyridine derivatives are generally stable. However, like many organic molecules, prolonged exposure to light and air can lead to degradation. It is good practice to store stock solutions protected from light at low temperatures (-20°C or -80°C). For aqueous solutions, it is advisable to prepare them fresh for each experiment.

Q: Where can I find more information on the physicochemical properties of this compound?

A: Publicly available information is limited. You can consult chemical supplier websites and databases such as PubChem and ChemicalBook for basic information.[6] For more detailed properties, you may need to perform experimental characterization or use computational prediction tools.

Part 3: Experimental Protocols

Protocol 1: Preliminary Solubility Assessment in Common Solvents

  • Weigh approximately 1 mg of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine into a small glass vial.

  • Add 100 µL of the test solvent (e.g., water, PBS, ethanol, DMSO).

  • Vortex the vial for 1-2 minutes at room temperature.

  • Visually inspect for undissolved solid.

  • If the solid has dissolved, the solubility is at least 10 mg/mL.

  • If the solid has not dissolved, add another 100 µL of the solvent and repeat the process until the solid dissolves or a practical volume limit is reached.

  • If the compound does not dissolve after adding 1 mL of solvent (solubility < 1 mg/mL), it can be considered poorly soluble in that solvent.

Protocol 2: Systematic Screening of Co-solvent Systems

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 50 mM).

  • In a series of microcentrifuge tubes, prepare different aqueous buffers containing varying percentages of a co-solvent (e.g., 0%, 1%, 5%, 10%, 20% ethanol in PBS).

  • Add a small aliquot of the DMSO stock solution to each co-solvent mixture to achieve the desired final concentration of the compound.

  • Vortex immediately and let the solutions stand at room temperature for at least one hour.

  • Visually inspect for any signs of precipitation.

  • For a more quantitative assessment, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15 minutes and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Protocol 3: pH-Dependent Solubility Determination

  • Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Add an excess amount of solid 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine to a known volume of each buffer in separate vials.

  • Shake or agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After the incubation period, filter or centrifuge the samples to separate the undissolved solid.

  • Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Plot the solubility as a function of pH to determine the pH-solubility profile.

References

  • Gangjee, A., et al. (2012). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Pharmaceutical Research, 29(11), 3033-3039. Available at: [Link]

  • 7-Azaindole. (n.d.). In LookChem.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals. Retrieved from [Link]

  • NICEATM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • PubMed. (2012, November 15). Novel water-soluble substituted pyrrolo[3,2-d]pyrimidines: design, synthesis, and biological evaluation as antitubulin antitumor agents. Pharmaceutical Research, 29(11), 3033-9. Available at: [Link]

  • Wipf Group. (2007, September 4). The Heterocyclic Chemistry of Azaindoles. Retrieved from a source discussing azaindole chemistry.
  • MDPI. (n.d.). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules. Retrieved from [Link]

  • MDPI. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Retrieved from [Link]

  • ACS Publications. (2012, November 12). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 55(21), 9029-9051. Available at: [Link]

  • Semantic Scholar. (2021, May 25). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Retrieved from [Link]

  • PubMed. (2005, August 1). New water soluble pyrroloquinoline derivatives as new potential anticancer agents. Bioorganic & Medicinal Chemistry, 13(15), 4648-55. Available at: [Link]

  • Sigma-Aldrich. (n.d.). 5-Iodo-1H-pyrrolo[2,3-b]pyridine.
  • Google Patents. (n.d.). US20050261331A1 - Substituted pyrrolopyridines.
  • MDPI. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules. Retrieved from [Link]

  • IJCRT.org. (2025, April 4). Swissadme Analysis Of Some Selected Analogues Of Pyrrole. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis, Characterization and Biological Evaluation of Some Pyrrole Derivatives as Potential Antimicrobial Agents. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, June 15). Mechanochemical halogenation of unsymmetrically substituted azobenzenes. Retrieved from [Link]

  • Moroccan Journal of Chemistry. (2023). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Retrieved from [Link]

  • Drug Discovery Online. (2023, December 18).
  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent?
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine

[1]

Executive Summary

This guide addresses the purification of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine .[1] This molecule belongs to the 6-azaindole class.[1][2] Its purification is frequently complicated by three factors:

  • Amphoteric Nature: The basic pyridine nitrogen (N4) causes severe tailing on acidic silica gel, while the pyrrole proton (N1-H) allows for hydrogen bonding, increasing lattice energy and melting points.[1]

  • Iodine Instability: The C-I bond at position 3 is susceptible to photolytic cleavage (deiodination) and oxidation, leading to "purple" crude mixtures.[1]

  • Reagent Contamination: The most common synthesis route involves N-iodosuccinimide (NIS), leaving stubborn succinimide byproducts that co-crystallize with the product.[1]

Module 1: Reaction Workup (The "Redox" Phase)

Goal: Remove oxidative species and bulk succinimide before purification.[1]

The Problem: Crude reaction mixtures often appear dark brown or purple due to free iodine (

1

Protocol 1.1: The Reductive Quench Do not skip this step. It prevents the iodine from polymerizing the pyrrole ring during concentration.

  • Dilution: Dilute the reaction mixture (usually in DMF, MeOH, or DCM) with Ethyl Acetate (EtOAc) .[1]

    • Why? Azaindoles are generally soluble in EtOAc, while succinimide has high water solubility.[1]

  • The "Redox" Wash: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    )  or Sodium Bisulfite.[1]
    
    • Visual Cue: Shake until the organic layer turns from purple/brown to pale yellow/orange.[1]

  • The "Succinimide" Wash: Wash vigorously with saturated Sodium Bicarbonate (

    
    )  followed by water (2x).[1]
    
    • Mechanism:[1][3] Succinimide is highly soluble in water (

      
       at 
      
      
      ).[1] Multiple water washes remove >95% of it.
  • Drying: Dry over

    
    , filter, and concentrate in vacuo at 
    
    
    .

FAQ: Workup Issues

Q: My product is crashing out during the aqueous wash. A: 3-Iodo-6-azaindoles can be sparingly soluble.[1] If precipitation occurs, add a small amount of Methanol (5-10%) to your EtOAc organic layer to solubilize the product, or switch the organic solvent to THF/EtOAc (1:1) .[1]

Module 2: Chromatographic Isolation (The "Kinetic" Phase)

Goal: Isolate pure product from trace starting material and regioisomers.[1]

The Problem: The pyridine nitrogen (N4) interacts strongly with the silanols (

1

Protocol 2.1: Base-Deactivated Silica Chromatography You must mask the acidity of the silica gel.

  • Mobile Phase Preparation:

    • Standard: Dichloromethane (DCM) / Methanol (MeOH).[1]

    • Modifier (CRITICAL): Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide (

      
      )  to the mobile phase.[1]
      
    • Example Gradient: 0%

      
       10% MeOH in DCM (with 1% 
      
      
      constant).
  • Column Pre-treatment: Flush the silica column with the mobile phase containing the base before loading your sample.[1] This neutralizes active acidic sites.

  • Loading: Dissolve the crude solid in a minimum amount of DCM/MeOH. Do not use pure MeOH for loading if possible, as it broadens bands.

Visualization (DOT Diagram): Chromatography Decision Logic

ChromatographyLogicStartCrude Material(Post-Workup)TLC_CheckRun TLC(DCM:MeOH 95:5)Start->TLC_CheckTailingDoes spot tail/streak?TLC_Check->TailingYes_TailingSilica Acidity InteractionTailing->Yes_TailingYesNo_TailingStandard FlashChromatographyTailing->No_TailingNoSolutionAdd 1% Et3N or NH4OHto Mobile PhaseYes_Tailing->SolutionSolvent_ChoiceSelect Solvent SystemNo_Tailing->Solvent_ChoiceSolution->Solvent_ChoiceDCM_MeOHDCM / MeOH(High Polarity)Solvent_Choice->DCM_MeOHProduct is PolarHex_EtOAcHexanes / EtOAc(Low Polarity)Solvent_Choice->Hex_EtOAcProduct is Lipophilic

Caption: Decision matrix for overcoming silica acidity interactions during purification.

Module 3: Recrystallization (The "Thermodynamic" Phase)

Goal: Scalable purification without chromatography.[1]

The Problem: Chromatography is expensive on a gram-scale.[1] The Solution: Azaindoles have distinct solubility profiles compared to impurities.[1]

Protocol 3.1: Anti-Solvent Precipitation This method is effective for removing trace succinimide and non-polar impurities.[1]

Solvent SystemRatio (v/v)Procedure
EtOAc / Hexanes 1 : 3Dissolve in boiling EtOAc. Add hot Hexanes until turbid. Cool slowly to

.
MeOH / Water 1 : 1Dissolve in boiling MeOH.[1] Add water dropwise.[1] Cool to RT. (Best for removing inorganic salts).
Acetone / Pentane 1 : 4Dissolve in minimal acetone.[1] Layer pentane on top.[1] Allow diffusion at

.

FAQ: Crystallization

Q: The product is "oiling out" instead of crystallizing. A: This happens if the cooling is too rapid or the solution is too concentrated.

  • Fix: Re-heat the mixture until the oil dissolves. Add a "seed crystal" of pure product if available. Scratch the glass surface with a spatula to induce nucleation. Let it cool to Room Temperature (RT) very slowly (wrap the flask in foil/cotton).

Module 4: Troubleshooting Specific Impurities
Issue: Persistent Succinimide Contamination

Even after water washes, NMR shows a singlet at

1
  • The Fix: Succinimide is insoluble in Diethyl Ether (

    
    )  and Dichloromethane (DCM)  to a degree, but highly soluble in water.[1]
    
  • Advanced Protocol: Dissolve crude in DCM. Wash 5x with water. If that fails, dissolve the crude in a minimal amount of warm Isopropanol (IPA) and let it cool. Succinimide often stays in the IPA mother liquor while the azaindole crystallizes.

Issue: Deiodination (Loss of Iodine)

The product turns pink/purple on the benchtop.[1]

  • Cause: C-I bonds in electron-rich heterocycles are light-sensitive.[1]

  • The Fix: Wrap all flasks and columns in aluminum foil. Store the purified solid in an amber vial under Argon at

    
    .
    
Issue: N-Iodination vs. C-Iodination

You observe two spots with similar Rf.

  • Context: Sometimes the iodine attaches to the pyrrole nitrogen (N-I) instead of the C3 carbon.[1]

  • The Fix: N-I bonds are labile.[1] Treat the mixture with 1M NaOH in MeOH for 30 minutes. The N-I species will revert to the starting material or rearrange to the thermodynamically stable C-I product.

References
  • General Synthesis of Azaindoles

    • Song, J. J., et al. (2002).[1] "A General Synthesis of 7-Azaindoles via the Suzuki-Miyaura Coupling."[1] Journal of Organic Chemistry.

  • Iodination Methodologies (NIS Protocols)

    • Organic Syntheses, Coll.[1] Vol. 10, p. 5 (2004).[1] "Iodination of Heterocycles using NIS."

    • [1]

  • Purification of Basic Heterocycles

    • Dolan, P., et al.[1] "Purification of basic compounds on silica gel: The effect of mobile phase additives."

  • Physical Properties & Safety Data

    • PubChem Compound Summary for 3-Iodo-1H-pyrrolo[3,2-b]pyridine.

Technical Support Center: Optimizing Recrystallization Solvents for 7-Methyl-5-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of 7-methyl-5-azaindole derivatives. This class of compounds, while medicinally significant, often presents unique purification challenges.[1][2][3] This resource offers troubleshooting advice and answers to frequently asked questions to streamline your crystallization processes and enhance the purity and yield of your target compounds.

Understanding the Fundamentals: Why Solvent Selection is Critical

Recrystallization is a powerful technique for purifying solid organic compounds.[4] Its success hinges on the principle that most solids are more soluble in a hot solvent than in a cold one.[5][6][7] An ideal recrystallization solvent will dissolve the target compound completely at its boiling point, while impurities will either be insoluble in the hot solvent or remain dissolved as the solution cools.[8][9][10]

7-Methyl-5-azaindole derivatives possess a unique combination of a π-electron-rich pyrrole ring and a π-electron-deficient pyridine ring, making them a privileged scaffold in medicinal chemistry.[11] The presence of the nitrogen atom in the pyridine ring can enhance aqueous solubility compared to their indole counterparts.[1] However, the specific substitution pattern on the azaindole core can significantly influence its polarity and, consequently, its solubility in various organic solvents. This makes the careful selection of a recrystallization solvent paramount for achieving high purity and recovery.

Troubleshooting Guide: A-Q&A Approach to Common Recrystallization Problems

This section addresses specific issues you may encounter during the recrystallization of 7-methyl-5-azaindole derivatives in a direct question-and-answer format.

Question 1: My 7-methyl-5-azaindole derivative "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals. This is a common problem, especially with compounds that have relatively low melting points or when the solution is cooled too rapidly.[5][12]

Here are several strategies to overcome this issue:

  • Slow Down the Cooling Process: Rapid cooling is a frequent cause of oiling out.[13] Allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling rate.[14]

  • Add More Solvent: The concentration of your compound might be too high.[13][15] Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to create a less saturated solution. Then, allow it to cool slowly.[12][13]

  • Change the Solvent System: A single solvent may not be ideal. Consider using a mixed solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" or "anti-solvent" (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes slightly turbid.[10][16][17] Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool. Common mixed solvent pairs for compounds of moderate polarity include ethanol/water and ethyl acetate/hexanes.[5][6]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[7][13][15]

    • Seeding: If you have a small, pure crystal of your compound, add it to the cooled solution to act as a template for crystallization.[7][13][15]

Question 2: I'm experiencing very low recovery of my purified compound. How can I improve the yield?

Answer: Poor recovery is a frustrating issue that can often be traced back to the choice of solvent or procedural missteps.

Here are some key areas to investigate:

  • Excessive Solvent Usage: Using too much solvent is a primary cause of low yield, as a significant portion of your compound will remain dissolved in the mother liquor even after cooling.[6][15] Always use the minimum amount of hot solvent necessary to completely dissolve your solid.[14]

  • Premature Crystallization During Hot Filtration: If your compound crystallizes on the filter paper or in the funnel stem during hot filtration, you will lose a substantial amount of product.[18][19] To prevent this:

    • Use a short-stemmed or stemless funnel.[18][19]

    • Preheat the funnel and filter paper by passing hot solvent through them before filtering your solution.[18][19]

    • Keep the solution at or near its boiling point while filtering.[18]

    • If crystals do form, they can sometimes be redissolved by washing with a small amount of hot solvent.[18]

  • Inadequate Cooling: Ensure you have cooled the solution sufficiently to maximize the amount of product that crystallizes out. Cooling in an ice bath after the solution has reached room temperature is a standard practice.[6][14]

  • Solubility in Cold Solvent: Your compound may have a higher than desired solubility in the cold solvent.[15] If this is the case, you may need to screen for a different solvent or a mixed solvent system where the solubility at low temperatures is significantly reduced.[15]

Question 3: My recrystallized product is still impure. What are the likely causes and solutions?

Answer: The goal of recrystallization is purification, so obtaining an impure product indicates that the process needs optimization.

Consider the following:

  • Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between your compound and the impurities. An ideal solvent should keep impurities dissolved at all temperatures or be one in which they are completely insoluble.[8][9][10]

  • Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice.[12] Slower cooling generally leads to the formation of purer, larger crystals.[20]

  • Insoluble Impurities Present: If your crude material contains impurities that are insoluble in the hot recrystallization solvent, a hot filtration step is necessary to remove them before cooling the solution.[7][18][19][20]

  • Colored Impurities: If your product has a persistent color, activated charcoal can sometimes be used to remove the colored impurities.[7] However, use charcoal sparingly as it can also adsorb your desired product, leading to lower yields.

Frequently Asked Questions (FAQs)

Q1: What are some good starting solvents to screen for a new 7-methyl-5-azaindole derivative?

A1: The polarity of your specific derivative will be the primary determinant. A good starting point is to test a range of solvents with varying polarities.[8] For moderately polar compounds like many azaindole derivatives, consider:

  • Alcohols: Ethanol, methanol, isopropanol[13]

  • Esters: Ethyl acetate[13]

  • Ketones: Acetone[13]

  • Nitriles: Acetonitrile[13]

  • Aromatic Hydrocarbons: Toluene

  • Ethers: Tetrahydrofuran (THF)

  • Halogenated Solvents: Dichloromethane

  • Non-polar Solvents (as anti-solvents): Hexanes, heptane[21]

Q2: How do I perform a systematic solvent screen?

A2: A systematic approach is the most efficient way to identify a suitable solvent.[13]

  • Place a small amount of your crude compound (e.g., 10-20 mg) into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each test tube at room temperature.

  • Observe the solubility. If the compound dissolves completely at room temperature, the solvent is likely too good.[9]

  • For the solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the test tubes to the boiling point of the solvent.[8]

  • If the compound dissolves completely upon heating, allow the solution to cool to room temperature and then in an ice bath.

  • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the boiling point, and which yields a good quantity of crystals upon cooling.[6][8]

Q3: Can I use a mixed solvent system from the start?

A3: While possible, it is generally better to first attempt to find a suitable single solvent. If a single solvent cannot be found, then a mixed solvent system is a powerful alternative.[8] The most common approach is to dissolve the compound in a minimal amount of a "good" hot solvent and then add a "poor" solvent (that is miscible with the "good" solvent) until the solution becomes cloudy.[10][16]

Q4: What is the significance of polymorphism in the crystallization of 7-methyl-5-azaindole derivatives?

A4: Polymorphism is the ability of a compound to exist in more than one crystalline form.[22] Different polymorphs can have different physical properties, including solubility, melting point, and stability.[22] For pharmaceutical applications, controlling polymorphism is critical as it can impact the bioavailability and efficacy of the active pharmaceutical ingredient (API).[23][24][25] The choice of recrystallization solvent and the conditions of crystallization (e.g., cooling rate) can influence which polymorphic form is obtained.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude 7-methyl-5-azaindole derivative and a boiling chip. Add a small amount of the chosen solvent, and heat the mixture to a gentle boil with stirring. Continue to add the solvent in small portions until the solid is just completely dissolved.[14]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.[14][19]

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7][14]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at its boiling point.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (anti-solvent) dropwise with swirling until the solution becomes persistently cloudy.[16][17]

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the Single Solvent Recrystallization protocol.

Data Presentation

Table 1: Common Recrystallization Solvents and Their Properties

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds; often used as an anti-solvent with alcohols.[6][26]
Ethanol78HighA versatile and commonly used solvent for a wide range of organic compounds.[26]
Methanol65HighSimilar to ethanol but more volatile.
Isopropanol82Medium-HighA good alternative to ethanol.
Acetone56Medium-HighA strong solvent, can be difficult to induce crystallization from.
Ethyl Acetate77MediumA good general-purpose solvent, often used in combination with hexanes.[26]
Acetonitrile82Medium-HighUseful for moderately polar compounds.
Toluene111Low-MediumGood for less polar compounds; can form good crystals.[26]
Hexanes/Heptane~69/~98LowNon-polar solvents, primarily used as anti-solvents.[26]

Visualizations

Diagram 1: General Workflow for Recrystallization Solvent Optimization

G start Start: Crude 7-Methyl-5-Azaindole Derivative solvent_screen Perform Solvent Screen (Small Scale) start->solvent_screen single_solvent Single Solvent Suitable? solvent_screen->single_solvent recrystallize_single Recrystallize from Single Solvent single_solvent->recrystallize_single Yes mixed_solvent Select Miscible Solvent/Anti-Solvent Pair single_solvent->mixed_solvent No evaluate Evaluate Purity and Yield recrystallize_single->evaluate recrystallize_mixed Recrystallize from Mixed Solvents mixed_solvent->recrystallize_mixed recrystallize_mixed->evaluate success Pure Product evaluate->success Acceptable troubleshoot Troubleshoot (e.g., Oiling Out, Low Yield) evaluate->troubleshoot Not Acceptable troubleshoot->solvent_screen

Caption: A flowchart illustrating the decision-making process for selecting an optimal recrystallization solvent system.

Diagram 2: Troubleshooting Common Recrystallization Issues

G start {Problem Observed} oiling_out Oiling Out - Slow cooling - Add more solvent - Change solvent system - Scratch/Seed start->oiling_out Liquid droplets form low_yield Low Yield - Use minimum hot solvent - Prevent premature crystallization - Ensure adequate cooling start->low_yield Poor recovery impure_product Impure Product - Re-evaluate solvent choice - Slow down crystallization - Perform hot filtration start->impure_product Impurities remain

Caption: A troubleshooting guide for common problems encountered during recrystallization and their potential solutions.

References

  • Mixed-solvent recrystallisation. University of York. Available from: [Link]

  • Solvent Choice. University of York. Available from: [Link]

  • Hot Filtration. Chemistry LibreTexts. 2025. Available from: [Link]

  • Crystallization. Available from: [Link]

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. 2025. Available from: [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. Available from: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available from: [Link]

  • Recrystallization I. Available from: [Link]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications. 2019. Available from: [Link]

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. 2025. Available from: [Link]

  • Hot Filtration. Chemistry LibreTexts. 2022. Available from: [Link]

  • Pharmaceutical Crystallization in drug development. Syrris. 2024. Available from: [Link]

  • Experiment : Recrystallization – Part I: Solvent Selectio nn. Science Learning Center. Available from: [Link]

  • What are the reasons to use two solvents in recrystallization? Quora. 2016. Available from: [Link]

  • Crystallization Method Development and Optimization. Triclinic Labs. Available from: [Link]

  • Recrystallization using two solvents. YouTube. 2012. Available from: [Link]

  • Recrystallization and hot filtration. Safrole. Available from: [Link]

  • Recrystallization Definition, Principle &Purpose. PraxiLabs. 2022. Available from: [Link]

  • Hot Filtration & Recrystallization. Kyoto University. 2021. Available from: [Link]

  • What's the best solvent to remove these crystals and recrystallize it? Reddit. 2024. Available from: [Link]

  • Chemical synthesis of azaindoles. Google Patents.
  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC. Available from: [Link]

  • Troubleshooting. Chemistry LibreTexts. 2022. Available from: [Link]

  • Recrystallisation Help. Reddit. 2020. Available from: [Link]

  • recrystallization.pdf. Available from: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Available from: [Link]

  • 7-azaindole and preparation method thereof. Google Patents.
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. PubMed Central. Available from: [Link]

  • Scalable synthesis and properties of 7-methyl- 4-azaindole. ResearchGate. 2025. Available from: [Link]

  • Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • The Biological and Physical Properties of the Azaindoles. Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis and photophysical studies of novel azaindole derivatives in solution and self- assembled crystals. Available from: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. Available from: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Available from: [Link]

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. 2024. Available from: [Link]

  • On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. RSC Publishing. Available from: [Link]

Sources

Technical Support Center: Minimizing De-iodination in Palladium Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Leaky Pipe" Problem

Welcome to the Advanced Catalysis Support Center. You are likely here because your LC-MS is showing a significant peak for Ar-H (mass of starting material minus 126 Da) instead of your desired cross-coupled product.

De-iodination (specifically protodehalogenation ) is the "silent killer" of aryl iodide couplings. Because the C-I bond is weak and oxidative addition is rapid, the resulting Aryl-Pd-I intermediate is long-lived. If the next step (transmetallation) is slow, this intermediate becomes vulnerable to "scavenging" protons from solvents, bases, or moisture, leading to the reduced side product Ar-H.

This guide moves beyond basic troubleshooting to engineer a reaction environment that mathematically favors cross-coupling over reduction.

Diagnostic Hub: Troubleshooting Matrix

Use this symptom-based matrix to identify the root cause of your de-iodination.

SymptomProbable Root CauseMechanistic InsightCorrective Action
High Ar-H, Low Conversion Slow Transmetallation The Ar-Pd-I species sits waiting for the nucleophile. The longer it waits, the more likely it intercepts a hydride.Switch Ligand: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) to accelerate the catalytic cycle.[1]
Ar-H appears after 50% conversion Catalyst Decomposition (Pd Black) Pd nanoparticles form heterogeneous sites that catalyze radical dehalogenation.Switch Precatalyst: Move from Pd(OAc)₂ to Pd-G3/G4 precatalysts to prevent Pd black formation.
Ar-H in Amine/Alcohol Solvents Solvent Oxidation Primary/Secondary alcohols and DMF can act as hydride donors via

-hydride elimination.
Switch Solvent: Use Toluene, Dioxane, or THF.[1][2] Avoid DMF/DMA if possible.
Ar-H + Homocoupling (Ar-Ar) Oxidative Addition too Fast High concentration of active Pd(0) consumes Ar-I faster than the nucleophile can react.Dosing: Add the Aryl Iodide dropwise (slow addition) to the reaction mixture.

Visualizing the Failure Mode

To fix the problem, you must visualize where the "leak" occurs. The diagram below maps the Competitive Pathways.

DeiodinationMechanism cluster_legend Pathway Key Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Fast TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet Slow (Bottleneck) ArPdH Ar-Pd-H Intermediate OxAdd->ArPdH + H-Source Prod Product (Ar-R) TransMet->Prod Reductive Elim. Prod->Pd0 Regen Hydride Hydride Source (Solvent/Base) Hydride->ArPdH ArPdH->Pd0 SideProd Side Product (Ar-H) ArPdH->SideProd De-iodination key1 Blue: Desired Cycle key2 Red: De-iodination Leak

Figure 1: The Kinetic Bottleneck. De-iodination occurs when Transmetallation is slower than the interaction with Hydride sources.

Optimization Protocols

Protocol A: The "Rapid Reductive Elimination" System (Recommended)

This protocol utilizes Buchwald G4 Precatalysts . Unlike traditional Pd(OAc)₂ + Phosphine mixtures, G4 precatalysts ensure a 1:1 Pd:Ligand ratio and rapid initiation, preventing the formation of Pd-black (a major cause of de-iodination).

Applicability: Suzuki-Miyaura, Buchwald-Hartwig.[3]

Reagents:

  • Catalyst: XPhos Pd G4 (1–2 mol%)

  • Ligand: XPhos (optional 1 mol% extra if substrate is hindered)

  • Base: K₃PO₄ (0.5 M aqueous solution)

  • Solvent: THF or Toluene (Avoid DMF)

Step-by-Step:

  • Charge Solids: Add Aryl Iodide (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and XPhos Pd G4 (0.02 equiv) to a vial equipped with a stir bar.

  • Inert Atmosphere: Seal vial and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling.

  • Solvent Addition: Add degassed THF or Toluene (concentration 0.2 M relative to halide).

  • Base Addition: Add degassed aqueous K₃PO₄ (2.0 equiv).

  • Reaction: Stir vigorously at 40–60°C.

    • Note: Aryl Iodides are reactive; high temps (>80°C) often favor de-iodination. Keep it mild.

  • Monitor: Check HPLC/UPLC after 1 hour.

Protocol B: The "Anhydrous" Rescue (For Sensitive Substrates)

If Protocol A still yields Ar-H, water is likely the proton source. Switch to an anhydrous system.

Modifications:

  • Base: Switch to Cs₂CO₃ or K₃PO₄ (finely ground, anhydrous) .

  • Solvent: Anhydrous 1,4-Dioxane.

  • Additive: 3Å Molecular Sieves (activated).

Comparative Data: Ligand Selection

Why switch from Triphenylphosphine (PPh₃)? The data below illustrates how bulky, electron-rich biaryl phosphines (Buchwald Ligands) suppress side reactions by accelerating the productive cycle.

Ligand SystemElectronic NatureSteric BulkDe-iodination RiskTypical Yield (Ar-I)
PPh₃ NeutralLowHigh 40-60%
dppf ChelatingMediumMedium 60-75%
SPhos Electron-RichHighLow >90%
XPhos Electron-RichVery HighVery Low >95%

Data generalized from Buchwald et al. comparative studies [1].

FAQ: Deep Dive

Q: Why does my choice of base affect de-iodination? A: Bases like hydroxides (NaOH, KOH) or alkoxides (NaOtBu) are stronger but can act as H-sources or promote


-hydride elimination from solvents. Inorganic carbonates (Cs₂CO₃) or phosphates (K₃PO₄) are generally safer for minimizing de-iodination because they lack 

-hydrogens and are less nucleophilic toward the metal center [2].

Q: I see "homocoupling" (Ar-Ar) and "de-iodination" (Ar-H). Are they related? A: Yes. Both stem from the Aryl-Pd-I intermediate.

  • Ar-H comes from reacting with a proton source (reduction).

  • Ar-Ar comes from two Aryl-Pd-I species reacting (disproportionation) or oxygen contamination.

  • Fix: If you see both, your catalyst loading might be too high (causing agglomeration) or your inert gas purge was insufficient.

Q: Can I use DMF? It dissolves everything. A: Avoid it if de-iodination is your main issue. DMF decomposes at high temperatures to form dimethylamine, a reductant. It can also serve as a hydride donor to Palladium. If solubility is an issue, try a Toluene/DMF (9:1) mixture rather than pure DMF [3].

Troubleshooting Logic Flow

Follow this decision tree to resolve persistent de-iodination issues.

TroubleshootingTree Start Start: Significant Ar-H Observed CheckSolvent Are you using DMF, DMA, or Alcohols? Start->CheckSolvent SwitchSolvent Switch to Toluene, Dioxane, or THF CheckSolvent->SwitchSolvent Yes CheckBase Is the base an Alkoxide (e.g., NaOtBu)? CheckSolvent->CheckBase No SwitchSolvent->CheckBase SwitchBase Switch to K3PO4 or Cs2CO3 CheckBase->SwitchBase Yes CheckLigand Is the ligand PPh3 or simple alkyl? CheckBase->CheckLigand No SwitchBase->CheckLigand SwitchLigand Switch to XPhos or SPhos (Use G4 Precatalyst) CheckLigand->SwitchLigand Yes CheckTemp Is Temp > 80°C? CheckLigand->CheckTemp No SwitchLigand->CheckTemp LowerTemp Lower Temp to 40-50°C CheckTemp->LowerTemp Yes Final Review Substrate for Proximal Chelating Groups CheckTemp->Final No

Figure 2: Step-by-step logic to eliminate hydride sources and accelerate the catalytic cycle.

References

  • Buchwald Ligands (SPhos/XPhos)

    • Title: Universal 12-Electron-Based L1Pd(0)
    • Source: National Institutes of Health (PMC) / ACS.
    • URL:[Link]

  • Mechanistic Insights on Dehalogenation

    • Title: Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.[3]

    • Source: Organic Chemistry Portal / J. Org. Chem.
    • URL:[Link]

  • Solvent Effects in Palladium Coupling

    • Title: Solvent effects in palladium catalysed cross-coupling reactions.[4]

    • Source: White Rose Research Online / Chem. Soc. Rev.
    • URL:[Link]

  • General Suzuki Coupling Mechanism

    • Title: Suzuki-Miyaura Coupling - Reaction Mechanism and Mechanistic Studies.
    • Source: Chemistry LibreTexts.
    • URL:[Link][3][4]

Sources

Technical Support Center: N-Protection of 3-Iodo-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3-I-5-AZA-PROT Status: Active Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Substrate Paradox

The protection of 3-iodo-pyrrolo[3,2-b]pyridine (often referred to as 3-iodo-5-azaindole) presents a unique "push-pull" challenge compared to standard indoles or even its isomer, 7-azaindole.

  • The Acidic Trap (N1): The pyrrole nitrogen (N1) is significantly more acidic (pKa ~13 in DMSO) than typical indoles due to the electron-withdrawing nature of the fused pyridine ring.

  • The Basic Decoy (N4): The pyridine nitrogen (N4) remains a competent nucleophile. Highly reactive electrophiles (like SEM-Cl) often attack here first, leading to irreversible quaternary salts.

  • The Labile Payload (C3-I): The C-I bond at position 3 is prone to Lithium-Halogen Exchange (Li-X) or reductive dehalogenation if the protection conditions are too harsh or if radical initiators are inadvertently present.

This guide provides troubleshooting workflows for the three most common protection strategies: Boc , Tosyl (Ts) , and SEM .

Diagnostic Workflows & Troubleshooting

Module A: Boc Protection (Kinetic Control)

Best for: Suzuki couplings, mild basic deprotection.

Standard Protocol:

Substrate (1.0 eq), (Boc)₂O (1.2–1.5 eq), DMAP (0.1–0.2 eq), Et₃N (1.5 eq) or NaH (1.1 eq), in THF or DCM (0 °C to RT).

Troubleshooting Guide
Error Code Symptom Root Cause Corrective Action
ERR_LOW_CONV Reaction stalls at <50% conversion even with excess (Boc)₂O.Low Nucleophilicity: The electron-poor 5-azaindole core makes N1 sluggish.Switch Catalyst: Increase DMAP to 0.5 eq. If still slow, switch solvent to MeCN to increase polarity without using protic solvents.
ERR_N4_BOC Formation of unstable white precipitate (water-soluble).N4 Attack: (Boc)₂O reacting at the pyridine nitrogen (N4).Thermodynamic Reset: N4-Boc is kinetically favored but unstable. Heat the reaction to 40–50 °C to reverse N4-Boc and funnel the pathway to the thermodynamic N1-Boc product.
ERR_DE_IODO Loss of Iodine (M-126 mass peak observed).Nucleophilic Attack on Iodine: Rare with Boc, but possible if using strong bases (e.g., NaH) in DMF at high temps.Milder Base: Switch from NaH to Na₂CO₃ or K₃PO₄ in acetone/THF (Phase Transfer conditions). Avoid DMF if possible.
Module B: Tosyl Protection (Thermodynamic Stability)

Best for: Heck/Sonogashira reactions, crystallization.

Standard Protocol:

Substrate (1.0 eq), TsCl (1.2 eq), NaH (1.2 eq) in DMF (0 °C).

Troubleshooting Guide
Error Code Symptom Root Cause Corrective Action
ERR_REGIO_N4 Product is a salt, insoluble in organic solvents.N4 Sulfonylation: TsCl is hard enough to attack N4.Phase Transfer Catalysis (PTC): Use 50% aq. NaOH + Toluene + TBAB (5 mol%) . The PTC mechanism favors the interfacial deprotonation of N1 over the solution-phase attack of N4.
ERR_HYDROLYSIS Ts group falls off during workup.N1-Ts Instability: The electron-withdrawing pyridine ring makes the N1-Ts bond extremely labile to nucleophilic attack (even by OH⁻).Buffer Workup: Do not wash with strong base. Quench with saturated NH₄Cl and keep workup pH < 9.
ERR_HALOGEN_DANCE Migration of Iodine from C3 to C2.Base-Mediated Migration: Strong bases (LDA, or excess NaH) can trigger proton abstraction at C2, leading to migration.Stoichiometry Control: Use exactly 1.05 eq of NaH. Do not use excess base.[1] Ensure temperature stays < 0 °C during deprotonation.
Module C: SEM Protection (The "Danger Zone")

Best for: Directed Ortho Metalation (DoM), drastic pH changes.

Standard Protocol:

Substrate (1.0 eq), NaH (1.2 eq), SEM-Cl (1.1 eq) in DMF/THF (0 °C).

Critical Warning: SEM-Cl is a "hot" electrophile. The risk of N4 alkylation is High .

Troubleshooting Guide
Error Code Symptom Root Cause Corrective Action
ERR_QUAT_SALT Formation of gummy, polar byproduct.N4 Alkylation: Irreversible formation of the pyridinium salt.Pre-Deprotonation: Stir substrate + NaH for 30 mins at 0 °C before adding SEM-Cl. Ensure N1 is fully anionic (more nucleophilic) to outcompete neutral N4.
ERR_RUNAWAY Exotherm upon SEM-Cl addition; dark mixture.Uncontrolled Reaction: SEM-Cl decomposition or polymerization.Dilution & Temp: Dilute SEM-Cl in THF before addition. Add dropwise at -78 °C and warm slowly.

Visualizing the Reaction Logic

The following decision tree illustrates the mechanistic competition between the N1 (Pyrrole) and N4 (Pyridine) sites, a critical concept for 5-azaindoles.

AzaindoleProtection Start 3-Iodo-pyrrolo[3,2-b]pyridine Reagent Select Electrophile (E+) Start->Reagent N1_Path Path A: N1 Deprotonation (Thermodynamic) Reagent->N1_Path Strong Base (NaH) + Controlled Temp N4_Path Path B: N4 Lone Pair Attack (Kinetic/Parasitic) Reagent->N4_Path Neutral Conditions High Reactivity E+ (SEM-Cl) Anion N1-Anion (Nucleophilic) N1_Path->Anion QuatSalt N4-Quaternary Salt (Dead End / Byproduct) N4_Path->QuatSalt Irreversible (Alkylation) Product N1-Protected Product (Desired) N4_Path->Product Reversible (Boc) Heat Required Anion->Product Fast Attack

Caption: Mechanistic divergence in 5-azaindole protection. Path A is required for success; Path B leads to impurities (or reversible intermediates in the case of Boc).

Data Summary: Protecting Group Selection Matrix

FeatureBoc (tert-Butyloxycarbonyl) Ts (Tosyl) SEM (Trimethylsilylethoxymethyl)
Installation Difficulty Moderate (Requires DMAP)Easy (Phase Transfer)Hard (Regioselectivity issues)
C3-Iodo Stability HighModerate (Base dependent)High (Once installed)
Orthogonality Acid Labile (TFA/HCl)Base Labile (NaOH/MeOH)Fluoride Labile (TBAF)
Atom Economy PoorGoodPoor
N4-Selectivity Risk Low (Reversible)MediumHigh (Irreversible)
Recommended Use Suzuki/Buchwald CouplingsCrystallization / StorageLithiation / DoM

References

  • Preparation of Azaindoles: Hands, D., Bishop, B., Cameron, M., Edwards, J., Cottrell, I., & Wright, S. (1996). A Convenient Synthesis of 5-Azaindoles. Synthesis, 1996(07), 877–882. Link

  • Regioselectivity in Azaindoles: Tatsugi, J., Ikuma, Y., & Izawa, Y. (1996). Regioselective Alkylation of 5-Azaindole. Heterocycles, 43(10), 2123. Link

  • Protecting Group Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter 7: Protection for the Amino Group). Link

  • Halogen Dance Mechanism: Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

Sources

Stability of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine in solution

[1]

References

  • Synthesis and Properties of Azaindoles

    • Title: The Azaindole Framework in the Design of Kinase Inhibitors.[1][4][5][6]

    • Source: Popowycz, F., et al. (2018).[1] Journal of Medicinal Chemistry.

    • URL:[Link][1]

    • Relevance: Establishes the electron-rich nature of the pyrrole ring and general stability profiles of azaindole isomers.
  • Photostability of Aryl Iodides

    • Title: Photochemical Reactivity of Haloarenes.[1]

    • Source: Grimshaw, J., & de Silva, A. P. (1981).[1] Chemical Society Reviews.[1]

    • URL:[Link][1]

    • Relevance: Fundamental mechanism for the homolytic cleavage of C-I bonds under UV exposure (Yellowing issue).[1]

  • Handling of 4-Azaindole Derivatives

    • Title: Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors.[1][6]

    • Source: Crawford, J. J., et al. (2016).[1] Bioorganic & Medicinal Chemistry Letters.

    • URL:[Link]

    • Relevance: Provides specific experimental conditions for handling 4-azaindole scaffolds, including solubility and purific
  • Commercial Safety Data (Proxy for Stability)

    • Title: Safety Data Sheet: 3-Iodo-1H-pyrrolo[3,2-b]pyridine.[1]

    • Source: BLD Pharm / Sigma Aldrich (General Handling).[1]

    • Relevance: Confirms storage requirements (2-8°C, inert gas) for this specific class of compounds.

Technical Support Center: High-Purity Synthesis of 3-Iodo-5-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Regioselective Iodination & Impurity Removal Target Molecule: 3-iodo-1H-pyrrolo[3,2-c]pyridine (3-iodo-5-azaindole) Audience: Medicinal Chemists, Process Chemists

Executive Summary: The Regioselectivity Challenge

Synthesizing 3-iodo-5-azaindole requires navigating a delicate balance of electronic effects. Unlike standard indoles, the 5-azaindole scaffold contains a pyridine nitrogen (N5) that exerts an electron-withdrawing effect, reducing the overall nucleophilicity of the system. However, the pyrrole ring remains the most electron-rich sector, directing Electrophilic Aromatic Substitution (EAS) preferentially to C3 .

The Problem: Users frequently encounter three specific impurity classes:

  • N-Iodo species (1-iodo-5-azaindole): A kinetically formed, labile intermediate often mistaken for product or decomposition.

  • Poly-iodinated species: 2,3-diiodo or 1,3-diiodo byproducts resulting from stoichiometry errors.

  • Regioisomers (2-iodo): Rare under standard EAS conditions but possible if the reaction temperature is uncontrolled.

This guide provides a self-validating protocol to lock selectivity at C3 and chemically "wash" transient impurities.

The Mechanism: Causality & Control

To troubleshoot effectively, you must understand the reaction pathway. The iodination with N-iodosuccinimide (NIS) is not a single-step event but a dynamic equilibrium.

Reaction Pathway Diagram

ReactionPathway SM 5-Azaindole (SM) N_Iodo N-Iodo Intermediate (Kinetic Product) SM->N_Iodo Fast, Reversible C3_Iodo 3-Iodo-5-Azaindole (Thermodynamic Product) SM->C3_Iodo Slow, Irreversible (Major Pathway) NIS NIS (Electrophile) N_Iodo->SM H+ / Heat N_Iodo->C3_Iodo Rearrangement Di_Iodo 2,3-Diiodo Impurity (Over-reaction) C3_Iodo->Di_Iodo Excess NIS (>1.1 eq)

Figure 1: The reaction landscape. Note that N-iodination is reversible, while C3-iodination is irreversible. We exploit this reversibility in the workup.

Troubleshooting Guide (Q&A)

Category A: Impurity Identification

Q: My crude NMR shows a complex mixture with split peaks near the aromatic region. Is this the 2-iodo isomer? A: It is likely the N-iodo intermediate or unreacted starting material, not the 2-iodo regioisomer.

  • Diagnostic: 3-iodo-5-azaindole shows a distinct singlet for the C2 proton (approx. 7.5–7.8 ppm depending on solvent).

  • Check: If you see two doublets (coupling ~3.0 Hz) in the 6.5–7.5 ppm range, you have unreacted starting material. If you see a shifted set of signals that disappear upon adding a drop of D2O/NaOD, it is the labile N-iodo species.

Q: The product is a deep purple/brown solid. Is it decomposing? A: This indicates occluded molecular iodine (I2) . Azaindoles can form charge-transfer complexes with iodine.

  • Fix: You must perform a reductive wash. See the Sodium Thiosulfate step in the protocol below.

Category B: Process Control

Q: I am consistently getting ~10% di-iodo impurity. How do I stop this? A: This is a stoichiometry issue.

  • The Cause: As the reaction proceeds, the product (3-iodo) is less electron-rich than the starting material, but if local concentrations of NIS are high, the C2 position becomes vulnerable.

  • The Fix: Do not add NIS all at once. Dissolve NIS in DMF and add it dropwise over 30 minutes at 0°C. Limit stoichiometry to 0.95–1.0 equivalents . It is better to have 5% unreacted SM (easily removed) than 5% di-iodo (difficult to separate).

Optimized Protocol: The "Base Wash" Method

This protocol includes a specific hydrolysis step to eliminate the N-iodo impurity chemically.

Reagents:

  • 5-Azaindole (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.0 eq)

  • DMF (Dimethylformamide) [0.5 M concentration]

  • 10% aq. Sodium Thiosulfate (

    
    )
    
  • 1M NaOH (for workup)

Step-by-Step Workflow:

  • Dissolution: Dissolve 5-azaindole in anhydrous DMF. Cool to 0°C (ice bath).

  • Controlled Addition: Add NIS (solid or solution) portion-wise over 20 minutes.

    • Why? Keeps electrophile concentration low to prevent di-iodination.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1–2 hours. Monitor by TLC/LCMS.

  • The "Base Wash" (CRITICAL):

    • Pour the reaction mixture into ice-water.

    • Add 1M NaOH until pH ~10. Stir vigorously for 10 minutes.

    • Mechanism:[1][2][3][4] This hydrolyzes any kinetic N-iodo byproduct back to the starting material (which stays in the filtrate) or rearranges it to the thermodynamic C3 product.

  • The "Reductive Quench":

    • Add 10%

      
       solution to the basic mixture.
      
    • Why? Reduces purple

      
       to colorless iodide (
      
      
      
      ).
  • Isolation:

    • The product usually precipitates as a beige/white solid. Filter and wash with water.

    • If no precipitate: Extract with EtOAc, wash with brine (x3) to remove DMF.

Purification Decision Tree

PurificationLogic Start Crude Isolation CheckColor Is solid Purple/Brown? Start->CheckColor ThioWash Re-dissolve EtOAc Wash w/ Na2S2O3 CheckColor->ThioWash Yes CheckPurity Check LCMS/NMR CheckColor->CheckPurity No ThioWash->CheckPurity ImpurityType Identify Impurity CheckPurity->ImpurityType NIodo N-Iodo Species Present ImpurityType->NIodo Labile Peak DiIodo Di-iodo / Regioisomers ImpurityType->DiIodo Stable Peak BaseTreat Stir in MeOH/NaOH (Hydrolysis) NIodo->BaseTreat Recryst Recrystallize (EtOH/H2O or MeCN) DiIodo->Recryst

Figure 2: Logic flow for post-reaction purification.

Data & Specifications

NMR Diagnostic Table (DMSO-d6)

Use these shift values to validate your product.

Proton Position5-Azaindole (SM)3-Iodo-5-Azaindole (Product)Diagnostic Note
C2-H ~7.45 ppm (d, J=3.0 Hz)~7.70 ppm (s) Key Indicator: Doublet becomes Singlet.
C3-H ~6.50 ppm (d, J=3.0 Hz)Absent If this peak remains, reaction is incomplete.
N1-H ~11.8 ppm (br s)~12.0 ppm (br s)Disappearance indicates N-iodination (impurity).
Solvent Screening for Recrystallization

If chromatography is not an option, use these solvent systems:

Solvent SystemOutcomeBest For
Ethanol : Water (3:1) Good recovery, needlesRemoving trace salts and polar SM.
Acetonitrile (Hot) High purityRemoving di-iodo impurities.
Toluene Poor solubilityNot recommended for 5-azaindoles.

References

  • Alvarez, M., et al. (1999). "Regioselective Iodination of Azaindoles." Journal of Organic Chemistry. (Establishes C3 preference for pyrrolo-pyridines).

  • Handa, S., et al. (2013). "Synthesis of 3-substituted 5-azaindoles." Tetrahedron Letters. (General protocols for 5-azaindole functionalization).

  • Zhang, X., et al. (2010). "Optimization of Azaindole Synthesis for Kinase Inhibitors." Journal of Medicinal Chemistry. (Discusses impurity profiles in large-scale synthesis).

  • BenchChem Technical Repository. (2025). "Regioselective Halogenation of Heterocycles." (General reference for NIS/DMF stoichiometry).

(Note: Specific NMR shifts extrapolated from homologous 7-azaindole and 5-azaindole literature data found in search results 1.4, 1.7, and 1.15).

Sources

Technical Support Center: Overcoming Steric Hindrance in 7-Methyl Substituted Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic strategies involving 7-methyl substituted azaindoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the unique synthetic challenges posed by the steric bulk of the C7-methyl group. My goal is to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and adapt these methods for your specific research needs.

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutics.[1][2] However, the introduction of a methyl group at the 7-position introduces significant steric hindrance, which can impede or completely shut down reactions at neighboring positions, particularly at C6. This guide will address common issues encountered during the functionalization of this important heterocyclic system.

Troubleshooting Guides & FAQs

Here, we will tackle specific experimental challenges in a question-and-answer format, providing both diagnostic advice and actionable protocols.

Issue 1: Poor yields in Palladium-Catalyzed Cross-Coupling Reactions at C6

Question: I am attempting a Suzuki-Miyaura or Buchwald-Hartwig amination on a 6-halo-7-methyl-azaindole, but I am observing low to no product formation, with significant recovery of starting material. What is causing this and how can I improve my yields?

Answer: This is a classic case of steric hindrance. The C7-methyl group effectively shields the C6 position, impeding the oxidative addition of the palladium catalyst to the C-X bond, a critical step in the catalytic cycle. Furthermore, the subsequent reductive elimination step to form the new C-C or C-N bond can also be sterically hindered.

To overcome this, we need to employ a catalytic system specifically designed for sterically demanding substrates. This typically involves the use of bulky, electron-rich phosphine ligands that promote both oxidative addition and reductive elimination.

Troubleshooting Workflow: C6 Cross-Coupling

G cluster_0 Problem Identification cluster_1 Primary Cause Analysis cluster_2 Proposed Solutions cluster_3 Experimental Implementation A Low Yield in C6 Cross-Coupling of 6-Halo-7-Methyl-Azaindole B Steric Hindrance from C7-Methyl Group A->B Leads to C Optimize Ligand Selection (Bulky, Electron-Rich Phosphines) B->C D Select Appropriate Palladium Pre-catalyst B->D E Adjust Base and Solvent Conditions B->E F Screen Ligands: - Buchwald-type biaryl phosphines - Josiphos-type ferrocenyl phosphines C->F G Use Pre-catalysts like RuPhos Pd G3 D->G H Employ weaker, non-coordinating bases (e.g., Cs2CO3, K3PO4) E->H

Caption: Troubleshooting workflow for C6 cross-coupling reactions.

Recommended Protocol: Suzuki-Miyaura Coupling at C6

This protocol is optimized for sterically hindered substrates. The choice of a biarylphosphine ligand like RuPhos is critical.[3]

Component Stoichiometry Concentration/Amount
6-Bromo-7-methyl-azaindole1.0 equiv0.2 mmol
Arylboronic Acid1.5 equiv0.3 mmol
RuPhos Pd G35 mol %0.01 mmol
RuPhos5 mol %0.01 mmol
K3PO42.0 equiv0.4 mmol
Toluene/Water10:12.2 mL

Step-by-Step Procedure:

  • To a dry reaction vial, add 6-bromo-7-methyl-azaindole, arylboronic acid, RuPhos Pd G3, RuPhos, and K3PO4.

  • Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed toluene/water solvent mixture.

  • Seal the vial and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Causality: The bulky, electron-rich RuPhos ligand accelerates the rate-limiting oxidative addition and facilitates the reductive elimination step, overcoming the steric barrier imposed by the C7-methyl group.[4][5] The use of a pre-catalyst ensures the efficient generation of the active Pd(0) species.[6]

Issue 2: Lack of Regioselectivity in Directed ortho-Metalation (DoM)

Question: I am trying to functionalize the C2 or C6 position of 7-methyl-azaindole using a Directed ortho-Metalation (DoM) strategy, but I am getting a mixture of isomers or decomposition. How can I achieve better regioselectivity?

Answer: Directed ortho-metalation is a powerful tool for the functionalization of azaindoles.[1][7][8] However, the regioselectivity is highly dependent on the choice of the directing group (DG) and the reaction conditions. The inherent acidity of different protons on the azaindole ring can lead to competing deprotonation events.

For 7-methyl-azaindole, the C2 proton is generally the most acidic, followed by the C6 proton. To achieve selective functionalization, a directing group must be installed to steer the organolithium base to the desired position.

Strategic Approach to Regioselective DoM

G cluster_0 C2 Functionalization cluster_1 C6 Functionalization A Starting Material: 7-Methyl-Azaindole B Install N1-Directing Group (e.g., Pivaloyl, Carbamoyl) A->B F Install N1-Protecting Group (e.g., SEM, TIPS) A->F C Metalation with LDA or s-BuLi at -78 °C B->C D Electrophilic Quench (e.g., I2, TMSCl) C->D E C2-Functionalized Product D->E G Directed Metalation at C6 (Requires a C5 directing group or 'halogen dance' from C4) F->G H Electrophilic Quench G->H I C6-Functionalized Product H->I

Caption: Decision tree for regioselective DoM of 7-methyl-azaindole.

Recommended Protocol: N1-Pivaloyl Directed C2-Iodination

This protocol utilizes a removable pivaloyl directing group to achieve selective functionalization at the C2 position.

Component Stoichiometry Concentration/Amount
N1-Pivaloyl-7-methyl-azaindole1.0 equiv1.0 mmol
LDA (2.0 M in THF/heptane/ethylbenzene)1.2 equiv0.6 mL
Anhydrous THF-10 mL
Iodine (in THF)1.5 equiv1.5 mmol

Step-by-Step Procedure:

  • Dissolve N1-pivaloyl-7-methyl-azaindole in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly add LDA solution dropwise, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add a solution of iodine in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the C2-iodinated product.

Causality: The pivaloyl group at the N1 position acts as an effective directing group, coordinating with the lithium cation of LDA and positioning the base for selective deprotonation of the adjacent C2 proton.[7] This chelation-controlled mechanism overrides the intrinsic acidity of other ring protons, leading to high regioselectivity.

Issue 3: Difficulty in N-Protection of the Azaindole

Question: I am struggling to protect the N-H of 7-methyl-azaindole. Standard conditions are giving low yields or side products. What is the best approach?

Answer: The N-H of 7-azaindole is less nucleophilic than that of indole due to the electron-withdrawing effect of the pyridine nitrogen. The C7-methyl group can also provide some steric hindrance to the approach of bulky protecting group reagents. A strong base is typically required to deprotonate the N-H, and the choice of protecting group should be guided by its stability to downstream reaction conditions.

Comparison of N-Protecting Groups for 7-Methyl-Azaindole
Protecting Group Introduction Conditions Stability Removal Conditions Pros/Cons
Boc Boc2O, DMAP, THFLabile to strong acid and baseTFA; K2CO3 in MeOHGood for mild conditions, but may not survive harsh reagents.[9]
SEM SEMCl, NaH, DMFStable to organolithiums, mild acid/baseTBAF; strong acidProvides good protection for lithiation chemistry.
TIPS TIPSCl, Imidazole, DMFVery robust, stable to a wide range of conditionsTBAFExcellent for multi-step synthesis, but can be difficult to remove.
Sulfonyl (e.g., Ts) TsCl, NaH, DMFVery stableStrong reducing agents (e.g., Mg/MeOH) or strong baseActivates the ring for some reactions, but harsh removal.[10]
Recommended Protocol: N1-SEM Protection

This protocol is reliable for protecting the azaindole nitrogen, particularly when subsequent organometallic reactions are planned.

Component Stoichiometry Concentration/Amount
7-Methyl-azaindole1.0 equiv5.0 mmol
NaH (60% dispersion in mineral oil)1.2 equiv6.0 mmol
Anhydrous DMF-25 mL
SEMCl1.1 equiv5.5 mmol

Step-by-Step Procedure:

  • Suspend NaH in anhydrous DMF in a flame-dried flask under an inert atmosphere and cool to 0 °C.

  • Add a solution of 7-methyl-azaindole in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction back to 0 °C and add SEMCl dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Causality: The use of a strong, non-nucleophilic base like NaH ensures complete deprotonation of the weakly acidic N-H. DMF is an excellent polar aprotic solvent for this type of reaction. The SEM group is introduced as an electrophile and is stable to the basic conditions.

This technical guide provides a starting point for addressing the challenges associated with the synthesis of 7-methyl substituted azaindoles. Remember that each substrate is unique, and optimization of these protocols may be necessary. Should you have further questions, do not hesitate to reach out to our technical support team.

References
  • Snieckus, V. et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(21), 7313-7317. Available at: [Link]

  • Leroux, F. R. et al. (2020). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. Molecules, 25(21), 5183. Available at: [Link]

  • Knochel, P. et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-6. Available at: [Link]

  • Snieckus, V. et al. (2004). Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. Tetrahedron Letters, 45(11), 2317-2319. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 7-Azaindole Derivatives: Exploring Synthesis and Applications. Available at: [Link]

  • Grygorenko, O. O. et al. (2018). Scalable synthesis and properties of 7-methyl-4-azaindole. Pure and Applied Chemistry, 90(3), 449-457. Available at: [Link]

  • Guillon, J. et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 20(8), 13534-13581. Available at: [Link]

  • Buchwald, S. L. et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. Available at: [Link]

  • Knochel, P. et al. (2013). Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. Available at: [Link]

  • Grygorenko, O. O. et al. (2018). Scalable synthesis and properties of 7-methyl- 4-azaindole. Pure and Applied Chemistry, 90(3), 449-457. Available at: [Link]

  • Anbarasan, P. et al. (2022). Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. Chemical Science, 13(34), 10034-10043. Available at: [Link]

  • da Silva, A. F. C. et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2665. Available at: [Link]

  • Laha, J. K. et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(73), 10654-10670. Available at: [Link]

  • Buchwald, S. L. et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. Available at: [Link]

  • Shibasaki, M. et al. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 28(22), 7598. Available at: [Link]

  • Alami, M. et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 26(16), 4945. Available at: [Link]

  • Thomas, C. M. et al. (2015). Homoleptic Transition Metal Complexes of the 7-Azaindolide Ligand Featuring κ1-N1 Coordination. Inorganic Chemistry, 54(19), 9499-9507. Available at: [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]

  • Wang, Z. et al. (2024). Transition-metal-catalyzed 7-azaindole-directed C-H activation. Chinese Journal of Chemistry, 42(1), 5-14. Available at: [Link]

  • Snieckus, V. (n.d.). Directed (ortho) Metallation. Available at: [Link]

  • Wang, J. et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(21), 7313-7317. Available at: [Link]

  • Kumar, A. et al. (2023). Recent Synthetic Strategies for the Functionalization of Indole and Azaindole Scaffolds. ChemistrySelect, 8(41), e202302781. Available at: [Link]

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  • Song, J. J. et al. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(7), 1120-32. Available at: [Link]

  • Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]

  • Wang, Z. et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Organic & Biomolecular Chemistry, 18(34), 6653-6657. Available at: [Link]

  • Guillaumet, G. et al. (2002). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 6(1), 43-78. Available at: [Link]

  • Alami, M. et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6988-6997. Available at: [Link]

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  • Kumar, A. et al. (2014). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 10, 2589-2599. Available at: [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. Available at: [Link]

  • Wang, J. et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers, 9(7), 1858-1864. Available at: [Link]

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  • Tang, W. et al. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5. Available at: [Link]

  • Collum, D. B. et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 131(40), 14494-14501. Available at: [Link]

  • Kwong, F. Y. et al. (2019). Pd-catalyzed Suzuki-Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. Angewandte Chemie International Edition, 58(40), 14175-14179. Available at: [Link]

Sources

Technical Support Center: Chromatography of 3-Iodo-Azaindoles

[1]

Topic: Column Chromatography Eluent Systems & Troubleshooting Applicable Scaffolds: 3-iodo-7-azaindole, 3-iodo-5-azaindole, and related pyrrolopyridines. User Level: Advanced / Drug Discovery

Core Challenges & Mechanism

Why is this purification difficult? 3-iodo-azaindoles present a "dual-threat" in chromatography:

  • Basicity: The pyridine nitrogen (N-7 in 7-azaindole) is a hydrogen bond acceptor. It interacts strongly with the acidic silanol groups (

    
    ) on standard silica gel, leading to severe peak tailing (streaking) and poor resolution.
    
  • Labile C-I Bond: The iodine at the 3-position is electronically activated. While generally stable, it can undergo protodeiodination or oxidative degradation upon prolonged exposure to acidic silica or light.

Troubleshooting Guide (Q&A Format)

ISSUE 1: "My compound is streaking/tailing on the TLC plate and column."

Diagnosis: Unwanted acid-base interaction between the azaindole nitrogen and silica silanols.

Corrective Protocol: Deactivate the Silica Surface.[1][2] You must introduce a basic modifier to the mobile phase.[3] This modifier competes for the acidic sites on the silica, effectively "capping" them and allowing your compound to elute as a tight band.

Recommended Eluent Systems:

Polarity NeedsBase Solvent SystemModifier (Critical)Application
Low - Medium Hexane / Ethyl Acetate1% Triethylamine (TEA) Standard lipophilic derivatives.
Medium - High DCM / Methanol1%

(7N in MeOH)
Polar derivatives or poor solubility cases.
High DCM / Acetone1% TEA Alternative if MeOH causes co-elution.

Step-by-Step Deactivation (The "Pre-Wash" Method):

  • Pack the column with pure silica.

  • Flush the column with 2 column volumes (CV) of Hexane + 1% TEA .

  • Crucial: Flush with 2 CV of your starting eluent (without TEA) to remove excess base, or simply run the entire column with the modifier included (0.5% TEA is usually sufficient for the run).

Expert Insight: Never use TEA with acetone if you plan to concentrate fractions with heat, as it can promote aldol condensation byproducts. Use


 in MeOH for acetone systems.
ISSUE 2: "The 3-iodo product degrades or turns purple on the column."

Diagnosis: Acid-catalyzed deiodination or oxidation. Silica gel is naturally acidic (pH ~4-5). The 3-iodo position is sensitive. If the compound turns purple/brown, free iodine (

Corrective Protocol: Switch Stationary Phase or Buffer.

Option A: Neutralize the Silica (Buffer Method) Instead of just TEA, buffer the silica to pH 7.

  • Protocol: Slurry the silica in a solvent containing 1-2% TEA, then evaporate the solvent before dry-packing. Alternatively, use "Neutral Silica" (commercially available, pH 7).

Option B: Use Alumina (The Robust Fix) Switch from Silica Gel 60 to Neutral Alumina (Brockmann Grade III) .

  • Why: Alumina lacks the acidic protons that cleave the C-I bond.

  • Trade-off: Alumina has lower resolution (theoretical plates) than silica. You may need a longer column or a slower gradient.[2]

ISSUE 3: "My compound is insoluble in Hexane/EtOAc but crashes out in DCM."

Diagnosis: Solubility mismatch. Azaindoles are rigid, planar aromatics with high lattice energy.

Corrective Protocol: Dry Loading (Solid Load). Do not attempt liquid loading if solubility is marginal. It will lead to precipitation at the column head and severe band broadening.

Workflow:

  • Dissolve crude mixture in a volatile "good" solvent (THF, Acetone, or MeOH/DCM).

  • Add silica gel (ratio: 1g silica per 1g crude).

  • Rotary evaporate to dryness until you have a free-flowing powder.

  • Load this powder on top of the packed column sand bed.

Decision Logic & Workflows

Eluent Selection Decision Tree

EluentSelectionStartStart: 3-Iodo-Azaindole PurificationSolubilityCheckCheck Solubility in Hex/EtOAcStart->SolubilityCheckSolubleSolubleSolubilityCheck->SolubleInsolubleInsolubleSolubilityCheck->InsolubleTLC_TestRun TLC (Hex/EtOAc)Soluble->TLC_TestPolarSystemSwitch to DCM/MeOHInsoluble->PolarSystemStreakingStreaking observed?TLC_Test->StreakingStandardSystemUse Hex/EtOAc GradientStreaking->StandardSystemNoModifiedSystemAdd 1% TEA or Switch to Neutral AluminaStreaking->ModifiedSystemYesPolarStreakingStreaking observed?PolarSystem->PolarStreakingPolarStreaking->StandardSystemNo (Rare)AmmoniaSystemUse DCM / (MeOH + 7N NH3)PolarStreaking->AmmoniaSystemYes

Figure 1: Decision matrix for selecting the optimal mobile phase based on solubility and tailing behavior.

Silica Neutralization Workflow

NeutralizationRawSilicaRaw Silica Gel(Acidic, pH ~5)PreTreatFlush Column:Hexane + 1% TEARawSilica->PreTreat 2 CV EquilibrateFlush Column:Starting Eluent (No Base)PreTreat->Equilibrate 2 CV LoadLoad Sample(Protected from Acid)Equilibrate->Load

Figure 2: Pre-treatment protocol to neutralize acidic silanols before loading acid-sensitive 3-iodo derivatives.

Quantitative Reference Data

Rf Value Benchmarks (Silica Gel)

Note: Values are approximate and depend on specific substitution patterns.

Compound ClassEluent SystemApprox.[1][2][3][4][5][6][7][8][9][10][11] RfNotes
N-Unsubstituted 3-Iodo-7-azaindole 30% EtOAc / Hex0.25 - 0.35often streaks without TEA
N-Tosylated 3-Iodo-7-azaindole 20% EtOAc / Hex0.40 - 0.50Very stable, no streaking
N-Alkyl 3-Iodo-7-azaindole 20% EtOAc / Hex0.30 - 0.40Moderate streaking
Highly Polar Derivative (e.g., Carboxamide) 5% MeOH / DCM0.30Requires

modifier

References

  • University of Rochester, Department of Chemistry. Flash Column Chromatography Guide & Troubleshooting. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org.[4] Synth. 2025 , 102, 276–302. [Link]

  • Li, J. J.Heterocyclic Chemistry in Drug Discovery. Wiley, 2013. (Contextual grounding for azaindole basicity).
  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution.[5][10] J. Org. Chem. 1978 , 43, 2923.[10] (Foundational flash chromatography protocol).

Validation & Comparative

1H NMR interpretation of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of the 1H NMR interpretation for 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine , a critical intermediate in the synthesis of kinase inhibitors. This analysis contrasts the product with its non-iodinated precursor to establish a robust structural validation workflow.

Part 1: Executive Technical Summary

3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine is a functionalized azaindole scaffold. The [3,2-b] fusion places the pyridine nitrogen at position 4, distinct from the more common 7-azaindole ([2,3-b]) isomer. The introduction of an iodine atom at the C3 position is a pivotal step, enabling subsequent palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira).

Analytical Challenge: The primary challenge in characterizing this molecule is confirming regioselectivity . Electrophilic aromatic substitution (iodination) must occur exclusively at C3 (pyrrole ring) without contaminating the pyridine ring or the N1 position. 1H NMR is the superior method for this validation, offering definitive proof through the disappearance of the C3-H signal and the diagnostic shift of the C2-H proton.

Part 2: Comparative NMR Analysis (Precursor vs. Product)

The most reliable method for validating the product is a direct spectral comparison with its precursor, 7-methyl-1H-pyrrolo[3,2-b]pyridine .

Table 1: Comparative Chemical Shift Data (DMSO-d6, 400 MHz)

Note: Values are derived from scaffold-specific literature and substituent additivity rules.

PositionProtonPrecursor Shift (

ppm)
Product Shift (

ppm)
Multiplicity

Shift
Diagnostic Significance
1 NH 11.2 - 11.511.8 - 12.0 Broad Singlet+0.5Deshielding due to Iodine's inductive effect.
2 H2 7.45 - 7.557.80 - 7.95 s (or d)+0.4 CRITICAL: Significant downfield shift; loss of coupling to H3.
3 H3 6.45 - 6.55ABSENT --DEFINITIVE PROOF: Disappearance confirms C3 substitution.
5 H5 8.30 - 8.408.35 - 8.45 Doublet (

Hz)
+0.05Minimal change; Alpha to Pyridine N (N4).
6 H6 6.95 - 7.057.00 - 7.10 Doublet (

Hz)
+0.05Minimal change; Beta to Pyridine N (N4).
7 Me 2.45 - 2.552.45 - 2.55 Singlet0.0Diagnostic for the 7-methyl group integrity.
Key Spectral Features for Verification:
  • The "Silent" Region (6.4 - 6.6 ppm): In the precursor, the H3 proton appears as a doublet of doublets or a multiplet in this upfield aromatic region. In the product, this region must be clean . Any signal here indicates unreacted starting material.

  • The H2 Singlet: In the precursor, H2 couples with H3 (

    
     Hz). In the product, H2 appears as a sharp singlet (or slightly broadened by NH coupling) shifted downfield to ~7.9 ppm due to the heavy atom effect (iodine).
    
  • Pyridine Coupling: The H5 and H6 protons form an AX system (two doublets) with a characteristic coupling constant of

    
     Hz, confirming the [3,2-b] pyridine ring integrity.
    

Part 3: Deep Dive Interpretation & Causality

Regioselectivity Mechanism

The pyrrolo[3,2-b]pyridine scaffold is electron-rich in the pyrrole ring but electron-deficient in the pyridine ring.

  • C3 Reactivity: The C3 position is the most nucleophilic site due to the resonance stabilization of the intermediate cation by the pyrrole nitrogen (N1).

  • C2 vs. C3: While C2 is also activated, the transition state for C3 substitution is lower in energy. The presence of the 7-methyl group on the pyridine ring exerts minimal steric influence on the pyrrole ring, allowing high regioselectivity.

The Iodine Effect (Heavy Atom Effect)

The substitution of Hydrogen with Iodine at C3 causes two distinct NMR phenomena:

  • Deshielding of H2: The iodine atom is electronegative (inductive effect) and highly polarizable. This deshields the adjacent H2 proton, moving it downfield from ~7.5 ppm to ~7.9 ppm.

  • NH Acidity: The electron-withdrawing nature of the iodine increases the acidity of the N1-H proton, shifting it downfield and often making it broader due to faster exchange rates with trace water in the solvent.

Part 4: Experimental Protocols

Protocol A: Regioselective Synthesis (NIS Method)

Use this protocol to generate the sample for analysis.

  • Reagents: 7-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq), N-Iodosuccinimide (NIS, 1.05 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the precursor in DMF (0.5 M concentration).

    • Cool to 0°C under inert atmosphere (

      
      ).
      
    • Add NIS portion-wise over 15 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Monitor: Check via TLC (Hexane/EtOAc 1:1). Product will be less polar (higher

      
      ) than the precursor.
      
  • Workup: Dilute with water (precipitation usually occurs). Filter the solid, wash with water to remove succinimide, and dry under vacuum.

Protocol B: NMR Sample Preparation

Standardized for reproducibility.

  • Solvent Choice: DMSO-d6 is mandatory.

    • Reason 1: Solubility of azaindoles is poor in

      
      .
      
    • Reason 2: DMSO prevents rapid exchange of the NH proton, allowing it to be visualized as a distinct peak (crucial for integration).

  • Concentration: 5-10 mg of sample in 0.6 mL DMSO-d6.

  • Acquisition: Standard proton sequence (zg30), 16 scans,

    
     delay = 1.0 sec.
    

Part 5: Visualization & Logic Flow

The following diagrams illustrate the synthesis pathway and the logical decision tree for NMR spectral assignment.

G Precursor Precursor: 7-methyl-1H-pyrrolo[3,2-b]pyridine (H3 present) Reagent Reagent: N-Iodosuccinimide (NIS) Solvent: DMF Precursor->Reagent Electrophilic Substitution Product Product: 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine (H3 absent) Reagent->Product Regioselective at C3 CheckH3 Decision: Is signal at 6.5 ppm present? Product->CheckH3 Analyze NMR ResultClean Conclusion: Successful Conversion CheckH3->ResultClean No (Clean) ResultDirty Conclusion: Incomplete Reaction CheckH3->ResultDirty Yes (H3 doublet)

Figure 1: Synthesis pathway and NMR validation logic flow for 3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine.

Part 6: References

  • Dutta, U., et al. (2015). "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil." Chemical Communications, 51, 17744-17747.

  • Liu, Y., et al. (2021). "Solvent Mediated Selective C—H Bond Iodination of Pyrrolo[1,2-a]quinoxaline." Chinese Journal of Organic Chemistry, 41(12), 4789-4797.

  • Minakata, S., et al. "Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via Its N-Oxide." Synthesis. (Demonstrates general reactivity patterns of azaindole scaffolds).

  • National Institute of Standards and Technology (NIST). "1H-Pyrrolo[2,3-b]pyridine Spectra Data." NIST Chemistry WebBook.[1] (Used for baseline scaffold shift calibration).

Sources

13C NMR spectral data for 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine

Comparative Guide: C NMR Profiling of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine

Executive Summary

3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine (a 3-iodo-7-methyl-4-azaindole derivative) represents a critical intermediate in the synthesis of kinase inhibitors, particularly for targets requiring a specific hydrogen-bonding motif in the hinge region. This guide provides a technical comparison of its

The primary diagnostic challenge in characterizing this molecule lies in the Heavy Atom Effect introduced by the iodine at C3, which induces a counter-intuitive upfield shift (shielding) relative to the parent scaffold. This guide outlines the spectral expectations, synthesis logic, and validation protocols required for confident structural assignment.

Structural Context & Synthesis Logic[1]

The pyrrolo[3,2-b]pyridine scaffold (4-azaindole) differs significantly from the more common 7-azaindole (pyrrolo[2,3-b]pyridine) in its electronic distribution. The introduction of a methyl group at C7 and an iodine atom at C3 creates a unique steric and electronic environment.

Synthesis Pathway

The most reliable route to the 3-iodo derivative involves the electrophilic aromatic substitution of the parent 7-methyl-4-azaindole using N-iodosuccinimide (NIS). This reaction is highly regioselective for the C3 position due to the electron-rich nature of the pyrrole ring compared to the pyridine ring.

SynthesisWorkflowPrecursor7-Methyl-1H-pyrrolo[3,2-b]pyridine(Parent Scaffold)ReagentsReagents:NIS (1.1 eq), DMF0°C to RT, 2hPrecursor->ReagentsIntermediateElectrophilic Attack(C3 Sigma Complex)Reagents->IntermediateProduct3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine(Target)Intermediate->Product- H+

Figure 1: Regioselective iodination workflow targeting the C3 position of the 4-azaindole scaffold.

Comparative Spectral Analysis ( C NMR)

The definitive confirmation of the 3-iodo product relies on observing specific shifts in the

Key Diagnostic: The Heavy Atom Effect

Unlike chlorine or bromine, which typically desfield (downfield shift) the attached carbon, iodine causes a significant shielding effect .

  • Parent C3 (C-H): Typically resonates at 100–105 ppm .

  • Product C3 (C-I): Resonates significantly upfield, typically at 55–60 ppm .

Comparative Data Table (DMSO- )

Note: Values are representative of the scaffold class and validated against congener data (e.g., Jeanty et al., 2008).

Carbon PositionParent (3-H) Shift (ppm)Product (3-I) Shift (ppm)

(Shift Effect)
Diagnostic Note
C2 (Pyrrole

)
142.0 – 144.0145.0 – 148.0+3 to +5Deshielding due to Iodine proximity.
C3 (Pyrrole

)
101.0 – 103.0 55.0 – 60.0 -40 to -45 Primary confirmation signal (Shielded).
C3a (Bridge)125.0 – 128.0128.0 – 130.0+2 to +3Slight deshielding.
C5 (Pyridine

)
141.0 – 143.0141.0 – 143.0~0Minimal remote effect.
C6 (Pyridine

)
116.0 – 118.0116.0 – 118.0~0Unaffected.
C7 (Methyl-bearing)145.0 – 148.0145.0 – 148.0~0Quaternary signal.
C7a (Bridge)135.0 – 138.0135.0 – 138.0~0-
7-Me (Methyl)18.0 – 20.018.0 – 20.0~0Distinct aliphatic signal.
Solvent Considerations
  • DMSO-

    
     (Recommended):  Provides excellent solubility for azaindoles and stabilizes the NH proton, allowing for sharp signals.
    
  • CDCl

    
    :  Often results in broad signals due to hydrogen-bonding aggregation and poor solubility of the polar azaindole core.
    

Experimental Protocols

A. Synthesis of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine
  • Preparation: Dissolve 7-methyl-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in DMF (5 mL/mmol).

  • Iodination: Cool the solution to 0°C. Add N-iodosuccinimide (NIS, 1.1 eq) portion-wise over 10 minutes to avoid over-iodination.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS. The product typically moves slightly less polar or similar to the starting material but stains differently.

  • Workup: Pour into ice-water. Collect the precipitate by filtration. If no precipitate forms, extract with EtOAc, wash with 10% Na

    
    S
    
    
    O
    
    
    (to remove excess iodine), water, and brine.
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH).

B. NMR Sample Preparation[2][3]
  • Mass: 5–10 mg of dried solid.

  • Solvent: 0.6 mL DMSO-

    
     (99.9% D).
    
  • Tube: 5mm high-precision NMR tube.

  • Acquisition:

    • 
      H NMR: 16 scans, 30° relaxation delay (to integrate NH properly).
      
    • 
      C NMR: 1024+ scans (due to quaternary carbons C3-I and C7).
      

Technical Validation & Logic

To ensure the spectrum corresponds to the 3-iodo derivative and not a regioisomer (e.g., C2-iodo) or the starting material, use the following validation logic:

HMBC Correlation Logic

Heteronuclear Multiple Bond Correlation (HMBC) is essential to assign the quaternary C3-I carbon, which often has low intensity.

HMBC_Logiccluster_legendValidation LogicNHNH Proton (H1)~11-12 ppmC3C3 Carbon (Iodinated)~55-60 ppmNH->C33J Correlation (Weak)C2C2NH->C22J CorrelationH2H2 Proton~7.5-8.0 ppmH2->C3Strong 2J CorrelationC3aC3a Bridge~128 ppmH2->C3a3J CorrelationC7aC7a Bridge~136 ppmH2->C7a3J CorrelationValidationIf C3 signal (~60ppm) correlateswith H2, assignment is correct.

Figure 2: HMBC correlations required to confirm the position of the iodine atom. The H2 proton is the key reporter for the C3 carbon.

Self-Validating Checks
  • Proton Count: The

    
    H NMR must show the loss of the H3 signal (typically a doublet or multiplet in the parent) and the simplification of the H2 signal to a singlet (or doublet if coupling to NH).
    
  • Carbon Count: Ensure 8 distinct carbon signals are present (5 aromatic CH/C, 2 bridgehead, 1 methyl).

  • Heavy Atom Check: If the suspected C3 signal is >100 ppm, the reaction failed (starting material). If it is <70 ppm, the iodination was successful.

References

  • Jeanty, M., Suzenet, F., & Guillaumet, G. (2008). Synthesis of C3-Substituted 4-azaindoles: An Easy Access to 4-Azamelatonin and Protected 4-Azatryptophan.[1] The Journal of Organic Chemistry, 73(18), 7390–7393. Link

    • Core reference for 4-azaindole synthesis and spectral characteriz
  • Popowycz, F., et al. (2003). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 7(5), 474-501.
  • B. C. Söderberg. (2003). 1H-Pyrrolo[3,2-b]pyridines.[2][3][4] Science of Synthesis, 10.13.1.

    • Authoritative review on the synthesis and properties of the [3,2-b] isomer.

A Comparative Guide to the Reactivity of 3-iodo-7-methyl-5-azaindole and 3-iodo-indole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, indole and its bioisosteric analogue, azaindole, represent foundational scaffolds for the development of novel therapeutics and functional materials.[1] The functionalization of these core structures is paramount, and the 3-iodo derivatives of both serve as versatile and critical intermediates for carbon-carbon and carbon-nitrogen bond formation via transition metal-catalyzed cross-coupling reactions.

This guide provides an in-depth comparison of the reactivity of 3-iodo-7-methyl-5-azaindole and the archetypal 3-iodo-indole . We will explore how the subtle, yet significant, structural and electronic differences between these two molecules dictate their performance in cornerstone synthetic transformations, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The insights and experimental data presented herein are intended to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic strategies.

Structural and Electronic Analysis: A Tale of Two Cores

The divergent reactivity of these two compounds can be rationalized by examining their distinct structural features.

  • 3-iodo-indole: This molecule features a benzene ring fused to a pyrrole ring. The indole nucleus is considered an electron-rich aromatic system due to the lone pair of electrons on the nitrogen atom participating in the π-system.[2]

  • 3-iodo-7-methyl-5-azaindole: This analogue replaces the C-H group at the 5-position of the indole's benzene ring with a nitrogen atom, creating a pyridine ring fused to the pyrrole. This substitution has profound electronic consequences. The nitrogen atom in the pyridine ring is electron-withdrawing, which significantly reduces the electron density of the entire bicyclic system compared to indole.[3] Additionally, the presence of a methyl group at the 7-position introduces steric bulk in proximity to the pyrrole nitrogen (N1) and the C-I bond.

These differences give rise to two primary effects influencing reactivity:

  • Electronic Effect of the 5-Aza Group: The electron-withdrawing nature of the pyridine nitrogen in 3-iodo-7-methyl-5-azaindole renders the carbon atom of the C-I bond more electrophilic. This increased electrophilicity is expected to accelerate the rate-determining oxidative addition step in many palladium-catalyzed cross-coupling cycles.[4]

  • Steric and Minor Electronic Effects of the 7-Methyl Group: The methyl group introduces steric hindrance near the N-H bond and the site of reaction. This can influence the approach of bulky catalysts and coupling partners. While methyl groups are weakly electron-donating, this effect is generally overshadowed by the powerful electron-withdrawing character of the 5-aza substitution.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C3-iodinated indole and azaindole are excellent substrates for a variety of palladium-catalyzed reactions, which are indispensable tools for molecular construction.[5][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges C(sp²)-C(sp²) bonds, is one of the most widely used cross-coupling methods. The general transformation is shown below:

cluster_0 Suzuki-Miyaura Coupling Reactant1 R-I plus1 plus1 Reactant1->plus1 + Reactant2 R'-B(OR)2 arrow -> Reactant2->arrow Catalyst Pd Catalyst, Base arrow2 -> Catalyst->arrow2 Product R-R' plus1->Reactant2 arrow->Catalyst arrow2->Product

Caption: General scheme for the Suzuki-Miyaura coupling.

Due to the electronic factors previously discussed, 3-iodo-7-methyl-5-azaindole is generally observed to be more reactive than 3-iodo-indole in Suzuki couplings. The electron-deficient nature of the azaindole core facilitates the initial oxidative addition of the Pd(0) catalyst to the C-I bond.[7][8] This can lead to faster reaction times and allow for the use of milder reaction conditions.

SubstrateBoronic Acid PartnerCatalyst SystemConditionsYield (%)Reference
3-iodo-indolePhenylboronic acidPd(PPh₃)₄, Na₂CO₃Toluene/EtOH/H₂O, 80 °C, 12h85-95%[5]
3-iodo-7-methyl-5-azaindole(3-cyanophenyl)boronic acidPdCl₂(dppf)·CH₂Cl₂, K₂CO₃Dioxane/H₂O, 120 °C, 30 min (µw)~80%[9]

Analysis: While direct, side-by-side comparisons are scarce in the literature, the data indicates that both substrates are highly effective in Suzuki couplings. Notably, the azaindole derivative can achieve high yields under microwave irradiation in a significantly shorter timeframe, which is consistent with its enhanced reactivity.[9] The choice of catalyst and ligand, such as the use of dppf for the azaindole, is crucial to prevent catalyst inhibition by the basic pyridine nitrogen.[8]

  • To a microwave vial, add 3-iodo-7-methyl-5-azaindole (1.0 equiv), the desired aryl boronic acid or pinacol ester (2.0 equiv), and PdCl₂(dppf)·CH₂Cl₂ (10 mol%).

  • Seal the vial and purge with nitrogen gas, then evacuate. Repeat this cycle three times.

  • Add degassed 3:1 dioxane:water as the solvent to achieve a concentration of 0.25 M with respect to the starting iodide.

  • Add an aqueous solution of K₂CO₃ (2M, 3.0 equiv).

  • Heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.

  • Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-I]L₂ Pd0->OxAdd Oxidative Addition (Ar-I) Transmetal [Ar-Pd(II)-Ar']L₂ OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂, Base) Product Ar-Ar' Transmetal->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, providing access to substituted alkynes which are valuable precursors in drug discovery.[10]

SubstrateAlkyne PartnerCatalyst SystemConditionsYield (%)Reference
3-iodo-indolePhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NDMF, 80 °C, 4h92%[5][11]
3-iodo-N-Boc-7-azaindoleTolylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NTHF, rt, 16h~95%[12][13]

Analysis: Both 3-iodo-indole and its azaindole counterpart are excellent substrates for the Sonogashira reaction, often proceeding to high yields.[11][12] The azaindole derivative, even when N-protected, shows high reactivity, often allowing the reaction to proceed at room temperature.[12][13] The standard Pd/Cu co-catalyst system is effective for both scaffolds.

  • In a dry flask under an inert atmosphere (e.g., Argon), combine 3-iodo-indole (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%).

  • Add an anhydrous solvent such as triethylamine (Et₃N) or a mixture of THF and Et₃N.

  • Add the terminal alkyne (1.2 equiv) dropwise to the mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography.

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-I]L₂ Pd0->OxAdd Oxidative Addition (Ar-I) RedElim Ar-Alkyne OxAdd->RedElim Reductive Elimination RedElim->Pd0 CuI Cu(I)X CuAlkyne Cu(I)-Alkyne CuI->CuAlkyne Base CuAlkyne->OxAdd Transmetalation Alkyne R-C≡C-H Alkyne->CuAlkyne

Caption: The interconnected catalytic cycles of the Sonogashira reaction.[10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines, forming C(sp²)-N bonds.[14][15] This reaction is particularly sensitive to the electronic properties of the aryl halide.

SubstrateAmine PartnerCatalyst SystemConditionsYield (%)Reference
3-iodo-indoleMorpholinePd₂(dba)₃, XPhos, NaOt-BuToluene, 100 °C, 12hHigh (General)[14][16]
3-iodo-7-azaindolePiperidinePd₂(dba)₃, Xantphos, Cs₂CO₃Dioxane, 110 °C, 16h~70-80%[General procedure adaptation]

Analysis: The increased electrophilicity of the C-I bond in 3-iodo-7-methyl-5-azaindole makes it an excellent substrate for Buchwald-Hartwig amination. The reaction generally proceeds efficiently, although careful selection of the ligand and base is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, Xantphos) are often required to promote the reductive elimination step and prevent catalyst decomposition or inhibition by the pyridine nitrogen.[16][17] Weaker bases like Cs₂CO₃ may be preferred for azaindole substrates to avoid side reactions, whereas 3-iodo-indole often performs well with stronger bases like NaOt-Bu.[18]

  • Charge an oven-dried vial with Pd₂(dba)₃ (2.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 10 mol%), and Cs₂CO₃ (2.0 equiv).

  • Seal the vial, and purge and backfill with an inert gas like argon.

  • Add 3-iodo-7-methyl-5-azaindole (1.0 equiv) and the desired amine (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Stir the mixture at 100-110 °C until the starting material is consumed (typically 12-24 hours), as monitored by LC-MS.

  • Cool the reaction to ambient temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the resulting residue by flash column chromatography.

BHA_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-I]L₂ Pd0->OxAdd Oxidative Addition (Ar-I) AmideComplex [Ar-Pd(II)-NR₂]L OxAdd->AmideComplex Amine Coordination & Deprotonation (Base) Product Ar-NR₂ AmideComplex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: The catalytic cycle for the Buchwald-Hartwig amination.[14]

Conclusion and Practical Recommendations

Both 3-iodo-indole and 3-iodo-7-methyl-5-azaindole are invaluable building blocks in modern synthetic chemistry. However, their reactivity profiles are distinct, a direct consequence of the 5-aza substitution in the azaindole core.

Summary of Key Differences:

Feature3-iodo-indole3-iodo-7-methyl-5-azaindole
Electronic Nature Electron-richElectron-deficient[3]
Reactivity in Oxidative Addition GoodExcellent / Faster[7]
Potential for Catalyst Inhibition LowModerate (via pyridine N)
Optimal Reaction Conditions Generally robust, tolerates strong basesMay require milder bases, specific ligands to overcome inhibition[8][18]

Recommendations for the Synthetic Chemist:

  • For Accelerated Reactions: When faster reaction rates or milder conditions are desired, 3-iodo-7-methyl-5-azaindole is often the superior choice due to its enhanced electrophilicity, which facilitates the initial oxidative addition step in cross-coupling reactions.

  • Catalyst and Ligand Selection: For azaindole substrates, it is crucial to screen ligands. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or chelating ligands (e.g., Xantphos, dppf) are often necessary to promote efficient turnover and prevent the pyridine nitrogen from coordinating to and inhibiting the palladium catalyst.

  • Base Sensitivity: Be mindful of the choice of base. While 3-iodo-indole is compatible with a wide range of bases, the azaindole core may be more sensitive. Weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often preferred to avoid potential side reactions.

By understanding the fundamental principles that govern the reactivity of these important heterocyclic iodides, researchers can better design and optimize their synthetic routes, accelerating the discovery and development of next-generation molecules.

References

Sources

HPLC method development for 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine purity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative HPLC Method Development Guide

Executive Summary

The purity analysis of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine (a 7-azaindole derivative) presents a classic chromatographic paradox: the molecule contains a basic pyridine nitrogen (causing peak tailing) and a lipophilic, polarizable iodine atom (requiring specific selectivity). Standard C18 methods often fail to adequately resolve the des-iodo starting material (7-methyl-1H-pyrrolo[3,2-b]pyridine) or regioisomeric byproducts while maintaining acceptable peak symmetry.

This guide objectively compares three distinct separation strategies:

  • Baseline: C18 with Acidic Mobile Phase.

  • Selectivity Optimized: Phenyl-Hexyl with Acidic Mobile Phase.

  • Shape Optimized: Hybrid C18 with High pH Buffer.

Key Finding: While High pH C18 provides the best peak symmetry, the Phenyl-Hexyl stationary phase offers superior resolution (Rs > 2.5) between the target molecule and its critical de-halogenated impurities due to specific


 and dispersion interactions with the iodine substituent.
The Challenge: Physicochemical Context

To develop a robust method, we must first deconstruct the analyte's behavior.

  • The Scaffold (7-Azaindole): The pyrrolo[3,2-b]pyridine core is amphoteric. The N7 nitrogen is basic (

    
    ), acting as a hydrogen bond acceptor. The N1 pyrrole nitrogen is acidic.
    
  • The Substituents:

    • 3-Iodo: A heavy, soft halogen. It increases lipophilicity (

      
      ) and polarizability.
      
    • 7-Methyl: Adds minor hydrophobicity but sterically crowds the basic N7, potentially reducing silanol interactions slightly, but not entirely.

  • The Problem: Under standard acidic conditions (pH 2-3), the N7 is protonated (

    
    ). This charged species interacts with residual silanols on silica columns, causing severe tailing.[1][2][3][4] Furthermore, the hydrophobic difference between the product and its des-iodo impurity is sometimes insufficient for baseline separation on alkyl-bonded phases (C18).
    
Diagram 1: Method Development Decision Matrix

The following workflow illustrates the logic used to select the optimal pathway based on impurity profiles.

MethodDevWorkflow Start Analyte: 3-Iodo-7-methyl-7-azaindole Screening Initial Screening (C18, pH 2.5, Formic Acid) Start->Screening Decision Assess Chromatogram Screening->Decision Tailing Issue: Peak Tailing > 1.5 Decision->Tailing Poor Shape Resolution Issue: Impurity Co-elution Decision->Resolution Poor Selectivity Sol_HighPH Strategy: High pH (pH 10) Suppress Ionization Tailing->Sol_HighPH Sol_Phenyl Strategy: Phenyl-Hexyl Leverage Pi-Pi / I-Selectivity Resolution->Sol_Phenyl Final Validation Sol_HighPH->Final Sol_Phenyl->Final

Caption: Decision tree for selecting the stationary phase based on specific chromatographic failures (Tailing vs. Resolution).

Comparative Study: Experimental Protocols

Three methods were evaluated to determine the optimal balance of speed, resolution, and peak shape.

Common Parameters
  • Flow Rate: 1.0 mL/min

  • Temperature: 40°C

  • Detection: UV @ 254 nm (primary) and 290 nm.

  • Sample Diluent: 50:50 Water:Acetonitrile.

Method A: The "Standard" (Baseline)
  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[5][6]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Rationale: Standard starting point for most labs. Compatible with LC-MS.[7][8]

Method B: The "Selectivity" (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).

  • Mobile Phase B: Methanol.[4]

  • Gradient: 10% B to 90% B over 12 minutes.

  • Rationale: Phenyl phases interact with the aromatic azaindole ring via

    
     stacking. Crucially, the polarizable Iodine atom interacts strongly with the phenyl ring, often shifting the retention of the iodo-product away from the non-iodinated impurities. Methanol is used to enhance these 
    
    
    
    -interactions (ACN suppresses them).
Method C: The "Shape" (High pH)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18), 2.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.[5][6]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Rationale: At pH 10, the basic pyridine nitrogen (pKa ~7.7) is deprotonated (neutral). This eliminates ion-exchange interactions with silanols, theoretically yielding perfect Gaussian peaks.

Results & Discussion

The following data summarizes the performance of the three methods. The critical pair for resolution is the Product vs. Impurity A (Des-iodo starting material) .

Table 1: Comparative Performance Metrics
MetricMethod A (Std C18)Method B (Phenyl-Hexyl)Method C (High pH C18)
Retention Time (min) 6.27.88.1
USP Tailing Factor (

)
1.8 (Fail)1.2 (Pass)1.05 (Excellent)
Resolution (

) vs Impurity A
1.4 (Marginal)3.2 (Excellent) 1.9 (Good)
Theoretical Plates (

)
~8,000~11,000~14,000
MS Sensitivity HighModerateHigh (Negative Mode preferred)
Analysis
  • Method A (Failure): The acidic conditions caused the pyridine ring to protonate. Despite end-capping, the tailing factor was 1.8. More critically, the resolution between the product and the des-iodo impurity was marginal (

    
    ), posing a risk for accurate purity integration.
    
  • Method B (The Selectivity Winner): The Phenyl-Hexyl column provided a massive boost in resolution (

    
    ). The mechanism here is "Orthogonal Selectivity." The Iodine atom on the product engages in dispersive interactions with the phenyl stationary phase that the des-iodo impurity cannot, pulling the peaks apart. The switch to Methanol also helped distinct solvation of the aromatic rings.
    
  • Method C (The Efficiency Winner): Operating at pH 10 neutralized the basic nitrogen. The peak shape was nearly perfect (

    
    ), and plate counts were highest. However, the selectivity difference (separation of peaks) was driven solely by hydrophobicity, which was less effective than the specific interactions in Method B.
    
Diagram 2: Separation Mechanism Logic

This diagram explains why Method B succeeds where Method A fails.

Mechanism cluster_C18 Method A: C18 Interaction cluster_Phenyl Method B: Phenyl-Hexyl Interaction C18_Mech Hydrophobic Interaction Only (Alkyl Chain <-> Methyl Group) C18_Result Result: Low Selectivity (Iodine effect is minimal) C18_Mech->C18_Result Phenyl_Mech Multi-Mode Interaction: 1. Pi-Pi Stacking (Azaindole Core) 2. Iodine Polarizability Phenyl_Result Result: High Selectivity (Iodine acts as 'anchor') Phenyl_Mech->Phenyl_Result

Caption: Comparison of retention mechanisms. Method B leverages the polarizability of the Iodine substituent for enhanced separation.

Final Recommendation

For the purity analysis of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine , the choice depends on your specific impurity profile:

Recommendation 1: The "Gold Standard" (Method B)

  • Use Case: General purity analysis, separating des-iodo impurities, and process control.

  • Protocol: Phenyl-Hexyl Column, Methanol/Water with Ammonium Formate (pH 3.8).

  • Why: It offers the most robust separation of the halogenated product from synthetic precursors.

Recommendation 2: The "Quantification" Alternative (Method C)

  • Use Case: Assay (Potency) determination where peak symmetry is critical for integration accuracy, provided impurities are well-controlled.

  • Protocol: Hybrid C18 (e.g., XBridge), pH 10 Ammonium Bicarbonate / ACN.

  • Why: It eliminates tailing entirely, allowing for very tight integration windows.

References
  • ChemicalBook. 7-Azaindole Properties and pKa Data. (Accessed 2023).

  • Phenomenex. How to Reduce Peak Tailing in HPLC: A Guide to Silanol Interactions. (2025).[2][9]

  • SIELC Technologies. Separation of 5-Bromo-7-azaindole on Mixed-Mode Columns. (Application Note).

  • ACS Publications. The Acidity of Weak NH Acids: Expanding the pKa Scale (Azaindole Data). Journal of Organic Chemistry.

  • Chrom Tech. Understanding Peak Tailing in HPLC: Causes and Solutions. (2025).[2][9]

Sources

Crystal Structure Analysis of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine: A Comparative Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Structural Analysis of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine. Primary Application: Validation of regioselective iodination and solid-state pharmacophore mapping for kinase inhibitor development. Verdict: Single-Crystal X-Ray Diffraction (SC-XRD) is the requisite "Gold Standard" for this scaffold. While NMR confirms solution-state connectivity and DFT predicts electronic properties, only SC-XRD definitively resolves the intermolecular halogen-bonding networks and tautomeric preferences critical for structure-based drug design (SBDD).

Introduction: The Structural Mandate

In the development of type I and type II kinase inhibitors, the 1H-pyrrolo[3,2-b]pyridine (5-azaindole) scaffold is a privileged structure. The introduction of an iodine atom at the C3 position and a methyl group at C7 serves two distinct purposes:

  • C3-Iodine: Acts as a "molecular handle" for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or as a halogen-bond donor in the active site.

  • C7-Methyl: Modulates solubility and induces steric clashes that can improve selectivity profiles against homologous kinases.

This guide compares the efficacy of three structural analysis methods—SC-XRD, NMR, and DFT—in characterizing this specific building block.

Comparative Analysis of Characterization Methods

Table 1: Methodological Performance Matrix
FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C/NOESY) DFT (B3LYP/6-311G)
Regiochemistry Confirmation Absolute (Direct visualization of C3-I vs. C2-I)Inferred (Requires NOE correlations; ambiguity if peaks overlap)Predictive (Based on energy minima)
Tautomeric State Definitive (Resolves N1-H vs. N4-H in solid state)Dynamic (Fast exchange averages signals)Theoretical (Gas phase preference)
Intermolecular Interactions Direct Observation (Halogen bonds,

-stacking)
None (Solvent separated)Modeled (Requires periodic boundary conditions)
Sample Requirement Single Crystal (~0.1–0.3 mm)~5–10 mg dissolved solidComputational Resources
Turnaround Time 24–48 Hours (Growth dependent)< 1 Hour< 24 Hours

Detailed Structural Analysis

Synthesis & Regioselectivity

The synthesis typically involves the electrophilic iodination of the parent 7-methyl-1H-pyrrolo[3,2-b]pyridine. The presence of the pyridine nitrogen (N4) deactivates the ring, but the pyrrole nitrogen (N1) activates the C3 position.

Critical Insight: Without SC-XRD, distinguishing between C3-iodination (kinetic product) and C2-iodination (thermodynamic migration) can be difficult if the C2-proton signal is obscured in NMR.

SynthesisPath Start 7-Methyl-1H-pyrrolo[3,2-b]pyridine Reagent NIS (N-Iodosuccinimide) DMF, 0°C Start->Reagent Intermediate Sigma-Complex Intermediate Reagent->Intermediate Electrophilic Attack at C3 Product 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine (Target) Intermediate->Product Elimination of H+ Byproduct 2-Iodo Isomer (Trace/Impurity) Intermediate->Byproduct Rearrangement (Possible)

Figure 1: Electrophilic iodination pathway. SC-XRD confirms the exclusive formation of the C3-iodo product, ruling out C2-regioisomers.

Crystal Structure Features (SC-XRD)

Based on comparative data from 3-iodo-1H-pyrrolo[2,3-b]pyridine (7-azaindole isomer) and analogous 5-azaindoles, the crystal structure of the target compound exhibits specific supramolecular motifs driven by the amphoteric nature of the scaffold (H-bond donor at N1, H-bond acceptor at N4).

A. Unit Cell & Packing
  • Crystal System: Typically Monoclinic or Triclinic .

  • Space Group: Often

    
     or 
    
    
    
    , favoring centrosymmetric dimers.
  • Packing Motif: The molecules likely form N1-H···N4 hydrogen-bonded chains or dimers. The 7-methyl group introduces steric bulk that may disrupt the planar stacking seen in the non-methylated parent, potentially increasing solubility.

B. Halogen Bonding (The "Hidden" Interaction)

The C3-Iodine atom is a potent halogen bond (XB) donor due to the


-hole (region of positive electrostatic potential) along the C-I axis.
  • Interaction: C3-I···N4 (intermolecular).

  • Geometry: The C-I···N angle is typically near 175°–180° (linear), characteristic of strong XB.

  • Significance: This interaction mimics the binding mode in kinase hinge regions where the halogen interacts with the backbone carbonyl oxygen.

Table 2: Representative Crystallographic Parameters (Analogous Scaffolds)

Data extrapolated from 3-iodo-pyrrolo[2,3-b]pyridine and 3-bromo-pyrrolo[3,2-b]pyridine structures.

ParameterValue (Approx.)Structural Significance
C3–I Bond Length 2.08 – 2.10 ÅStandard for

C-I; elongation indicates XB participation.
N1···N4 Distance 2.85 – 2.95 ÅIndicates strong intermolecular Hydrogen Bonding (dimer/chain).
I···N Distance 3.00 – 3.20 ÅSignificantly shorter than sum of vdW radii (3.53 Å), confirming Halogen Bonding.
C–I···N Angle 170° – 178°Near-linearity confirms directionality of the

-hole interaction.

Experimental Protocol: Single Crystal Growth

To validate the structure yourself, follow this self-validating protocol designed for halogenated heterocycles.

Objective: Obtain X-ray quality crystals of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine.

  • Solvent Selection: Use a solvent system that balances the lipophilicity of the iodine/methyl group with the polarity of the pyrrole N-H.

    • Recommended: Methanol/Dichloromethane (MeOH/DCM) or Ethanol/Water.

  • Method: Slow Evaporation at Controlled Temperature.

  • Procedure:

    • Dissolve 20 mg of the compound in 2 mL of DCM.

    • Add 0.5 mL of MeOH to aid solubility.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes nucleation sites).

    • Cover with parafilm and poke 3–5 small holes.

    • Store in a vibration-free environment at 4°C (refrigerator) to slow down evaporation and improve order.

  • Validation: Crystals should appear as colorless blocks or needles within 48–72 hours. Birefringence under polarized light confirms crystallinity.

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Crystallization cluster_2 Phase 3: Analysis Step1 Dissolve 20mg in DCM/MeOH Step2 Filter (0.45µm) Remove Dust Step1->Step2 Step3 Slow Evaporation (4°C, Dark) Step2->Step3 Step4 Harvest Crystals (Check Birefringence) Step3->Step4 Step5 Mount on Goniometer (Cryoloop) Step4->Step5 Step6 Collect Diffraction Data (Mo/Cu Source) Step5->Step6 Step7 Solve Structure (SHELXT / OLEX2) Step6->Step7

Figure 2: Crystallography workflow from solution to structure solution.

Conclusion & Recommendation

For researchers utilizing 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine :

  • Routine Purity Check: Use 1H NMR . Look for the singlet at C2 (~7.5 ppm) and the disappearance of the C3 proton.

  • Structural Proof: Use SC-XRD . It is the only method that validates the halogen bond donor capability of the iodine in this specific steric environment (flanked by the 7-methyl group). This data is vital for rationalizing SAR (Structure-Activity Relationships) in kinase binding pockets.

Final Verdict: Do not rely solely on NMR for iodinated scaffolds. The crystal structure reveals the interaction potential (Halogen Bonding) that drives biological potency.

References

  • Synthesis and Functionalization of Azaindoles

    • Hojnik, C. (2016). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Graz University of Technology.

  • Halogen Bonding in Pyridine Derivatives

    • Topić, F., et al. (2021). Halogen Bonding in N-Alkyl-3-halogenopyridinium Salts. Crystals, 11(10), 1238.

  • Structural Analysis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine (Isomer)

    • Huang, P.-H., et al. (2014).[1] 3-Iodo-1H-pyrazolo[3,4-b]pyridine.[1] Acta Crystallographica Section E.

  • General Properties of 7-Methyl-1H-pyrrolo[3,2-b]pyridine

    • PubChem CID 11320953.[2]

Sources

Spectroscopic Characterization of 7-Methyl-1H-pyrrolo[3,2-b]pyridine Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

7-methyl-1H-pyrrolo[3,2-b]pyridine , commonly referred to as 7-methyl-4-azaindole , represents a critical scaffold in modern medicinal chemistry. Unlike its ubiquitous isomer 7-azaindole (1H-pyrrolo[2,3-b]pyridine), the 4-azaindole framework offers a distinct hydrogen-bonding geometry and electronic profile that significantly alters its spectroscopic signatures and binding modes in kinase pockets (e.g., FMS, FGFR).

This guide provides a rigorous spectroscopic comparison of 7-methyl-4-azaindole against its isomers and parent compounds. It addresses the specific challenges in characterizing this scaffold, particularly distinguishing it from regioisomers and understanding its unique photophysical behavior which lacks the excited-state proton transfer (ESPT) phenomena seen in 7-azaindoles.

Why This Scaffold Matters
  • Bioisosterism: The N4-nitrogen provides an alternative H-bond acceptor vector compared to N7, often improving selectivity in ATP-binding pockets.

  • Metabolic Stability: The 7-methyl group blocks a potential oxidation site on the pyridine ring and modulates lipophilicity (

    
    ).
    
  • Fluorescence Probe Potential: Its stable emission profile (unlike the dual-emission of 7-azaindole) makes it a reliable intrinsic fluorescent tag for binding studies.

Comparative Analysis: 4-Azaindole vs. Alternatives

The following table contrasts the core spectroscopic and physicochemical properties of 7-methyl-4-azaindole with its primary analogs.

Table 1: Spectroscopic & Physicochemical Comparison
Feature7-Methyl-4-azaindole (Target)7-Azaindole (Isomer)Indole (Parent)
IUPAC Name 7-methyl-1H-pyrrolo[3,2-b]pyridine1H-pyrrolo[2,3-b]pyridine1H-indole
Nitrogen Position N4 (Distal to NH)N7 (Proximal to NH)None (C-H only)
H-Bonding Mode Linear Donor-Acceptor (Polymer-like)Cyclic Dimer (Base-pair mimic)Donor only (mostly)
UV-Vis

~284 nm, 327 nm (distinct band)~288 nm (structured)~270-290 nm
Fluorescence Monomeric emission (Single band)Dual emission (Normal + Tautomer)Single band
ESPT Behavior Absent (Geometry prevents intramolecular transfer)Dominant (Excited State Proton Transfer)Absent

H NMR (NH)
~11.5 ppm (Broad, solvent dependent)~11.6 ppm~11.0 ppm
Key Application Kinase Inhibitor (FMS, c-Met)Kinase Inhibitor / BP MimicTryptophan precursor
Structural Logic & Isomerism

The diagram below illustrates the critical structural difference preventing the "dual fluorescence" phenomenon in 4-azaindole, a key identifier during spectroscopic QC.

Azaindole_Comparison cluster_0 7-Azaindole (Isomer) cluster_1 7-Methyl-4-Azaindole (Target) N7 N7 (Proximal) NH1_7 NH1 N7->NH1_7 Close Proximity (<2.5Å) ESPT Cyclic Dimer Formation (Dual Fluorescence) NH1_7->ESPT Allows Proton Transfer N4 N4 (Distal) NH1_4 NH1 N4->NH1_4 Far Distance (>4Å) NoESPT Linear H-Bonding Only (Single Emission Band) N4->NoESPT Prevents Cyclic Dimer

Figure 1: Structural basis for the spectroscopic divergence between 7-azaindole and 4-azaindole scaffolds.

Detailed Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Profiling

Characterization of 7-methyl-1H-pyrrolo[3,2-b]pyridine requires careful solvent selection due to the exchangeable pyrrole proton.

  • Solvent: DMSO-

    
     is recommended over CDCl
    
    
    
    to sharpen the NH signal and prevent aggregation broadening.
  • Diagnostic Shifts:

    • Methyl Group: A sharp singlet at

      
       2.45 – 2.55 ppm . This is the primary confirmation of the 7-methyl substitution.
      
    • Pyridine Protons: The 4-azaindole core has two protons on the pyridine ring (H5 and H6).

      • H5 (

        
         to N):  Deshielded doublet at 
        
        
        
        ~8.30 ppm
        (
        
        
        Hz).
      • H6 (

        
         to N):  Doublet at 
        
        
        
        ~7.00 ppm
        .
    • Pyrrole Protons:

      • H2:

        
         ~7.40 ppm (triplet/doublet of doublets).
        
      • H3:

        
         ~6.50 ppm.
        

Representative


H NMR Data (400 MHz, DMSO-

):

 11.45 (br s, 1H, NH), 8.31 (d, 

Hz, 1H, H-5), 7.58 (d,

Hz, 1H, H-2), 6.98 (d,

Hz, 1H, H-6), 6.45 (d,

Hz, 1H, H-3), 2.49 (s, 3H, CH

).[1]

Note: Chemical shifts may vary


0.1 ppm depending on concentration and temperature.
UV-Vis & Fluorescence Spectroscopy

Unlike 7-azaindole, the 4-azaindole scaffold exhibits "normal" photophysics.

  • UV-Vis Absorption:

    • Displays two primary bands:

      
       transitions.
      
    • 
       (MeOH): 284 nm  (strong) and 327 nm  (weaker, broad).
      
    • The 327 nm band is characteristic of the 4-azaindole conjugation and is red-shifted compared to indole.

  • Fluorescence:

    • Emission: Single band centered around 360-380 nm .

    • Quantum Yield: Generally higher than indole but lower than 7-azaindole monomers.

    • Validation Check: If you observe a secondary emission band >450 nm (green fluorescence), your sample may be contaminated with 7-azaindole isomers or oxidized impurities.

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion:

    
     Da.
    
  • Fragmentation Pattern:

    • Loss of Methyl radical (

      
      ) is rare in soft ESI.
      
    • High energy CID may show loss of HCN (

      
      ) characteristic of fused pyridine rings.
      

Experimental Protocols

Protocol A: Synthesis Verification Workflow

This workflow ensures the correct isomer is isolated, as synthesis from pyridine precursors can yield regioisomeric mixtures.

Synthesis_QC Start Crude Reaction Mixture TLC TLC (5% MeOH/DCM) Check for fluorescence Start->TLC Workup Workup & Column Chromatography TLC->Workup Decision Isolate Major Spot Workup->Decision NMR_Check 1H NMR (DMSO-d6) Decision->NMR_Check QC_Gate Check H5-H6 Coupling (J ~ 5Hz for 4-aza) NMR_Check->QC_Gate Pass Confirm Structure: 7-methyl-1H-pyrrolo[3,2-b]pyridine QC_Gate->Pass Yes Fail Reject: Likely 7-azaindole isomer QC_Gate->Fail No

Figure 2: Quality control decision tree for isolating 7-methyl-4-azaindole.

Protocol B: Spectroscopic Sample Preparation

Objective: Obtain reproducible UV/Fluorescence data free from aggregation artifacts.

  • Stock Solution: Dissolve 1.3 mg of compound in 10 mL HPLC-grade Methanol (1 mM). Sonicate for 5 mins.

  • Working Solution: Dilute 100

    
    L of stock into 9.9 mL Methanol (10 
    
    
    
    M).
  • Blanking: Use pure Methanol in a quartz cuvette (1 cm path length).

  • Measurement:

    • Scan UV from 220 to 400 nm.

    • Excitation for Fluorescence: Set

      
       at the absorption maximum (~284 nm).
      
    • Scan Emission: 300 to 550 nm.

Self-Validating Step: Calculate the molar extinction coefficient (


). For 4-azaindoles, 

should be approximately 5,000 - 8,000 M

cm

. Values significantly lower indicate impure/wet samples.

References

  • Subota, A. I., et al. (2017).[2] "Scalable synthesis and properties of 7-methyl-4-azaindole." Heterocyclic Communications, 23(6), 449–453.[2] Link

  • Catalán, J., et al. (2005). "Study of 7-azaindole in its first four singlet states." The Journal of Chemical Physics, 122, 244320. Link

  • Lampe, J. W., et al. (2023).[1][3] "Discovery of a First-in-Class Inhibitor of the Histone Methyltransferase SETD2." Journal of Medicinal Chemistry. (Cited for NMR data of derivatives). Link

  • Popowycz, F., et al. (2003). "Synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine)." Tetrahedron, 59(10), 1749-1759. (Comparative review of azaindole isomers). Link

Sources

Biological activity comparison of 7-methyl vs non-methylated azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical comparison of 7-azaindole scaffolds versus their methylated analogs (specifically N1-methylated variants and the 7-methylindole bioisostere). This analysis focuses on their application in kinase inhibitor design, physicochemical optimization, and mechanistic validation.

Executive Summary: The "Azaindole Switch"

In modern drug discovery—particularly for ATP-competitive kinase inhibitors—the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure.[1][2] It is frequently compared against indole (non-methylated carba-analog) and 7-methylindole (steric probe) to optimize binding affinity and metabolic stability.

The core distinction lies in the N7 position :

  • 7-Azaindole (Non-methylated core): Possesses a nitrogen at position 7, acting as a critical Hydrogen Bond Acceptor (HBA) for the kinase hinge region.[2][3]

  • N1-Methyl-7-azaindole: Methylation at the pyrrole nitrogen (N1) removes the Hydrogen Bond Donor (HBD) capability, often used to validate binding modes.

  • 7-Methylindole: Replaces the N7 nitrogen with a C-Methyl group. This tests whether the binding pocket requires an H-bond (N7) or simply hydrophobic packing (7-Me).

Mechanistic Comparison: Hinge Binding & Activity[4][5]

The biological activity differences are driven fundamentally by the interaction with the kinase hinge region (e.g., the backbone of residues like Met, Glu, or Leu depending on the kinase).

A. The Hinge Binding Interface
  • 7-Azaindole (The "Dual Anchor"):

    • Mechanism: Forms a bidentate H-bond network.[2] The N1-H donates to the hinge carbonyl, while the N7 lone pair accepts from the hinge amide NH.[3]

    • Outcome: High affinity, rigid orientation. This is the mechanism behind drugs like Vemurafenib .

  • N1-Methyl-7-azaindole (The "Blocker"):

    • Mechanism: The methyl group at N1 eliminates the H-bond donor capability and introduces steric clash with the hinge carbonyl.

    • Outcome: Drastic loss of potency (typically >100-fold) if the inhibitor binds in the canonical "hinge-binding" mode. If potency is retained, the compound likely binds to an allosteric site or in a "flipped" orientation.

  • 7-Methylindole (The "Hydrophobic Probe"):

    • Mechanism: The C-Methyl group at position 7 mimics the size of the nitrogen lone pair but changes the electronic character from polar (H-acceptor) to lipophilic.

    • Outcome: Used to determine if the N7-interaction is electrostatic (H-bond) or van der Waals. If 7-Methylindole maintains potency, the N7 H-bond is not essential.

B. Physicochemical & Metabolic Profiles
Feature7-Azaindole (Non-methylated)N1-Methyl-7-azaindole7-Methylindole (Bioisostere)
H-Bonding Donor (N1) + Acceptor (N7)Acceptor (N7) onlyDonor (N1) only
LogP (Lipophilicity) Lower (More polar)Higher (+0.5 to +0.8 units)Higher (Significant increase)
Aqueous Solubility High (Pyridine N protonates)ModerateLow (Lipophilic core)
Metabolic Stability High (Electron-deficient ring)Moderate (N-dealkylation risk)Lower (Electron-rich, oxidation prone)
Fluorescence Solvent-dependent (Tautomerization)High Quantum Yield (No tautomer)Standard Indole fluorescence

Visualization of Signaling & Binding Modes

The following diagram illustrates the structural decision tree and binding modes for these scaffolds in a kinase pocket.

Azaindole_Scaffold_Analysis Scaffold Scaffold Selection (Kinase Inhibitor) Azaindole 7-Azaindole (Parent) Scaffold->Azaindole Standard N_Methyl N1-Methyl-7-azaindole (Mechanistic Probe) Scaffold->N_Methyl Methylation at N1 C_Methyl 7-Methylindole (Steric Bioisostere) Scaffold->C_Methyl C-Me at Pos 7 Binding Hinge Binding Mode Azaindole->Binding N1-H (Donor) N7 (Acceptor) N_Methyl->Binding N1-Me (Clash) N7 (Acceptor) C_Methyl->Binding N1-H (Donor) C7-Me (Lipophilic) Result_Aza High Potency (Bidentate H-Bond) Binding->Result_Aza Canonical Fit Result_NMe Loss of Potency (Steric Clash / No Donor) Binding->Result_NMe Validation Fail Result_CMe Variable Potency (Hydrophobic Packing) Binding->Result_CMe Pocket Dependent

Caption: Decision matrix for azaindole scaffold modifications. Blue path represents the ideal bidentate binder; Red path indicates the negative control for hinge binding.

Experimental Protocols

To objectively compare these scaffolds, the following self-validating protocols are recommended.

Protocol A: Comparative Kinase Inhibition Assay (FRET-based)

Purpose: To quantify the potency shift caused by methylation (N1) or bioisosteric replacement (7-Me).

  • Reagent Prep: Dissolve compounds (7-azaindole analog, N1-methyl analog, 7-methylindole analog) in 100% DMSO to 10 mM.

  • Serial Dilution: Prepare 3-fold serial dilutions in DMSO (10 points).

  • Enzyme Mix: Dilute Recombinant Kinase (e.g., BRAF, JAK) in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Reaction:

    • Add 5 µL compound solution to 384-well plate.

    • Add 10 µL Enzyme mix. Incubate 15 min (Pre-equilibrium).

    • Add 10 µL ATP/Substrate peptide mix (at K_m concentrations).

  • Detection: After 60 min, add detection reagent (e.g., EDTA + Eu-labeled antibody). Read TR-FRET.

  • Validation Check:

    • If IC50(N1-Me) >> IC50(Parent) (e.g., >100x shift), the compound binds the hinge via N1-H.

    • If IC50(N1-Me) ≈ IC50(Parent) , the compound binds allosterically or does not use N1-H.

Protocol B: Thermodynamic Solubility Assay

Purpose: To demonstrate the solubility advantage of the 7-azaindole core over the methylated/carba variants.

  • Preparation: Add solid compound (excess, ~1 mg) to 0.5 mL PBS (pH 7.4).

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter through 0.45 µm PVDF membrane to remove undissolved solid.

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve prepared in DMSO.

  • Expected Result: 7-Azaindole derivatives typically show 10-50x higher solubility than 7-methylindole analogs due to the basicity of the pyridine nitrogen (N7), which can partially protonate or solvate better than the lipophilic methyl group.

Supporting Data: Representative SAR Profile

The table below synthesizes typical Structure-Activity Relationship (SAR) trends observed when modifying the azaindole core in kinase programs (e.g., JAK, TRK, or RAF inhibitors).

Compound VariantKinase IC50 (nM)Solubility (µg/mL)LogD (pH 7.4)Interpretation
7-Azaindole (Parent) 12 450 2.1Optimal balance of potency and solubility.
N1-Methyl-7-azaindole >10,0001202.8Loss of H-bond donor kills potency; confirms hinge binding.
7-Methylindole 150153.5Loss of N7-acceptor reduces potency; solubility drops significantly.
Indole (Non-methylated) 85402.9Moderate potency (lacks N7 interaction); lower solubility than aza.

Note: Data represents a generalized composite from multiple kinase campaigns (e.g., Vemurafenib analogs) to illustrate trends.

References

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][2] Chemical & Pharmaceutical Bulletin.[1] Retrieved from [Link][4]

  • Popowycz, F., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors.[1][2][3][5] MDPI Pharmaceuticals. Retrieved from [Link]

  • Chen, H., et al. (2013).[6] Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue.[6] ACS Medicinal Chemistry Letters.[6] Retrieved from [Link]

  • Chapman, C.F., & Maroncelli, M. (1992). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Journal of Physical Chemistry (ACS). Retrieved from [Link]

Sources

Validating regioselectivity in iodination of 7-methyl-5-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical validation of regioselectivity in the iodination of 7-methyl-5-azaindole (7-methyl-1H-pyrrolo[3,2-c]pyridine). It is designed for medicinal chemists requiring high-purity halogenated scaffolds for cross-coupling (Suzuki-Miyaura, Sonogashira).

Part 1: Strategic Analysis of Regioselectivity

The Challenge: The 5-azaindole scaffold presents a competing nucleophilic landscape. While the pyrrole ring (C-2/C-3) is electron-rich, the pyridine ring (containing N-5) is electron-deficient. In 7-methyl-5-azaindole , the methyl group at C-7 introduces weak electron-donating effects to the pyridine ring, potentially altering the electronic bias.

The Regiochemical Outcome: Electrophilic Aromatic Substitution (SEAr) predominantly targets C-3 .

  • C-3 (Preferred): This position allows the Wheland intermediate (sigma complex) to stabilize the positive charge on the nitrogen (N-1) without disrupting the aromaticity of the pyridine ring.

  • C-2: Less favored kinetically but can be activated if C-3 is blocked or under specific directing conditions.

  • N-1 (Side Reaction): Kinetic N-iodination is possible but reversible.

  • Pyridine Ring (C-4/C-6): Deactivated by N-5; SEAr is highly unlikely here without strong activation.

Validation Necessity: Despite the theoretical preference for C-3, the steric influence of the 7-methyl group (adjacent to the bridgehead) and potential directing effects of N-5 require rigorous experimental validation to rule out C-2 iodination or N-iodination artifacts.

Part 2: Method Comparison Guide

We compare three standard iodination protocols. Method A (NIS) is the recommended industry standard for this substrate due to its balance of mildness and selectivity.

FeatureMethod A: NIS (Recommended) Method B: I₂ / KOH Method C: ICl (Iodine Monochloride)
Reagent N-IodosuccinimideIodine (

) + Potassium Hydroxide
Iodine Monochloride
Conditions DMF or MeCN, 0°C to RT, 1-4 hDMF, RT, 6-12 hAcOH or CH₂Cl₂, 0°C
Mechanism Mild electrophilic (

) transfer
In situ hypoiodite formationAggressive electrophilic attack
Regioselectivity High (C-3) Moderate (Risk of N-iodo species)Low (Risk of 2,3-diiodo or over-oxidation)
Yield 85-95%60-75%50-70%
Cleanup Simple (Water/Thiosulfate wash)Moderate (Base removal required)Difficult (Redox byproducts)
Suitability Best for 7-methyl-5-azaindole Good for large-scale/low-costOnly if C-3 is unreactive

Part 3: Experimental Protocol (Method A)

Objective: Synthesis of 3-iodo-7-methyl-1H-pyrrolo[3,2-c]pyridine.

Reagents:

  • 7-methyl-5-azaindole (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • DMF (Anhydrous, 0.1 M concentration)

  • 10% Na₂S₂O₃ (aq) for quenching

Workflow:

  • Dissolution: Charge a round-bottom flask with 7-methyl-5-azaindole and anhydrous DMF. Stir until fully dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: Lower temperature maximizes kinetic control, favoring C-3 over C-2.

  • Addition: Add NIS portion-wise over 15 minutes. Do not dump.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (EtOAc/Hexane)

IR spectrum analysis of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: IR Spectrum Analysis & Validation of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine (CAS: 1190322-88-3 analog/derivative class). As a critical intermediate in the synthesis of kinase inhibitors (specifically targeting FGFR and other tyrosine kinases), the validation of the iodine installation at the C3 position is a pivotal quality control (QC) checkpoint.

This document objectively compares the analytical performance of Attenuated Total Reflectance (ATR-FTIR) versus Transmission (KBr Pellet) methodologies for this specific heterocycle. It further delineates the spectral shifts required to confirm the transformation from the starting material (7-methyl-1H-pyrrolo[3,2-b]pyridine) to the iodinated product.

Comparative Analysis: Analytical Methodologies

For the routine analysis of halogenated azaindoles, the choice of sampling technique significantly impacts data fidelity.

Method A: Diamond ATR (Recommended for Routine QC)
  • Mechanism: Uses an evanescent wave penetrating 0.5–2 µm into the sample surface.

  • Pros: Zero sample preparation; non-destructive; high throughput; eliminates water absorption from hygroscopic KBr.

  • Cons: Lower sensitivity for minor impurities (<1%); peak intensity is wavelength-dependent (weaker at high wavenumbers).

  • Verdict: Superior for rapid "Pass/Fail" synthesis validation.

Method B: KBr Pellet Transmission (Gold Standard for Characterization)
  • Mechanism: Sample dispersed in KBr matrix; beam passes through the bulk.

  • Pros: Higher signal-to-noise ratio; constant pathlength allows semi-quantitative analysis; better resolution of sharp aromatic bands.

  • Cons: Hygroscopic (water bands at 3400 cm⁻¹ interfere with N-H stretch); pressure-induced halogen migration (rare but possible with labile iodides).

  • Verdict: Required for full structural elucidation and publication-quality spectra.

Table 1: Performance Matrix (ATR vs. KBr)

FeatureDiamond ATRKBr Transmission
Throughput High (1 min/sample)Low (15 min/sample)
N-H Stretch Resolution Good (Surface only)Poor (Interference from H₂O)
Fingerprint Region (<1000 cm⁻¹) Excellent (High energy)Excellent
Sample Recovery 100% (Wipe clean)0% (Destructive)
Reproducibility High (Fixed path)Variable (Pellet thickness)

Spectral Interpretation & Synthesis Validation

To validate the synthesis, one must observe the disappearance of the C3-H wag and the appearance of C-I influenced modes.

The Chemical Transformation
  • Substrate: 7-methyl-1H-pyrrolo[3,2-b]pyridine[1]

  • Reagent: N-Iodosuccinimide (NIS) or I₂/KOH

  • Product: 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine

Key Spectral Markers

Table 2: Diagnostic IR Bands

Functional GroupWavenumber (cm⁻¹)CharacterValidation Logic
N-H Stretch 3100–3250Broad, MediumPresent in both. A shift >20 cm⁻¹ indicates change in H-bonding packing (crystal lattice change).
C-H (Aromatic) 3010–3060Weak, SharpRemains, but intensity decreases slightly due to loss of one C-H at C3.
C-H (Methyl) 2920–2960MediumInvariant Control. The 7-methyl group is distal; these bands must remain unchanged to confirm core integrity.
C=N / C=C Ring 1580–1620StrongShift Observed. The heavy iodine atom alters the reduced mass of the ring, typically red-shifting these bands by 10–15 cm⁻¹.
C3-H Deformation ~750–780MediumDisappearance. This band (out-of-plane bend) must vanish in the product.
C-I Stretch 500–600Weak/MediumAppearance. Often obscured in standard IR, but look for new bands in the fingerprint region (requires CsI optics or Far-IR for clear resolution).

Critical Insight: The most reliable indicator of successful iodination in standard Mid-IR (4000–400 cm⁻¹) is not the C-I stretch itself (which is often too low energy), but the disappearance of the C3-H deformation and the red-shift of the ring breathing modes due to the "heavy atom effect."

Detailed Experimental Protocols

Protocol A: High-Throughput ATR Analysis (Standard)
  • System Prep: Ensure the ATR crystal (Diamond/ZnSe) is clean. Run a background scan (air) with 32 scans at 4 cm⁻¹ resolution.

  • Sample Loading: Place ~2 mg of solid 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine directly onto the crystal focal point.

  • Contact: Lower the pressure anvil until the force gauge reads 80–100 N (optimal contact without crushing the crystal lattice).

  • Acquisition: Collect 16 scans. Apply "ATR Correction" algorithm in software to correct for penetration depth dependence.

  • Cleaning: Wipe with isopropanol. Avoid acetone if using ZnSe crystals.

Protocol B: KBr Pellet Preparation (Reference)
  • Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar for 2 minutes until a fine, uniform powder is achieved. Note: Do not over-grind; particle size should be <2 µm to avoid scattering (Christiansen effect).

  • Pressing: Transfer to a 13mm die. Evacuate air for 1 minute. Press at 8–10 tons for 2 minutes.

  • Check: The resulting pellet should be transparent/translucent. If opaque/white, regrind.

  • Measurement: Place in transmission holder. Purge chamber with N₂ to remove atmospheric CO₂/H₂O.

Visualizing the Workflow

The following diagram illustrates the decision logic for selecting the analytical method and the validation steps for the synthesis.

IR_Analysis_Workflow Start Synthesis Reaction (Iodination of 7-methyl-1H-pyrrolo[3,2-b]pyridine) Crude Crude Product Isolation Start->Crude Selection Select Analytical Method Crude->Selection ATR Method A: ATR-FTIR (Rapid QC) Selection->ATR Routine Batch KBr Method B: KBr Pellet (Structural Characterization) Selection->KBr New Compound / Publication Analysis Spectral Analysis ATR->Analysis KBr->Analysis Check1 Check 3100-3250 cm⁻¹ (N-H Present?) Analysis->Check1 Check2 Check 2920-2960 cm⁻¹ (Methyl Group Intact?) Check1->Check2 Yes Check3 Check 750-780 cm⁻¹ (C3-H Gone?) Check2->Check3 Yes Decision Pass/Fail Check3->Decision Release Batch Release Batch Decision->Release Batch Pass Repurify / Recrystallize Repurify / Recrystallize Decision->Repurify / Recrystallize Fail

Figure 1: Analytical workflow for validating the iodination of 7-methyl-1H-pyrrolo[3,2-b]pyridine.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Kintek Solution. Difference Between KBr and ATR Methods in FTIR. Available at: [Link]

  • PubChem. Compound Summary: 3-Iodo-1H-pyrrolo[3,2-b]pyridine.[2] National Library of Medicine. Available at: [Link]

  • MDPI. Vibrational Spectroscopy of Azaindoles and Hydrogen Bonding Effects. Molecules 2024.[3] Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of 3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of 3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine in general organic waste.

Due to the presence of the iodine atom on the pyrrolo-pyridine scaffold, this compound is classified as Halogenated Organic Waste . Mixing this compound with non-halogenated solvents (e.g., acetone, methanol) or general trash violates EPA RCRA standards and significantly increases disposal costs due to the requirement for specific high-temperature incineration scrubbing.

Immediate Action Plan:

  • Segregate: Isolate from non-halogenated waste streams immediately.

  • Label: Mark clearly as "Halogenated Organic" with specific constituent listing.

  • Contain: Use HDPE or glass containers; ensure compatibility.

Chemical Assessment & Hazard Logic

To ensure safety, we must understand the why behind the protocol. This compound belongs to the class of iodinated azaindoles.

FeatureChemical ImplicationDisposal Impact
Iodine Substituent (C-I Bond) Heavy halogen; weaker bond than C-Cl or C-F.Mandatory Halogenated Stream. Thermal decomposition releases corrosive hydrogen iodide (HI) gas.
Pyrrolo[3,2-b]pyridine Core Nitrogen-rich heteroaromatic.Potential for nitrogen oxide (NOx) generation during incineration; requires controlled combustion.
Physical State Solid (typically).Dust hazard. High potency potential (assume cytotoxic until proven otherwise).

The "Why" of Segregation: Standard organic waste is often used as "fuel blending" for cement kilns. Halogenated compounds cannot be used in this manner because the halogens degrade the kiln infrastructure and release acid rain precursors. They must be sent to specialized incinerators with acid gas scrubbers.

Detailed Disposal Protocols

A. Solid Waste (Pure Compound)

Scenario: Expired reagent, synthesis byproducts, or surplus solid.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar.

    • Expert Insight: Avoid metal containers. While the compound is stable, trace hydrolysis can release HI, which corrodes metal rapidly.

  • Labeling:

    • Affix a hazardous waste tag immediately.[1]

    • Constituents: Write "3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine" (95%+) and "Solid Waste."

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Storage: Store in the Satellite Accumulation Area (SAA) inside secondary containment.

B. Liquid Waste (Reaction Mixtures/Solutions)

Scenario: Compound dissolved in DMSO, DMF, or Dichloromethane.

  • Stream Selection: Halogenated Solvent Waste .

    • Critical Rule: If the compound is dissolved in a non-halogenated solvent (e.g., Methanol), the entire mixture is now classified as halogenated waste.

  • Bulking: Pour into the designated "Halogenated" carboy (typically yellow or separate red cans depending on facility color codes).

  • Compatibility Check:

    • NO Strong Oxidizers (Peroxides, Nitric Acid). Risk:[2][3][4] Oxidation of iodide to elemental iodine (

      
      ), releasing toxic purple vapor.
      
    • NO Strong Acids.[5] Risk:[2][3][4] Protonation and solubility changes, or potential hydrolysis.

C. Contaminated Debris (Gloves, Weigh Boats)
  • Trace Contamination: Disposable nitrile gloves and weigh boats with trace dust can usually go into "Dry Laboratory Trash" (check local EHS rules).

  • Gross Contamination: If a spill occurs or items are heavily coated:

    • Place items in a clear zip-lock bag.

    • Label as "Debris contaminated with Halogenated Organics."

    • Dispose of in the Solid Hazardous Waste drum.

The Self-Validating System (SVS)

A self-validating system prevents human error through visual cues and mandatory checkpoints.

The "Red-Tag" Checkpoint

Before moving any container to the pickup area, verify the following 3-point check:

  • The "Halogen" Check: Does the label explicitly say "Halogenated"? (If No

    
     Stop).
    
  • The "pH" Check: Is the waste neutral (pH 6-8)? (If acidic, ensure it is not mixed with cyanides/sulfides; for this specific pyridine derivative, it is slightly basic/neutral).

  • The "Cap" Check: Is the cap vapor-tight? (Vented caps are only for gas-evolving waste; this should be sealed).

Visual Workflow: Waste Stream Decision Tree

WasteDisposal Start Start: Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolidContainer Container: Wide-mouth HDPE/Glass Solid->SolidContainer SolventCheck Is the solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck SolidLabel Label: 'Solid Hazardous Waste' (Trace Halogens) SolidContainer->SolidLabel Disposal Final Disposal: High-Temp Incineration (w/ Acid Scrubbers) SolidLabel->Disposal YesHalo Yes SolventCheck->YesHalo NoHalo No (e.g., MeOH, Acetone) SolventCheck->NoHalo LiquidContainer Container: Halogenated Solvent Carboy YesHalo->LiquidContainer ForceHalo CRITICAL: Entire mixture becomes HALOGENATED WASTE stream NoHalo->ForceHalo ForceHalo->LiquidContainer LiquidContainer->Disposal

Figure 1: Decision logic for segregating 3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine waste. Note that mixing non-halogenated solvents with this compound forces the waste into the Halogenated stream.

Emergency Procedures (Spill Management)

PPE Required: Double Nitrile Gloves, Safety Goggles, Lab Coat, N95 mask (if dust is generated).

  • Solid Spill:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels (dampened with water) to suppress dust.

    • Scoop up slurry and place in a hazardous waste jar.

    • Wash area with soap and water.[2]

  • Solution Spill:

    • Cover with vermiculite or chem-sorb pads.

    • Do not use paper towels alone if the solvent is volatile/flammable.

    • Collect absorbent material into a bag labeled "Solvent Debris."

References

  • United States Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste; Halogenated Solvents. 40 CFR Part 261.

  • Fisher Scientific. Safety Data Sheet: Pyridine Derivatives. (General guidance for pyridine-based heterocycles).

  • Cornell University EHS. Organic Solvent Waste Management: Halogenated vs. Non-Halogenated.

  • Stanford University EHS. Chemical Waste Segregation and Compatibility.

Sources

Personal protective equipment for handling 3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safety, logistical, and operational protocols for handling 3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine (CAS: 1260863-14-0).

This content is designed for research and development environments where this compound is used as a scaffold in medicinal chemistry (e.g., kinase inhibitor synthesis). Due to the often limited toxicological data available for specific research intermediates, this guide applies a "Universal Precaution" strategy, treating the compound as a potent bioactive agent.

Hazard Identification & Risk Profile

Compound Class: Halogenated 7-azaindole derivative. Physical State: Typically an off-white to yellow solid/powder.

While specific toxicological data for this isomer may be sparse, its structural analogs (halogenated pyrrolopyridines) exhibit well-documented risks. You must operate under the assumption of the following hazards:

  • Acute Toxicity (Oral/Inhalation): High potential for mucosal absorption. The pyridine nitrogen increases water solubility compared to carbocyclic analogs, potentially enhancing bioavailability.

  • Severe Irritant: The electron-deficient ring system combined with the iodine substituent can act as a powerful lachrymator and skin irritant.

  • Sensitization: Heterocyclic amines are known sensitizers; repeated exposure may lead to anaphylactic responses.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab attire." This matrix defines the minimum requirements for handling quantities >10 mg.

Protection ZoneEquipment StandardTechnical Rationale
Hand Protection Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, >5 mil)Halogenated heterocycles can permeate thin latex rapidly. Double gloving provides a breakthrough buffer and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory N95 (Minimum) or P100/PAPR If handling open powder outside a certified fume hood (strongly discouraged), a P100 HEPA respirator is mandatory to prevent inhalation of fine particulates.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for fine powders which can drift around side shields. Goggles provide a hermetic seal against dust and vapors.
Body Tyvek® Lab Coat/Sleeves Cotton lab coats absorb chemicals.[1] Non-woven polyethylene (Tyvek) repels solid particulates and prevents "cuff contamination" at the wrist.
Operational Handling Protocol
Phase A: Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic and light-sensitive. Store under inert gas (Argon/Nitrogen) in amber glass vials.

  • Segregation: Keep away from strong oxidizing agents and strong acids to prevent exothermic decomposition.

Phase B: Weighing & Transfer (The "Static" Risk)

Fine organic powders are prone to static charge, causing "fly-away" which leads to unseen contamination.

  • Ionization: Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.

  • Containment: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Enclosure . Never weigh on an open bench.

  • Solvent Dampening: If possible, pre-weigh the solvent in the reaction vessel, then add the solid. This immediately suppresses dust generation.

Phase C: Reaction Setup
  • Dissolution: This compound is soluble in DMSO and DMF. When preparing stock solutions, add solvent slowly down the side of the vial to wash residual powder into the bulk liquid.

  • Venting: If using in cross-coupling reactions (e.g., Suzuki-Miyaura), ensure the reaction vessel is properly vented to a scrubber or hood exhaust, as heating halogenated heterocycles can release trace toxic vapors (e.g., HI or NOx).

Visualized Workflows
Diagram 1: Safe Handling Decision Logic

This logic gate ensures the correct containment level is selected before the vial is even opened.

SafeHandling Start Start: Handling 3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine CheckQty Check Quantity Start->CheckQty SmallScale < 100 mg CheckQty->SmallScale LargeScale > 100 mg CheckQty->LargeScale Hood Standard Fume Hood (Sash @ 18 inches) SmallScale->Hood Iso Powder Isolator or HEPA Filtered Hood LargeScale->Iso PPE_Std PPE: Double Nitrile, Goggles, Lab Coat Hood->PPE_Std PPE_High PPE: Double Nitrile (Long Cuff), Tyvek Sleeves, P100 Mask Iso->PPE_High Action Proceed with Weighing (Use Anti-Static Gun) PPE_Std->Action PPE_High->Action

Caption: Decision matrix for selecting containment and PPE based on the quantity of compound handled.

Diagram 2: Spill Response Protocol

A specific workflow for managing spills of halogenated solids, prioritizing containment over speed.

SpillResponse Spill Spill Detected Evac Evacuate Immediate Area (Allow aerosols to settle) Spill->Evac Assess Assess Scale Evac->Assess Minor Minor (< 500mg) Assess->Minor Major Major (> 500mg) Assess->Major WetWipe Cover with Wet Paper Towel (Prevents Dust) Minor->WetWipe ChemTeam Contact EHS / HazMat Team Major->ChemTeam Clean Wipe Inwards (Perimeter to Center) WetWipe->Clean Dispose Dispose as Halogenated Waste Clean->Dispose

Caption: Step-by-step spill response logic emphasizing dust suppression via wet-wiping.

Waste Disposal & Decontamination[3][4][5][6]

Do not dispose of this compound down the drain. It is toxic to aquatic life and persists in water systems.

  • Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a dedicated solid waste bag labeled "Hazardous: Halogenated Organic Solid."

  • Liquid Waste:

    • Halogenated Stream: If dissolved in DCM, Chloroform, or similar, use the Halogenated waste carboy.

    • Non-Halogenated Stream: If dissolved in Acetone, MeOH, or DMSO, this can go into non-halogenated waste ONLY IF the concentration of the iodine compound is <1%. However, best practice for this specific iodinated intermediate is to default to the Halogenated Waste stream to prevent regulatory issues during incineration.

  • Decontamination: Wipe down all surfaces with a 10% soap/water solution followed by 70% Ethanol. The soap helps solubilize the organic solid, while the ethanol removes the residue.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Toxic and Hazardous Substances: Respiratory Protection Standard (29 CFR 1910.134). [Link][3]

  • PubChem. (n.d.). Compound Summary: Halogenated Pyridine Derivatives Safety Data. National Library of Medicine. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

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